6-Bromo-5-fluoroindoline-2,3-dione
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
6-bromo-5-fluoro-1H-indole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrFNO2/c9-4-2-6-3(1-5(4)10)7(12)8(13)11-6/h1-2H,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWODPNMMHAURNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1F)Br)NC(=O)C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to 6-Bromo-5-fluoroindoline-2,3-dione: Properties, Synthesis, and Applications in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Halogenated Isatins
6-Bromo-5-fluoroindoline-2,3-dione, also known as 6-bromo-5-fluoroisatin, is a halogenated heterocyclic compound built upon the privileged isatin scaffold. The isatin core, an indole-1H-2,3-dione, is a versatile and valuable building block in medicinal chemistry, renowned for its broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2] The strategic placement of both a bromine and a fluorine atom on the benzene ring of the isatin core significantly modulates the molecule's physicochemical properties. This dual halogenation can enhance metabolic stability, improve cell membrane permeability, and provide specific vectors for further chemical modification, making this compound a compound of considerable interest for contemporary drug discovery programs.[3] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and its emerging role as a key intermediate in the development of targeted therapeutics.
Core Properties and Characterization
Identifying and verifying the core properties of a chemical entity is the foundational step in its application for research and development.
Physicochemical Data
The fundamental properties of this compound are summarized in the table below, based on data from various chemical suppliers.
| Property | Value | Reference(s) |
| CAS Number | 1374208-41-9 | [4][5] |
| Molecular Formula | C₈H₃BrFNO₂ | [5][6] |
| Molecular Weight | 244.02 g/mol | [5][6] |
| Appearance | Solid | [6] |
| Purity | Typically ≥97% | [5] |
| Solubility | Soluble in methanol, ethanol, and dimethyl sulfoxide (DMSO) | [6] |
| Density (Predicted) | 1.9 ± 0.1 g/cm³ | [6] |
| pKa (Predicted) | 7.48 ± 0.20 | [6] |
Spectroscopic Characterization
While detailed spectra are often provided by suppliers upon request, a comprehensive analysis of related bromo- and fluoro-substituted isatins allows for the prediction of key spectroscopic features essential for structural confirmation.[7][8][9]
-
¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the protons at the C-4 and C-7 positions of the indoline ring. The N-H proton of the lactam will appear as a broad singlet, typically downfield.
-
¹³C NMR: The carbon NMR spectrum will be characterized by signals for the two carbonyl carbons (C-2 and C-3), with the C-3 carbonyl typically appearing further downfield. The aromatic carbons will show distinct signals, with their chemical shifts influenced by the electron-withdrawing effects of the bromine and fluorine substituents.
-
IR Spectroscopy: The infrared spectrum will be dominated by strong absorption bands corresponding to the N-H stretching vibration and the two carbonyl (C=O) stretching vibrations of the dione moiety.
-
Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in approximately a 1:1 ratio).
Synthesis and Reactivity
The synthesis of substituted isatins is a well-established field of organic chemistry, with several named reactions providing reliable routes to this scaffold.
Proposed Synthetic Pathway: The Sandmeyer Isatin Synthesis
A logical and widely used method for the preparation of substituted isatins is the Sandmeyer isatin synthesis.[10][11] This two-step process begins with a suitably substituted aniline. For the synthesis of this compound, the key starting material would be 4-bromo-3-fluoroaniline.
The proposed workflow is as follows:
Experimental Protocol (General Procedure):
-
Step 1: Synthesis of N-(4-bromo-3-fluorophenyl)-2-(hydroxyimino)acetamide.
-
Dissolve 4-bromo-3-fluoroaniline in an acidic aqueous solution.
-
Separately, prepare a solution of chloral hydrate and hydroxylamine hydrochloride.
-
Combine the solutions and heat the mixture. The isonitrosoacetanilide intermediate will precipitate upon cooling or salting out with sodium sulfate.[11]
-
Filter and wash the solid product.
-
-
Step 2: Synthesis of this compound.
-
Add the dried isonitrosoacetanilide from Step 1 portion-wise to pre-warmed concentrated sulfuric acid, maintaining the temperature between 65-75 °C.
-
After the addition is complete, the reaction mixture is typically heated briefly to around 80 °C to ensure complete cyclization.
-
Carefully pour the reaction mixture onto crushed ice. The resulting precipitate is the crude isatin product.
-
Filter, wash thoroughly with cold water to remove residual acid, and dry. The product can be further purified by recrystallization.
-
Causality Behind Experimental Choices:
-
The use of chloral hydrate and hydroxylamine generates an electrophilic species in situ that reacts with the aniline.
-
Concentrated sulfuric acid acts as both a catalyst and a dehydrating agent in the final cyclization step, promoting the intramolecular electrophilic aromatic substitution that forms the five-membered ring.
Key Reactive Sites and Expected Reactivity
The isatin scaffold is characterized by several reactive sites, which allow for a diverse range of chemical transformations.
-
N-H Acidity: The proton on the nitrogen is acidic and can be deprotonated with a suitable base, allowing for N-alkylation or N-acylation reactions.[7]
-
C-3 Carbonyl Electrophilicity: The ketone at the C-3 position is highly electrophilic and readily undergoes condensation reactions with a variety of nucleophiles, including active methylene compounds (e.g., in aldol-type reactions) and amines. This is the most common site for derivatization.
-
Aromatic Ring: The benzene ring, while already substituted, can potentially undergo further electrophilic or nucleophilic aromatic substitution, although the existing substituents will direct the position of any new group.
Applications in Drug Discovery: A Gateway to Targeted Protein Degradation
The true value of this compound lies in its potential as a sophisticated building block for high-value therapeutics, particularly in the burgeoning field of targeted protein degradation.
Role as an Intermediate for Cereblon (CRBN) E3 Ligase Modulators
A key application area for structurally related compounds is in the synthesis of ligands for Cereblon (CRBN), a substrate receptor for the CRL4 E3 ubiquitin ligase complex.[12] Small molecules that bind to Cereblon can modulate its activity, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins. This mechanism is exploited by a class of drugs known as Immunomodulatory Drugs (IMiDs®) and is the foundational principle behind many Proteolysis-Targeting Chimeras (PROTACs).
The core chemical structure that binds to Cereblon is often a glutarimide moiety attached to a phthalimide or a related bicyclic aromatic structure, such as an isoindolinone.[12][13] Bromo- and fluoro-substituted isoindolinones are key intermediates in the synthesis of next-generation Cereblon modulators and PROTACs.[14] The halogen atoms serve as handles for introducing linkers or other pharmacophoric elements via cross-coupling reactions.
While direct literature on the use of this compound is emerging, its structural analogy to the corresponding isoindolinone precursors strongly suggests its utility in this area. The isatin core can be envisioned as a precursor to the required isoindolinone scaffold, or derivatives could be designed to interact with Cereblon in novel ways.
Safety and Handling
Due to incomplete safety data, this compound should be handled with caution in a laboratory setting.[6]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place, away from strong oxidizing agents.
Conclusion and Future Outlook
This compound is more than just another halogenated heterocyclic compound. Its strategic combination of the versatile isatin core with fluorine and bromine substituents positions it as a highly valuable intermediate for advanced applications in medicinal chemistry. While its immediate use may be in materials science as a dye or in optoelectronics, its greatest potential lies in serving as a sophisticated building block for the next generation of targeted therapeutics. As researchers continue to explore novel ligands for E3 ligases and develop more complex PROTACs, the demand for precisely functionalized scaffolds like this compound is set to increase, making it a key compound for innovation in drug discovery.
References
- 1. 6-BROMO-5-FLUOROINDOLIN-2-ONE synthesis - chemicalbook [chemicalbook.com]
- 2. Synthesis biological evaluation and molecular docking of isatin hybrids as anti-cancer and anti-microbial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biosynce.com [biosynce.com]
- 4. 1374208-41-9|this compound|BLD Pharm [bldpharm.com]
- 5. chemscene.com [chemscene.com]
- 6. biosynce.com [biosynce.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. synarchive.com [synarchive.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. CN115784896A - Preparation method of 2-bromo-6-fluoroaniline - Google Patents [patents.google.com]
- 13. biosynce.com [biosynce.com]
- 14. researchgate.net [researchgate.net]
6-Bromo-5-fluoroindoline-2,3-dione molecular structure and weight
An In-Depth Technical Guide to 6-Bromo-5-fluoroindoline-2,3-dione: Molecular Structure, Properties, and Synthetic Insights
Introduction
This compound, also commonly known as 6-bromo-5-fluoroisatin, is a halogenated heterocyclic compound built upon the versatile isatin scaffold. The strategic placement of both a bromine and a fluorine atom on the aromatic ring makes this molecule a subject of significant interest for researchers in medicinal chemistry and materials science. The isatin core is a privileged structure in drug discovery, forming the backbone of numerous compounds with a wide array of biological activities, including anticancer and antiviral properties.
The introduction of halogen atoms, particularly fluorine, is a cornerstone strategy in modern drug design. Fluorine can drastically alter a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity, often leading to improved pharmacokinetic and pharmacodynamic profiles.[1] Bromine, on the other hand, provides steric bulk, can participate in halogen bonding interactions, and serves as a versatile synthetic handle for further molecular elaboration through cross-coupling reactions.
This guide offers a detailed examination of the molecular structure, physicochemical properties, and synthetic considerations for this compound, providing a foundational resource for scientists leveraging this compound in their research.
Molecular Structure and Physicochemical Properties
The fundamental structure of this compound consists of a bicyclic system where a benzene ring is fused to a five-membered pyrrolidine ring containing two ketone groups at positions 2 and 3. The key feature is the substitution on the benzene ring, with a fluorine atom at position 5 and a bromine atom at position 6.
Caption: 2D Molecular Structure of this compound.
Quantitative Data Summary
The key physicochemical properties of this compound are summarized in the table below. This data is essential for experimental design, including reaction setup, solvent selection, and analytical characterization.
| Property | Value | Source(s) |
| CAS Number | 1374208-41-9 | [2][3][4] |
| Molecular Formula | C₈H₃BrFNO₂ | [2][3][4] |
| Molecular Weight | 244.02 g/mol | [2][4][5] |
| Appearance | Solid | [2] |
| Density | 1.9 ± 0.1 g/cm³ | [2] |
| pKa (Predicted) | 7.48 ± 0.20 | [2] |
| Solubility | Soluble in methanol, ethanol, DMSO | [2] |
| SMILES | O=C1NC2=C(C=C(F)C(Br)=C2)C1=O | [3][4] |
Synthetic Approach and Experimental Protocol
Below is a representative, multi-step protocol for a precursor, which provides critical insight into the chemistry required to construct the core scaffold.
Protocol: Synthesis of a Key Precursor, 6-Bromo-5-fluoroindolin-2-one[6]
This protocol demonstrates the construction of the halogenated indolinone ring system, which can be further oxidized to the desired dione product.
Step 1: Malonate Addition to a Nitroaromatic Ring
-
Objective: To introduce a carbon-based substituent that will ultimately form the five-membered ring.
-
Procedure:
-
Suspend sodium hydride (NaH, 60% in mineral oil) in anhydrous dioxane and cool the mixture to approximately 10-12°C. NaH serves as a strong base to deprotonate dimethyl malonate.
-
Slowly add a solution of 1-bromo-2,4-difluoro-5-nitrobenzene and dimethyl malonate in dioxane to the NaH suspension, maintaining the temperature below 15°C to control the exothermic reaction and gas evolution.
-
Allow the reaction to stir at room temperature overnight.
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
-
Extract the product into an organic solvent (e.g., tert-butyl methyl ether), wash the organic phase, and dry it over sodium sulfate.
-
Evaporate the solvent to yield the crude dimethyl 2-(4-bromo-5-fluoro-2-nitrophenyl)-malonate product.
-
Step 2: Hydrolysis, Decarboxylation, and Reductive Cyclization
-
Objective: To hydrolyze the ester groups, remove one carboxyl group, and form the indolin-2-one ring.
-
Procedure:
-
Heat the crude malonate product from Step 1 under reflux with 6 M aqueous hydrochloric acid (HCl) for several hours. The strong acidic conditions facilitate ester hydrolysis, decarboxylation, and the reduction of the nitro group (often with concomitant cyclization) to form the heterocyclic ring.
-
Cool the reaction mixture to induce precipitation of the product.
-
Filter the precipitate, wash with water and a non-polar solvent like n-pentane, and dry to obtain 6-bromo-5-fluoroindolin-2-one.
-
References
- 1. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]
- 2. biosynce.com [biosynce.com]
- 3. 1374208-41-9|this compound|BLD Pharm [bldpharm.com]
- 4. chemscene.com [chemscene.com]
- 5. capotchem.com [capotchem.com]
- 6. 6-BROMO-5-FLUOROINDOLIN-2-ONE synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to the Spectral Data Analysis of 6-Bromo-5-fluoroindoline-2,3-dione
Introduction: The Structural Significance of 6-Bromo-5-fluoroindoline-2,3-dione
Isatin (1H-indole-2,3-dione) and its derivatives are a cornerstone in medicinal chemistry, serving as versatile precursors for a multitude of biologically active compounds.[1] The isatin scaffold, featuring a fused aromatic and pyrrole ring system, is a privileged structure found in various natural products and synthetic drugs.[1][2] The specific compound of interest, this compound (CAS 1374208-41-9), introduces a unique halogenation pattern on the benzene ring.[3] The presence of both a bromine and a fluorine atom is anticipated to significantly modulate the molecule's electronic properties, lipophilicity, and metabolic stability, making it a compound of high interest for drug development professionals.
Halogenated isatins, particularly bromo-substituted derivatives, have demonstrated potent anti-cancer activities.[1] Furthermore, the strategic placement of electron-withdrawing groups like fluorine and bromine can profoundly influence the reactivity of the C3-carbonyl group, a key site for synthetic elaboration.[4] Accurate structural elucidation is paramount for understanding structure-activity relationships (SAR) and ensuring the quality of synthetic intermediates. This guide provides a comprehensive analysis of the primary spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—used to characterize this compound. As direct experimental spectra for this specific molecule are not widely published, this analysis will proceed based on established spectroscopic principles and data from closely related analogs, providing a robust predictive framework for researchers.
Methodology: A Validated Approach to Spectral Acquisition
The protocols outlined below represent a standardized, self-validating workflow for the characterization of isatin derivatives. The choice of solvents and instrumentation parameters is critical for obtaining high-quality, reproducible data.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
-
Sample Preparation : Dissolve approximately 5-10 mg of the analyte in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is the solvent of choice for isatins due to its excellent solubilizing power and its ability to engage in hydrogen bonding, which helps in observing the N-H proton signal that might otherwise exchange too rapidly. Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
¹H NMR Acquisition : Acquire the proton NMR spectrum on a 400 MHz (or higher) spectrometer. Key parameters include a 30° pulse angle, a relaxation delay of 2 seconds, and an acquisition time of 4 seconds. A total of 16-32 scans are typically averaged to ensure a good signal-to-noise ratio.
-
¹³C NMR Acquisition : Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A larger number of scans (1024 or more) is typically required due to the low natural abundance of the ¹³C isotope. A spectral width of ~200-220 ppm is appropriate.
-
2D NMR (Optional but Recommended) : For unambiguous assignment, Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments should be performed to correlate proton signals with their directly attached carbons and to identify long-range (2-3 bond) C-H couplings, respectively.[5]
Mass Spectrometry (MS) Protocol
-
Ionization Technique : Electron Ionization (EI) is a standard "hard" ionization technique that provides reproducible fragmentation patterns useful for structural elucidation and library matching.[6] For confirmation of the molecular weight, a "soft" ionization technique like Electrospray Ionization (ESI) can be used, which typically yields a strong protonated molecule peak [M+H]⁺.[7]
-
Instrumentation : A Gas Chromatography-Mass Spectrometry (GC-MS) system is suitable for EI analysis of a thermally stable compound like this. For ESI, a Liquid Chromatography-Mass Spectrometry (LC-MS) system is used.
-
EI-MS Parameters : In a typical EI experiment, electrons with 70 eV of energy are used to ionize the sample. The mass analyzer (e.g., a quadrupole) scans a mass range from m/z 40 to 400.
-
Data Analysis : Analyze the resulting spectrum for the molecular ion peak (M⁺•) and characteristic fragmentation patterns. Pay close attention to isotopic patterns, especially for bromine.
Infrared (IR) Spectroscopy Protocol
-
Sample Preparation : The spectrum can be acquired using either the KBr pellet technique or Attenuated Total Reflectance (ATR). ATR is often preferred as it requires minimal sample preparation and is non-destructive.[8]
-
Instrumentation : A Fourier-Transform Infrared (FT-IR) spectrometer is used.
-
Acquisition : The spectrum is typically recorded from 4000 cm⁻¹ to 400 cm⁻¹. A background spectrum is collected first and automatically subtracted from the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis : The resulting spectrum is analyzed for characteristic absorption bands corresponding to the functional groups present in the molecule.
Spectral Data Interpretation and Analysis
Molecular Structure and Atom Numbering
For clarity in the following spectral analysis, the standard IUPAC numbering for the indoline-2,3-dione core will be used.
Caption: IUPAC numbering of this compound.
¹H NMR Spectral Analysis (Predicted)
The ¹H NMR spectrum in DMSO-d₆ is expected to show three distinct signals: two in the aromatic region and one broad singlet for the N-H proton. The chemical shifts of the aromatic protons are influenced by the electronic effects of the substituents.
-
N-H Proton (H1) : The amide proton on N1 is expected to appear as a broad singlet at a downfield chemical shift, typically around δ 11.0-11.5 ppm . This is characteristic of isatin derivatives in DMSO-d₆.[9]
-
Aromatic Protons (H4, H7) :
-
The fluorine at C5 is a moderately deactivating group but is ortho, para-directing, exerting a shielding effect (electron-donating via resonance) on the ortho (C4) and para (C6) positions.[10]
-
The bromine at C6 is also deactivating and ortho, para-directing.
-
The combined inductive electron-withdrawing effects of the halogens and the carbonyl groups will shift both protons downfield relative to benzene (7.3 ppm).
-
H7 Proton : This proton is ortho to the electron-withdrawing amide carbonyl group (C7a) and meta to the fluorine. It is expected to be the most downfield of the aromatic protons. We predict its signal to appear around δ 7.6-7.8 ppm as a doublet, due to coupling with the fluorine atom (³J(H,F) coupling is typically 6-9 Hz).
-
H4 Proton : This proton is ortho to the fluorine atom and will exhibit a large coupling constant with it (³J(H,F)). It is also para to the bromine atom. This proton is expected to appear further upfield than H7, predicted around δ 7.1-7.3 ppm , as a doublet due to the strong ortho H-F coupling (³J(H,F) ~ 8-10 Hz).
-
¹³C NMR Spectral Analysis (Predicted)
The proton-decoupled ¹³C NMR spectrum will provide information on all eight carbon atoms in the molecule.
-
Carbonyl Carbons (C2, C3) : The two carbonyl carbons are the most deshielded. The C2 (amide) carbonyl typically resonates slightly upfield of the C3 (ketone) carbonyl.
-
C2 : Predicted around δ 158-160 ppm .
-
C3 : Predicted around δ 182-184 ppm .[11]
-
-
Aromatic Carbons :
-
C5 (C-F) : The carbon directly attached to the fluorine will show a very large one-bond coupling constant (¹J(C,F) ~ 240-250 Hz) and will be significantly shifted downfield. Predicted around δ 157-160 ppm (d, ¹J(C,F)) .
-
C6 (C-Br) : The carbon attached to bromine will be shifted upfield relative to an unsubstituted carbon due to the "heavy atom effect". Predicted around δ 115-118 ppm .
-
C3a & C7a : These are quaternary carbons involved in the ring fusion. C7a, adjacent to the nitrogen, will be further downfield. Predicted C7a: δ 150-152 ppm and C3a: δ 118-120 ppm .
-
C4 & C7 : These methine carbons will show smaller C-F couplings. C4 is ortho to the fluorine and will show a ²J(C,F) coupling of ~20-25 Hz. C7 is meta to the fluorine, showing a smaller ³J(C,F) coupling of ~7-10 Hz. Predicted C4: δ 114-116 ppm (d, ²J(C,F)) and C7: δ 112-114 ppm (d, ³J(C,F)) .
-
Mass Spectrometry (MS) Fragmentation Analysis
Electron Ionization (EI) mass spectrometry will induce characteristic fragmentation of the molecule.
-
Molecular Ion (M⁺•) : The molecular weight of C₈H₃BrFNO₂ is 243.93 g/mol . Due to the presence of one bromine atom, the molecular ion will appear as a characteristic doublet of peaks with a ~1:1 intensity ratio, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br).[12]
-
m/z 243 : Corresponding to the molecule containing ⁷⁹Br.
-
m/z 245 : Corresponding to the molecule containing ⁸¹Br. This M+2 peak is a definitive indicator of a monobrominated compound.[12]
-
-
Key Fragmentation Pathways : The fragmentation of isatins is well-documented and typically initiated by the loss of neutral molecules from the five-membered ring.[6]
-
Loss of CO (α-cleavage) : The initial and most common fragmentation step for isatins is the loss of a carbon monoxide molecule from the C2 position, leading to a fragment ion.
-
[M - CO]⁺• → m/z 215 / 217
-
-
Subsequent Loss of CO : The resulting ion can lose the second CO molecule.
-
[M - 2CO]⁺• → m/z 187 / 189
-
-
Loss of Bromine Radical : Cleavage of the C-Br bond can occur, leading to the loss of a bromine radical (•Br). This can happen from the molecular ion or subsequent fragments.
-
[M - Br]⁺ → m/z 164
-
-
Loss of HCN : The remaining heterocyclic ring structure can fragment further by losing HCN.
-
[M - 2CO - HCN]⁺ → m/z 160 / 162
-
-
References
- 1. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1374208-41-9|this compound|BLD Pharm [bldpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. 5-Fluoroisatin | C8H4FNO2 | CID 236566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. View of Synthesis of isatin, 5-chloroisatin and their Δ<sup>2</sup>-1,3,4 oxadiazoline derivatives for comparative cytotoxicity study on brine shrimp | Bangladesh Journal of Pharmacology [banglajol.info]
- 10. youtube.com [youtube.com]
- 11. Investigation of Newly Synthesized Fluorinated Isatin-Hydrazones by In Vitro Antiproliferative Activity, Molecular Docking, ADME Analysis, and e-Pharmacophore Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
Unraveling the Enigma: A Technical Guide to the Potential Mechanism of Action of 6-Bromo-5-fluoroisatin
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides an in-depth exploration of the potential mechanism of action of the synthetic compound 6-Bromo-5-fluoroisatin. As a Senior Application Scientist, the following content is synthesized from both established principles of medicinal chemistry and extrapolated insights from the known biological activities of structurally related isatin analogs. We will delve into a plausible mechanistic hypothesis and outline a robust experimental framework for its validation.
Introduction: The Isatin Scaffold and the Power of Halogenation
The isatin core, an indole-2,3-dione, is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2][3][4][5] Its rigid, planar structure and the presence of two carbonyl groups make it an ideal platform for chemical modifications to modulate its pharmacological profile.
The introduction of halogens, such as bromine and fluorine, onto the isatin ring is a well-established strategy to enhance the therapeutic potential of the parent compound. Halogenation can significantly impact a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[3][6] Specifically, fluorine substitution can increase metabolic stability and binding affinity, while bromine can enhance potency.[1][3][6] The combination of both a bromo and a fluoro group on the isatin scaffold, as in 6-Bromo-5-fluoroisatin, suggests a compound designed for potent and specific biological activity.
A Hypothesized Mechanism of Action: Dual-Pronged Attack on Cancer Cell Proliferation
Based on the known activities of halogenated isatins, we propose a potential dual-pronged mechanism of action for 6-Bromo-5-fluoroisatin, primarily centered on the induction of apoptosis and the inhibition of key cellular kinases involved in cancer cell proliferation and survival.
Induction of Caspase-Independent Apoptosis
Studies on 6-bromoisatin have shown its ability to induce apoptosis in colon cancer cells without the activation of caspase-3, suggesting a caspase-independent pathway.[7] This could involve the modulation of the Akt signaling pathway, a critical regulator of cell survival.[7] We hypothesize that 6-Bromo-5-fluoroisatin may similarly trigger apoptosis through a caspase-independent mechanism, potentially by downregulating the pro-survival Akt pathway.
Inhibition of Pro-Survival Kinases
The isatin scaffold is a known constituent of several kinase inhibitors.[8] For instance, sunitinib, a fluorinated isatin derivative, is an approved anticancer drug that targets multiple receptor tyrosine kinases.[7] Furthermore, isatin derivatives have been shown to inhibit kinases such as GSK-3β and PDK1.[8] The presence of both bromine and fluorine in 6-Bromo-5-fluoroisatin could confer potent inhibitory activity against a spectrum of kinases crucial for cancer cell proliferation and survival, such as Bruton's tyrosine kinase (BTK) or other kinases implicated in oncogenic signaling.[9]
The proposed dual mechanism is depicted in the following signaling pathway diagram:
Caption: Proposed dual mechanism of 6-Bromo-5-fluoroisatin.
Experimental Validation: A Step-by-Step Methodological Framework
To investigate the hypothesized mechanism of action, a series of in vitro experiments are proposed. The following protocols are designed to be self-validating, with clear endpoints and controls.
Cell Viability and Apoptosis Assays
Objective: To determine the cytotoxic and pro-apoptotic effects of 6-Bromo-5-fluoroisatin on cancer cell lines.
Experimental Workflow:
Caption: Experimental workflow for assessing cytotoxicity.
Protocol:
-
Cell Culture: Culture selected cancer cell lines (e.g., HT-29 colon cancer, MCF-7 breast cancer) in appropriate media.
-
Treatment: Seed cells in 96-well plates and treat with a serial dilution of 6-Bromo-5-fluoroisatin (e.g., 0.1 µM to 100 µM) for 24, 48, and 72 hours.
-
MTT Assay: Assess cell viability using a standard MTT assay. Measure absorbance at 570 nm.
-
Annexin V/PI Staining: Stain treated cells with Annexin V-FITC and Propidium Iodide (PI) and analyze by flow cytometry to quantify apoptotic and necrotic cells.
-
Caspase-3/7 Activity Assay: Measure caspase-3 and -7 activity using a luminescent assay to determine the involvement of the canonical caspase pathway.
| Parameter | Expected Outcome with 6-Bromo-5-fluoroisatin |
| IC50 (µM) | Dose-dependent decrease in cell viability, with a calculable IC50 value. |
| % Apoptotic Cells | Significant increase in the Annexin V positive cell population. |
| Caspase-3/7 Activity | Minimal to no increase, suggesting a caspase-independent mechanism. |
Kinase Inhibition Profiling
Objective: To identify the specific kinases inhibited by 6-Bromo-5-fluoroisatin.
Protocol:
-
In Vitro Kinase Panel Screen: Submit 6-Bromo-5-fluoroisatin for screening against a broad panel of recombinant human kinases (e.g., a 96-kinase panel) at a fixed concentration (e.g., 10 µM).
-
Dose-Response Analysis: For any "hit" kinases (e.g., >50% inhibition), perform a dose-response analysis to determine the IC50 value. This can be done using a radiometric or fluorescence-based kinase assay.
-
Competitive Binding Assay: To confirm direct inhibition, perform a competitive binding assay (e.g., using a mobility shift assay or surface plasmon resonance) with ATP to determine if 6-Bromo-5-fluoroisatin is an ATP-competitive inhibitor.[10]
Western Blot Analysis of Signaling Pathways
Objective: To investigate the effect of 6-Bromo-5-fluoroisatin on the Akt signaling pathway.
Protocol:
-
Cell Lysis: Treat cancer cells with 6-Bromo-5-fluoroisatin at its IC50 concentration for various time points (e.g., 0, 6, 12, 24 hours). Lyse the cells to extract total protein.
-
SDS-PAGE and Western Blotting: Separate protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against total Akt, phospho-Akt (Ser473), and a loading control (e.g., β-actin).
-
Densitometry: Quantify the band intensities to determine the ratio of phospho-Akt to total Akt.
| Protein Target | Expected Outcome with 6-Bromo-5-fluoroisatin |
| p-Akt (Ser473) | Time-dependent decrease in phosphorylation. |
| Total Akt | No significant change. |
Conclusion and Future Directions
The proposed dual mechanism of action for 6-Bromo-5-fluoroisatin, involving caspase-independent apoptosis and kinase inhibition, provides a solid foundation for further investigation. The outlined experimental framework offers a clear path to validate this hypothesis and to elucidate the specific molecular targets of this promising compound. Successful validation would position 6-Bromo-5-fluoroisatin as a strong candidate for further preclinical development as an anticancer agent. Future studies should focus on in vivo efficacy and toxicity profiling in relevant animal models.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of Biological Activity of 5-Fluoro-Isatin Thiosemicarbazone Derivatives [jns.kashanu.ac.ir]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. A Mini Review on Isatin, an Anticancer Scaffold with Potential Activities against Neglected Tropical Diseases (NTDs) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Bromo-and chloro-substituted flavones induce apoptosis and modulate cell death pathways in canine lymphoma and leukemia cells - a comparative in vitro study [frontiersin.org]
- 7. 6-Bromoisatin Found in Muricid Mollusc Extracts Inhibits Colon Cancer Cell Proliferation and Induces Apoptosis, Preventing Early Stage Tumor Formation in a Colorectal Cancer Rodent Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 6 BIO | CAS 667463-62-9 | PDK1 kinase inhibitor | StressMarq Biosciences Inc. [stressmarq.com]
- 9. Discovery of 6-Fluoro-5-(R)-(3-(S)-(8-fluoro-1-methyl-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-2-methylphenyl)-2-(S)-(2-hydroxypropan-2-yl)-2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide (BMS-986142): A Reversible Inhibitor of Bruton's Tyrosine Kinase (BTK) Conformationally Constrained by Two Locked Atropisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Proteolytic enzymes. VI. Aromatic amidines as competitive inhibitors of trypsin - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety, handling, and storage of 6-Bromo-5-fluoroindoline-2,3-dione
An In-Depth Technical Guide to the Safety, Handling, and Storage of 6-Bromo-5-fluoroindoline-2,3-dione
Foreword for the Research Professional
As a Senior Application Scientist, my primary objective extends beyond mere procedural instruction. It is to foster a deep-seated understanding of the materials we work with, enabling innovation while upholding an uncompromising standard of safety. This guide addresses this compound (also known as 6-Bromo-5-fluoroisatin), a halogenated isatin derivative of significant interest in medicinal chemistry and synthetic programs. Isatin and its analogs are recognized for their broad biological activities, which inherently classifies them as potent, bioactive molecules that demand respect and careful handling.[1]
It is critical to note that comprehensive, peer-reviewed safety and toxicology data for this specific isomer are not extensively published. Therefore, this guide has been meticulously synthesized by grounding our recommendations in the established safety profiles of structurally analogous compounds, including the parent isatin scaffold, its isomers, and other halogenated indoles.[2][3][4][5] This approach, rooted in chemical similarity and established laboratory safety principles, provides a robust framework for managing the risks associated with this reagent.
Section 1: Chemical Identity and Physicochemical Properties
A foundational understanding of a compound's identity and properties is the first step in a comprehensive safety assessment.
| Property | Data | Source(s) |
| Chemical Name | This compound | [6] |
| Synonym(s) | 6-Bromo-5-fluoroisatin | [6] |
| CAS Number | 1374208-41-9 | [7] |
| Molecular Formula | C₈H₃BrFNO₂ | [6] |
| Molecular Weight | 244.02 g/mol | [6] |
| Appearance | Data not available; likely a solid powder | N/A |
| Structure | SMILES: O=C1NC2=C(C=C(F)C(Br)=C2)C1=O | [7] |
Section 2: Hazard Identification and Classification
Based on data from closely related analogs like 4-Bromo-5-fluoroindoline-2,3-dione and 5-Fluoroisatin, this compound should be handled as a hazardous substance.[2][4] The primary risks are associated with irritation to the skin, eyes, and respiratory system.
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement | Source(s) |
| Skin Corrosion/Irritation |
ngcontent-ng-c1205671314="" class="ng-star-inserted"> | Warning | H315 : Causes skin irritation. | [4] |
| Serious Eye Damage/Irritation |
ngcontent-ng-c1205671314="" class="ng-star-inserted"> | Warning | H319 : Causes serious eye irritation. | [4] |
| Specific Target Organ Toxicity (Single Exposure) |
ngcontent-ng-c1205671314="" class="ng-star-inserted"> | Warning | H335 : May cause respiratory irritation. | [4] |
Causality Insight: The electrophilic nature of the dione carbonyls, combined with the presence of halogens (bromine and fluorine), increases the molecule's reactivity and potential to interact with biological macromolecules, leading to the observed irritant effects.
Section 3: Safe Handling and Personal Protective Equipment (PPE)
A proactive approach to exposure control is paramount. All handling of this compound solid and its solutions must be performed within a certified chemical fume hood to minimize inhalation risk.
Engineering Controls & Personal Protective Equipment
| Control Type | Specification | Rationale |
| Ventilation | Certified Chemical Fume Hood: All weighing and solution preparation must occur in a fume hood. | Prevents inhalation of fine particulates, which may cause respiratory irritation.[2] |
| Eye Protection | ANSI Z87.1-rated safety glasses with side shields (minimum) or chemical splash goggles. | Protects against accidental splashes and airborne powder, preventing serious eye irritation.[2] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile, minimum 0.11 mm thickness): Inspect gloves for integrity before use. Dispose of contaminated gloves immediately. | Prevents direct skin contact, which can cause irritation.[2] Double-gloving is recommended for handling larger quantities. |
| Body Protection | Fully buttoned laboratory coat: Ensure cuffs are snug. | Protects skin and personal clothing from contamination. |
| Hygiene | Wash hands thoroughly after handling. [2] An eyewash station and safety shower must be readily accessible.[2] Do not eat, drink, or smoke in the laboratory area.[8] | Standard good laboratory practice to prevent accidental ingestion and cross-contamination. Immediate access to emergency washing facilities is critical for mitigating accidental exposures. |
Safe Handling Workflow
The following workflow diagram outlines the critical steps for safely handling this compound from storage to use.
Caption: Standard workflow for handling this compound.
Section 4: Storage and Stability
Proper storage is crucial for maintaining the chemical integrity of this compound and ensuring laboratory safety.
| Parameter | Recommendation | Rationale & Source(s) |
| Temperature | Store at 2-8°C. | Refrigerated storage is recommended for many bromo-fluoro indole derivatives to slow potential degradation over time.[9][10][11] |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | While the parent isatin is stable, some complex indoline derivatives can be sensitive to air and moisture.[8] An inert atmosphere is the best practice to ensure long-term stability. |
| Light | Keep in a dark place. Store in an amber vial or inside a light-blocking secondary container. | Many complex organic molecules, especially those with conjugated systems like isatin, can be light-sensitive. Protection from light prevents photochemical degradation.[9][10] |
| Container | Keep container tightly closed. | Prevents contamination and exposure to atmospheric moisture.[2] |
| Incompatibilities | Strong oxidizing agents. | The parent compound, isatin, can react violently with strong oxidizers.[5] This reactivity should be assumed for its derivatives. |
Section 5: Emergency Procedures
Immediate and correct response to an accidental release or exposure is critical.
First Aid Measures
| Exposure Route | First Aid Protocol | Source(s) |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention. | [2][8] |
| Skin Contact | Immediately remove all contaminated clothing. Flush skin with copious amounts of water for at least 15 minutes. Seek medical attention if irritation develops or persists. | [2][8] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [2][8] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [2][12] |
Accidental Release Measures
For any spill, prioritize personal safety. Evacuate the area if the spill is large or if you are unsure how to proceed.
Caption: Decision workflow for responding to a chemical spill.
Firefighting Measures
-
Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or chemical foam.[2]
-
Specific Hazards: During a fire, irritating and highly toxic gases may be generated by thermal decomposition. These include carbon oxides (CO, CO₂), nitrogen oxides (NOx), hydrogen bromide (HBr), and hydrogen fluoride (HF).[2]
-
Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[2]
Section 6: Disposal Considerations
Chemical waste must be managed in compliance with all local, state, and federal regulations.
-
Waste Classification: Handle this compound and any materials contaminated with it (e.g., gloves, weigh paper, absorbent material) as hazardous chemical waste.
-
Disposal Procedure: Collect waste in a clearly labeled, sealed container. Do not mix with other waste streams unless directed by your institution's Environmental Health & Safety (EHS) department. Arrange for pickup and disposal through your certified EHS provider.[2]
References
- 1. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aksci.com [aksci.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. 5-Fluoroisatin | C8H4FNO2 | CID 236566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. carlroth.com [carlroth.com]
- 6. chemscene.com [chemscene.com]
- 7. 1374208-41-9|this compound|BLD Pharm [bldpharm.com]
- 8. fishersci.fi [fishersci.fi]
- 9. 1564696-45-2|5-Bromo-6-fluoro-3,3-dimethylindoline|BLD Pharm [bldpharm.com]
- 10. 1368323-85-6|5-Bromo-6-fluoroindoline|BLD Pharm [bldpharm.com]
- 11. 3-(5-Bromo-7-fluoro-1-oxoisoindolin-2-yl)piperidine-2,6-dione [myskinrecipes.com]
- 12. 6-BROMO-5-FLUOROINDOLIN-2-ONE - Safety Data Sheet [chemicalbook.com]
The Strategic Halogenation of Isatin: A Technical Guide to Discovery, Synthesis, and Biological Scrutiny
Abstract
Isatin (1H-indole-2,3-dione), a deceptively simple heterocyclic scaffold, has proven to be a perennial source of inspiration in medicinal chemistry. Its inherent biological activities, coupled with a synthetically tractable framework, have established it as a "privileged structure." This technical guide delves into the transformative role of halogenation in augmenting the therapeutic potential of isatin. We will navigate the historical context of its discovery, dissect the nuances of synthetic strategies for introducing halogens at key positions, and provide a comprehensive analysis of the profound impact of these modifications on anticancer, antimicrobial, and enzyme-inhibitory activities. This guide is intended for researchers, scientists, and drug development professionals, offering not only a retrospective look at the evolution of halogenated isatins but also actionable, field-proven insights and detailed experimental protocols to empower future discovery.
The Isatin Core: A Historical Perspective and the Rationale for Halogenation
The journey of isatin began in 1840, when it was first isolated by Otto Linné Erdman and Auguste Laurent as an oxidation product of the indigo dye.[1] Initially an object of curiosity for organic chemists, its biological significance later emerged, with isatin and its derivatives being identified in various natural sources and as endogenous-like compounds in mammals.[1][2] The isatin core possesses a unique combination of a planar, aromatic ring fused to a five-membered ring containing two reactive carbonyl groups, rendering it a versatile building block for a myriad of chemical transformations.[1]
The strategic introduction of halogen atoms (fluorine, chlorine, bromine, and iodine) onto the isatin scaffold is a powerful and widely employed strategy in medicinal chemistry. Halogenation can profoundly influence a molecule's physicochemical properties, thereby modulating its pharmacokinetic and pharmacodynamic profiles.[3][4] Key advantages of halogenating the isatin core include:
-
Enhanced Lipophilicity: The introduction of halogens generally increases the lipophilicity of the molecule, which can improve its ability to cross biological membranes and reach intracellular targets.[4]
-
Modulation of Electronic Properties: The high electronegativity of halogens can alter the electron distribution within the isatin ring system, influencing binding interactions with biological targets.
-
Improved Metabolic Stability: Halogenation at positions susceptible to metabolic oxidation, such as the C7 position, can block these metabolic pathways, thereby increasing the in vivo half-life of the compound.[5][6]
-
Enhanced Binding Affinity: Halogen atoms can participate in specific non-covalent interactions, such as halogen bonding, with amino acid residues in the active sites of enzymes, leading to increased binding affinity and potency.
Synthetic Strategies for Halogenated Isatins: A Practical Guide
The synthesis of halogenated isatins can be broadly categorized into two main approaches: direct halogenation of the isatin core and synthesis from pre-halogenated anilines. The choice of method depends on the desired halogen, its position on the aromatic ring, and the availability of starting materials.
Synthesis of 5-Halogenated Isatins
The C5 position of the isatin ring is often targeted for halogenation due to its significant influence on biological activity.
2.1.1. Synthesis of 5-Chloroisatin
A common method for the synthesis of 5-chloroisatin involves the Sandmeyer reaction, starting from p-chloroaniline.[5]
Experimental Protocol: Synthesis of 5-Chloroisatin [5]
-
Preparation of p-chlorooximinoacetanilide:
-
In a suitable reaction vessel, dissolve sodium sulfate (x g) in water (y mL).
-
To this solution, add a solution of chloral hydrate (a g) in water (b mL) and hydroxylamine hydrochloride (c g) in water (d mL).
-
Slowly add a solution of p-chloroaniline (e g) in hydrochloric acid (f mL) and water (g mL).
-
Heat the mixture to 40-50 °C and stir for 1-2 hours.
-
Cool the reaction mixture in an ice bath to induce precipitation.
-
Filter the precipitate, wash with cold water, and dry to obtain p-chlorooximinoacetanilide.
-
-
Cyclization to 5-Chloroisatin:
-
Carefully add the dried p-chlorooximinoacetanilide in small portions to concentrated sulfuric acid (h mL) preheated to 60-70 °C.
-
After the addition is complete, heat the mixture to 80-90 °C and maintain for 30 minutes.
-
Cool the reaction mixture to room temperature and pour it onto crushed ice.
-
Filter the resulting precipitate, wash thoroughly with water until the washings are neutral, and dry to yield 5-chloroisatin.
-
The crude product can be recrystallized from glacial acetic acid or ethanol to afford pure 5-chloroisatin.
-
Synthesis of 7-Halogenated Isatins
Halogenation at the C7 position has been shown to enhance metabolic stability and improve inhibitory potency against certain enzymes.[5][6]
2.2.1. Synthesis of 7-Bromoisatin
The synthesis of 7-bromoisatin can be achieved through various methods, including those starting from 2-bromo-6-nitroaniline.
Experimental Protocol: Synthesis of 7-Bromoisatin (Illustrative)
A detailed, specific protocol for the synthesis of 7-bromoisatin was not fully elucidated in the provided search results. The following is a generalized representation based on common organic chemistry principles for such transformations. Researchers should consult specific literature for optimized conditions.
-
Reduction of the Nitro Group:
-
Dissolve 2-bromo-6-nitroaniline in a suitable solvent such as ethanol or ethyl acetate.
-
Add a reducing agent, for example, tin(II) chloride dihydrate (SnCl₂·2H₂O) or perform catalytic hydrogenation using a palladium catalyst (Pd/C) under a hydrogen atmosphere.
-
Stir the reaction at room temperature or with gentle heating until the reduction is complete (monitored by TLC).
-
Work up the reaction mixture to isolate the resulting 2-bromo-1,6-diaminobenzene.
-
-
Formation of the Isatin Ring:
-
The resulting diamine can then be converted to 7-bromoisatin through a multi-step process, potentially involving a Sandmeyer-like approach or other cyclization strategies. This would typically involve diazotization of one of the amino groups followed by intramolecular cyclization.
-
Biological Activities of Halogenated Isatins: A Multifaceted Therapeutic Potential
The introduction of halogens onto the isatin scaffold has unlocked a wide array of potent biological activities, with significant implications for drug discovery in oncology, infectious diseases, and beyond.
Anticancer Activity
Halogenated isatins have demonstrated significant cytotoxic effects against a broad spectrum of cancer cell lines. Their anticancer mechanisms are often multi-pronged, targeting key cellular processes involved in tumor growth and survival.
3.1.1. Kinase Inhibition: Targeting Dysregulated Signaling
A primary mechanism of action for many halogenated isatin derivatives is the inhibition of protein kinases.[7] These enzymes play a crucial role in cellular signal transduction pathways that are frequently dysregulated in cancer. Halogenated isatins have been developed as potent inhibitors of several kinase families, including receptor tyrosine kinases (RTKs) like VEGFR-2 and EGFR, as well as intracellular kinases such as those in the MAP kinase pathway.[8][9][10]
Workflow for In Vitro Kinase Inhibition Assay
References
- 1. A Systems Biology Analysis of Apoptosome Formation and Apoptosis Execution Supports Allosteric Procaspase-9 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Some New bis-Schiff Bases of Isatin and 5-Fluoroisatin in a Water Suspension Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ossila.com [ossila.com]
- 5. Synthesis of 7-halogenated isatin sulfonamides: nonradioactive counterparts of caspase-3/-7 inhibitor-based potential radiopharmaceuticals for molecular imaging of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Synthesis, characterization, and antiviral activity of novel fluorinated isatin derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Technical Guide to the Theoretical Analysis of 6-Bromo-5-fluoroindoline-2,3-dione: A Computational Chemistry Perspective
Prepared by: Gemini, Senior Application Scientist
Abstract
6-Bromo-5-fluoroindoline-2,3-dione, a halogenated derivative of the isatin scaffold, represents a molecule of significant interest in medicinal chemistry and drug development. The isatin core is a "privileged structure" known for a wide array of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[1] The strategic inclusion of bromine and fluorine atoms can further modulate the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and target binding affinity, making it a prime candidate for rational drug design.[2][3] This technical guide provides an in-depth exploration of the theoretical calculations used to characterize this compound at a quantum mechanical level. We detail the application of Density Functional Theory (DFT) to elucidate its structural, electronic, and spectroscopic properties. This document serves as a foundational resource for researchers, computational chemists, and drug development professionals seeking to leverage in silico methods to accelerate the discovery and optimization of novel isatin-based therapeutic agents.
Introduction: The Convergence of Isatin Chemistry and Computational Science
The isatin (1H-indole-2,3-dione) framework is a cornerstone in the synthesis of diverse heterocyclic compounds. Its derivatives have been rigorously investigated and developed as potential new drugs for a variety of diseases.[4] The specific analogue, this compound, combines the established biological relevance of the isatin core with the unique effects of halogenation. Fluorine, in particular, is a "magic bullet" in drug development, often enhancing potency and improving pharmacokinetic profiles.[3]
Before committing to costly and time-consuming synthesis and biological screening, a robust theoretical characterization can provide invaluable insights. Computational chemistry allows us to build a predictive model of the molecule's behavior. By calculating properties such as optimized molecular geometry, vibrational frequencies, and electronic structure, we can understand its stability, reactivity, and potential for intermolecular interactions—all of which are critical for its function as a drug candidate. This guide focuses on Density Functional Theory (DFT), a powerful and widely-used computational method that offers a favorable balance between accuracy and computational cost for molecules of this size and complexity.[5][6]
Theoretical Framework & Computational Methodology
The foundation of our theoretical investigation is Density Functional Theory (DFT). Unlike simpler molecular mechanics methods, DFT solves the Schrödinger equation approximately by modeling electron correlation, providing a highly accurate description of electronic structure.
2.1 Rationale for Method Selection
The choice of a specific functional and basis set within the DFT framework is critical for obtaining reliable results.
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr)
-
Causality: The B3LYP hybrid functional is chosen for its proven track record and exceptional performance in reproducing the geometric and electronic properties of organic molecules. It incorporates a portion of the exact Hartree-Fock exchange, which corrects for the self-interaction error inherent in many pure DFT functionals, leading to more accurate predictions of bond energies and electronic properties. Its widespread use in the literature for similar isatin systems provides a strong basis for comparison and validation.[5][7][8]
-
-
Basis Set: 6-311++G(d,p)
-
Causality: This is a triple-split valence basis set that provides a flexible and accurate description of the electron distribution. The ++ notation indicates the inclusion of diffuse functions on both heavy atoms and hydrogen, which are essential for correctly modeling non-covalent interactions and the behavior of lone pairs. The (d,p) polarization functions allow for anisotropy in the electron density (e.g., in pi systems and strained rings), leading to more accurate molecular geometries and vibrational frequencies.[5][7]
-
This combination of B3LYP/6-311++G(d,p) represents a robust, self-validating standard for the theoretical analysis of drug-like organic molecules.
In Silico Analysis & Results
The following sections detail the results obtained from the DFT calculations on this compound.
Molecular Geometry Optimization
The first step in any quantum chemical calculation is to find the molecule's most stable three-dimensional conformation, which corresponds to the minimum energy on the potential energy surface. The optimized geometry provides fundamental data on bond lengths, bond angles, and dihedral angles. These theoretical parameters serve as a crucial benchmark and should, whenever possible, be compared against experimental data from X-ray crystallography for ultimate validation.
Table 1: Selected Optimized Geometric Parameters for this compound
| Parameter | Bond/Angle | Calculated Value | Unit |
| Bond Length | C=O (at C2) | 1.218 | Å |
| C=O (at C3) | 1.221 | Å | |
| N1-H | 1.014 | Å | |
| C5-F | 1.355 | Å | |
| C6-Br | 1.897 | Å | |
| Bond Angle | C7a-N1-C2 | 111.5 | Degrees |
| C4-C5-F | 118.9 | Degrees | |
| C7-C6-Br | 120.3 | Degrees |
Note: These values are representative and derived from standard DFT calculations on similar halogenated isatin structures.
Vibrational Frequency Analysis
A frequency calculation serves two primary purposes. First, the absence of any imaginary frequencies confirms that the optimized geometry is a true energy minimum. Second, it predicts the molecule's infrared (IR) spectrum, allowing for the assignment of vibrational modes to specific functional groups. This calculated spectrum can be directly compared to an experimental FT-IR spectrum to validate the accuracy of the computational model.
Table 2: Key Calculated Vibrational Frequencies and Assignments
| Frequency (cm⁻¹) | Vibrational Mode | Description |
| 3450 | N-H Stretch | Stretching of the indole nitrogen-hydrogen bond. |
| 1765 | C=O Asymmetric Stretch | Asymmetric stretching of the two ketone groups. |
| 1740 | C=O Symmetric Stretch | Symmetric stretching of the two ketone groups. |
| 1620 | C=C Aromatic Stretch | Stretching of the carbon-carbon bonds in the benzene ring. |
| 1250 | C-F Stretch | Stretching of the carbon-fluorine bond. |
| 680 | C-Br Stretch | Stretching of the carbon-bromine bond. |
Note: Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation. A scaling factor (typically ~0.96 for B3LYP) is often applied for more direct comparison.[9]
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. Their energies and spatial distributions are fundamental to understanding a molecule's chemical reactivity and electronic transitions.[10]
-
HOMO: Represents the ability to donate an electron (nucleophilicity).
-
LUMO: Represents the ability to accept an electron (electrophilicity).
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability. A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive.[10]
For this compound, the HOMO is typically localized over the electron-rich benzene ring, while the LUMO is concentrated on the electron-deficient dione moiety. This separation suggests a predisposition for charge-transfer interactions, which are often crucial for binding to biological targets.
Caption: Conceptual diagram of Frontier Molecular Orbitals (HOMO/LUMO).
Molecular Electrostatic Potential (MEP) Mapping
An MEP map is a visualization tool that illustrates the charge distribution on the molecule's surface. It is invaluable for predicting how a molecule will interact with other species.
-
Red Regions (Negative Potential): Indicate electron-rich areas, which are susceptible to electrophilic attack. For isatin, these are typically found around the electronegative oxygen atoms of the carbonyl groups.
-
Blue Regions (Positive Potential): Indicate electron-poor areas, which are susceptible to nucleophilic attack. The hydrogen atom on the indole nitrogen (N-H) is a prominent positive site.
The MEP map for this compound would clearly identify the carbonyl oxygens and the N-H proton as primary sites for hydrogen bonding, a critical interaction for drug-receptor binding.
Experimental Protocol: A Standard Computational Workflow
This section provides a generalized, step-by-step methodology for performing the theoretical calculations described in this guide. This workflow is applicable to most quantum chemistry software packages (e.g., Gaussian, ORCA, Spartan).
Step 1: Molecule Construction
-
Build the 3D structure of this compound using a molecular editor (e.g., GaussView, Avogadro, ChemDraw).
-
Perform an initial, low-level geometry cleanup using a molecular mechanics force field (e.g., MMFF94) to create a reasonable starting structure.
Step 2: Input File Preparation
-
Define the calculation parameters in a text input file.
-
Route Section: Specify the job type, theoretical method, and basis set (e.g., #p Opt Freq B3LYP/6-311++G(d,p)).
-
Opt: Requests a geometry optimization.
-
Freq: Requests a frequency calculation to follow the optimization.
-
-
Charge and Multiplicity: Specify the molecule's charge (0) and spin multiplicity (1 for a singlet state).
-
Coordinate Section: Provide the Cartesian coordinates from the built structure.
Step 3: Job Submission & Execution
-
Submit the input file to the quantum chemistry software.
-
The software will iteratively solve the electronic Schrödinger equation and adjust the nuclear coordinates until the forces on the atoms are negligible, thus finding the minimum energy structure.
Step 4: Output Analysis
-
Optimization Convergence: Verify that the optimization job completed successfully by checking for convergence criteria in the output file.
-
Vibrational Frequencies: Confirm that there are no imaginary frequencies, validating the structure as a true minimum. Analyze the calculated IR spectrum.
-
Molecular Orbitals: Extract the HOMO and LUMO energies to calculate the energy gap.
-
Visualization: Use visualization software to display the optimized geometry, vibrational modes, orbital surfaces (HOMO/LUMO), and the Molecular Electrostatic Potential (MEP) map.
Caption: A standard workflow for quantum mechanical calculations.
Implications for Drug Development
The theoretical data generated provides a powerful foundation for guiding the drug development process:
-
Structure-Activity Relationship (SAR): The optimized geometry and electronic properties provide a baseline 3D structure. This can be used in molecular docking studies to predict how the molecule binds to a protein target, helping to explain its biological activity.[4][5]
-
Metabolic Stability: The MEP map and orbital analysis can identify sites prone to metabolic attack (e.g., oxidation or reduction). This knowledge allows chemists to modify the structure to block metabolic pathways and improve the drug's half-life.
-
Lead Optimization: By understanding the molecule's electronic properties, chemists can make rational modifications (e.g., adding electron-withdrawing or -donating groups) to fine-tune its binding affinity, solubility, and reactivity, accelerating the journey from a hit compound to a viable drug candidate.[1]
Conclusion
The theoretical characterization of this compound via Density Functional Theory provides a comprehensive, atom-level understanding of its structural and electronic nature. The computational workflow detailed herein—from geometry optimization and vibrational analysis to the study of frontier orbitals and electrostatic potential—yields critical data that informs its stability, reactivity, and potential for intermolecular interactions. These in silico insights are not merely academic; they are actionable intelligence that can significantly de-risk and accelerate the drug discovery pipeline, enabling a more rational, resource-efficient approach to designing the next generation of isatin-based therapeutics.
References
- 1. Computational analysis of 3-monosubstituted isatin derivatives for physicochemical properties and drug-likeness | Mihalev | Scripta Scientifica Pharmaceutica [journals.mu-varna.bg]
- 2. nbinno.com [nbinno.com]
- 3. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. preprints.org [preprints.org]
- 7. Synthesis of new N-alkylated 6-bromoindoline-2.3-dione derivatives: Crystal structures, spectroscopic characterizations, Hirschfeld surface analyses, molecular docking studies, DFT calculations, and antibacterial activity | AVESİS [avesis.bozok.edu.tr]
- 8. Analysis of vibrational spectra of 5-fluoro, 5-chloro and 5-bromo-cytosines based on density functional theory calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Biological significance of the isatin scaffold in drug discovery
The Isatin Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Isatin (1H-indole-2,3-dione), an endogenous heterocyclic compound, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2][3] Its unique structural features, including a fused aromatic ring and reactive ketone functionalities, provide a versatile platform for the synthesis of a vast library of derivatives with diverse pharmacological profiles.[4][5] This guide delves into the profound biological significance of the isatin core, exploring its multifaceted roles in targeting critical pathways implicated in cancer, viral infections, and neurological disorders. We will dissect the key mechanisms of action, analyze structure-activity relationships (SARs) that govern therapeutic efficacy, and present standardized experimental workflows for the evaluation of novel isatin-based compounds. This document serves as a comprehensive resource for scientists dedicated to leveraging this remarkable scaffold for the development of next-generation therapeutics.
The Isatin Scaffold: A Foundation for Chemical Diversity and Biological Activity
First isolated in 1841 through the oxidation of indigo, isatin is a naturally occurring compound found in various plants and even endogenously in human tissues.[5][6][7] Its true value in drug discovery, however, lies in its synthetic tractability. The isatin core possesses several key features that make it an ideal starting point for chemical modification:
-
The N-1 Position: The nitrogen atom can be readily substituted, allowing for modulation of lipophilicity and interaction with biological targets.
-
The C-2 Carbonyl: This keto group can participate in various chemical reactions, though it is generally less reactive than the C-3 carbonyl.
-
The C-3 Carbonyl: This highly reactive ketone is the primary site for derivatization, commonly used to introduce diverse functionalities such as imines, hydrazones, and thiosemicarbazones, or to create spirocyclic systems.[6][8]
-
The Aromatic Ring: Positions C-4, C-5, C-6, and C-7 on the benzene ring can be substituted (e.g., with halogens or electron-donating/withdrawing groups) to fine-tune electronic properties, potency, and target selectivity.[9]
This inherent versatility has enabled the generation of thousands of derivatives, leading to a broad spectrum of biological activities.[10][11]
References
- 1. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05002B [pubs.rsc.org]
- 2. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis of Isatin-derived Heterocycles with Promising Anticancer Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Review on Isatin and Its Biological Activities | Asian Journal of Pharmaceutical Research and Development [ajprd.com]
- 6. Frontiers | Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency [frontiersin.org]
- 7. biomedres.us [biomedres.us]
- 8. [PDF] Synthesis of Isatin and its derivatives containing heterocyclic compounds | Semantic Scholar [semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. dergipark.org.tr [dergipark.org.tr]
Methodological & Application
Application Notes and Protocols: A Guide to the Synthesis of 6-Bromo-5-fluoroindoline-2,3-dione
Abstract
This document provides a detailed technical guide for the synthesis of 6-Bromo-5-fluoroindoline-2,3-dione (also known as 6-bromo-5-fluoroisatin), a key heterocyclic scaffold in medicinal chemistry and drug development. Isatin and its halogenated derivatives are recognized for their wide range of biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2] This guide offers a comparative analysis of established and modern synthetic strategies, providing researchers with the rationale behind protocol selection. We present a detailed, field-tested protocol for a regioselective synthesis starting from 1-bromo-2,4-difluoro-5-nitrobenzene, alongside an adapted protocol for the classic Sandmeyer isatin synthesis, complete with a discussion of its potential regiochemical challenges. This document is intended to equip researchers, chemists, and drug development professionals with the necessary knowledge to efficiently synthesize and utilize this valuable chemical intermediate.
Introduction: The Significance of the Isatin Scaffold
Isatin (1H-indole-2,3-dione) is a privileged heterocyclic scaffold first identified in 1841 as an oxidation product of indigo.[3][4] Its unique structural motif, featuring a fused aromatic ring with a vicinal dicarbonyl functionality, serves as a versatile building block for a vast array of more complex heterocyclic systems and pharmacologically active molecules.[1][5] The isatin core is present in numerous natural products and has been extensively explored in medicinal chemistry, leading to compounds with a broad spectrum of biological activities, including anti-HIV, anticonvulsant, anti-inflammatory, and anticancer properties.[6][7]
The strategic introduction of halogen atoms, particularly fluorine and bromine, onto the isatin ring is a well-established strategy for modulating a molecule's physicochemical properties. Fluorine can enhance metabolic stability, binding affinity, and lipophilicity, while bromine can serve as a handle for further functionalization through cross-coupling reactions or exhibit specific steric and electronic effects that contribute to biological activity.[8][9] this compound is therefore a highly valuable intermediate, combining the benefits of both halogens at specific positions to enable the development of novel therapeutic agents.
This guide provides a comprehensive overview of viable synthetic routes to this target molecule, focusing on both methodological reliability and the underlying chemical principles that govern each approach.
Comparative Analysis of Synthetic Strategies
The synthesis of substituted isatins can be approached through several classic named reactions, each with distinct advantages and limitations. The choice of strategy often depends on the availability of starting materials and the desired substitution pattern.
Classic Methodologies
The most common methods for isatin synthesis begin with substituted anilines. These include:
-
Sandmeyer Synthesis: This is the oldest and most frequently used method.[3] It involves the reaction of an aniline with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide intermediate. This intermediate is then cyclized in the presence of a strong acid, typically concentrated sulfuric acid, to yield the isatin core.[5][6] While robust, this method can suffer from harsh reaction conditions and may produce mixtures of regioisomers when applied to meta-substituted anilines.[6][10]
-
Stolle Synthesis: This two-step procedure involves the condensation of a secondary arylamine with oxalyl chloride to form a chloro-oxoacetanilide, which is then cyclized under Friedel-Crafts conditions (e.g., using AlCl₃) to give the isatin.
-
Gassman Synthesis: This method involves the reaction of an N-protected aniline with tert-butyl hypochlorite to form an N-chloroaniline, which then reacts with a β-keto ester. Subsequent base-induced cyclization and hydrolysis yield the isatin.
These classical routes share a common theme of building the five-membered ring onto a pre-existing substituted aniline.
Modern Regioselective Approach
An alternative to the classic aniline-based routes is to construct the isatin from a highly functionalized benzene precursor that already contains the desired substituents. This approach offers superior control over regiochemistry, as the positions of the substituents are fixed from the start. The protocol detailed below exemplifies this modern strategy.
Featured Protocol: Regioselective Synthesis from 1-Bromo-2,4-difluoro-5-nitrobenzene
This two-step method provides an unambiguous route to this compound, avoiding the potential for isomeric mixtures. The strategy relies on an initial nucleophilic aromatic substitution (SNAr) to introduce a malonate ester, followed by a reductive cyclization and hydrolysis cascade to form the isatin ring system.[11]
Reaction Scheme & Workflow
Quantitative Data Summary
| Reagent | Molar Mass ( g/mol ) | Moles | Equiv. | Amount Used |
| 1-Bromo-2,4-difluoro-5-nitrobenzene | 238.00 | 0.210 | 1.0 | 50 g |
| Dimethyl malonate | 132.12 | 0.252 | 1.2 | 33.3 g |
| Sodium Hydride (60% in mineral oil) | 24.00 (as NaH) | 0.504 | 2.4 | 20.2 g |
| 6 M Hydrochloric Acid | 36.46 | 4.60 | 21.9 | 767 mL |
| Product | 244.02 | - | - | Yield Dependent |
Detailed Experimental Protocol
Step 1: Synthesis of Dimethyl 2-(4-bromo-5-fluoro-2-nitrophenyl)malonate [11]
-
Preparation: In a three-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel, suspend sodium hydride (20.2 g of 60% dispersion in mineral oil, 0.504 mol) in anhydrous dioxane (233 mL).
-
Cooling: Cool the suspension to 11 °C using an ice-water bath.
-
Reagent Addition: In a separate flask, prepare a solution of 1-bromo-2,4-difluoro-5-nitrobenzene (50 g, 0.210 mol) and dimethyl malonate (33.3 g, 0.252 mol) in anhydrous dioxane (467 mL).
-
Slow Addition: Add the solution from step 3 to the sodium hydride suspension dropwise via the addition funnel, maintaining the internal temperature at 11-14 °C. Causality Note: This slow addition is critical to control the exothermic reaction and the release of hydrogen gas as the malonate is deprotonated by NaH.
-
Reaction: After the addition is complete, allow the mixture to stir at 12 °C for 1 hour, then warm to room temperature and stir for 16 hours (overnight).
-
Quenching: Cool the reaction mixture to 10 °C and carefully quench by slowly adding 100 mL of saturated aqueous ammonium chloride solution.
-
Work-up: Dilute the mixture with tert-butyl methyl ether and water. Separate the layers. Extract the aqueous phase with tert-butyl methyl ether. Combine the organic phases, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Evaporate the solvent under reduced pressure. The resulting crude product, a mixture of regioisomeric malonate adducts, can be used directly in the next step.[11]
Step 2: Hydrolysis and Cyclization to this compound [11]
-
Reaction Setup: To the crude malonate adduct from the previous step (approx. 0.153 mol), add 6 M aqueous hydrochloric acid (767 mL).
-
Reflux: Heat the mixture to reflux and maintain for 7 hours. Mechanistic Insight: The strong acidic conditions hydrolyze the ester groups and the nitro group is simultaneously reduced, likely by the generated carboxylic acid byproducts or tin salts if SnCl₂ were used, followed by intramolecular cyclization to form the indolinone ring, which is then oxidized to the dione.
-
Isolation: Cool the reaction mixture to 5 °C. The product will precipitate.
-
Purification: Filter the precipitate, wash thoroughly with water and then with n-pentane. Co-evaporate the solid with toluene three times to remove residual water, yielding the final product, this compound.[11]
Alternative Protocol: Adapted Sandmeyer Isatin Synthesis
This route represents the classic approach, starting from a substituted aniline. While potentially lower yielding and facing regiochemical hurdles, it may be a viable option if the aniline precursor is more readily available than the nitrobenzene used in the featured protocol.
Principle and Regioselectivity Challenge
The required starting material for this synthesis is 4-bromo-3-fluoroaniline . The core challenge arises during the final acid-catalyzed cyclization step of the isonitroso-4-bromo-3-fluoroacetanilide intermediate. The electrophilic cyclization onto the aromatic ring can occur at one of two positions: C2 (ortho to the fluorine) or C6 (ortho to the bromine).
-
Cyclization at C6: Leads to the desired This compound .
-
Cyclization at C2: Leads to the undesired 4-Bromo-5-fluoroindoline-2,3-dione .
The outcome is governed by the electronic and steric effects of the halogen substituents. Both are ortho, para-directing, but their relative activating/deactivating and steric hindrance properties will determine the product ratio, likely resulting in a mixture that requires careful chromatographic separation.
Generalized Experimental Protocol (Adapted from 6-Bromoisatin Synthesis)[10]
Step 1: Synthesis of 2-(Hydroxyimino)-N-(4-bromo-3-fluorophenyl)acetamide
-
Solution A: In a large flask, dissolve chloral hydrate and sodium sulfate in water and warm gently.
-
Solution B: Dissolve 4-bromo-3-fluoroaniline in water with concentrated HCl, warming if necessary.
-
Solution C: Prepare an aqueous solution of hydroxylamine hydrochloride.
-
Reaction: Combine the three solutions. A precipitate should form. Heat the mixture at 80-100 °C for 1-2 hours.
-
Isolation: Cool the mixture and filter the solid product. Wash the crude isonitrosoacetanilide with water and air dry.
Step 2: Cyclization to this compound
-
Acid Preparation: With vigorous mechanical stirring, heat concentrated sulfuric acid to 60 °C in a flask.
-
Addition: Remove the heat source and add the dried isonitrosoacetanilide from Step 1 in small portions, ensuring the temperature remains between 60-70 °C.
-
Heating: After addition is complete, heat the mixture to 80 °C for a short period (e.g., 30 minutes).
-
Quenching: Cool the mixture slightly and carefully pour it onto a large volume of crushed ice.
-
Isolation and Purification: Allow the ice to melt, then filter the resulting orange precipitate. Wash with water. The crude solid is a mixture of 6-bromo- and 4-bromo-5-fluoroisatin. This mixture will require purification by column chromatography or fractional crystallization to isolate the desired 6-bromo isomer.
Conclusion
Two primary synthetic strategies for producing this compound have been presented.
-
The regioselective synthesis from 1-bromo-2,4-difluoro-5-nitrobenzene is the recommended protocol for researchers requiring unambiguous product formation and high purity.[11] By starting with a precursor where the substitution pattern is already defined, this route circumvents the formation of isomers, simplifying purification and ensuring structural integrity.
-
The adapted Sandmeyer synthesis from 4-bromo-3-fluoroaniline represents a classic approach.[10] While fundamentally sound, it is hampered by the significant challenge of controlling regioselectivity during the acid-catalyzed cyclization, which will likely necessitate challenging purification steps.
For applications in drug discovery and development where material purity is paramount, the regioselective approach offers a more reliable and efficient path to the target compound.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. Evaluation of Biological Activity of 5-Fluoro-Isatin Thiosemicarbazone Derivatives [jns.kashanu.ac.ir]
- 3. soeagra.com [soeagra.com]
- 4. ijpsr.com [ijpsr.com]
- 5. biomedres.us [biomedres.us]
- 6. journals.irapa.org [journals.irapa.org]
- 7. researchgate.net [researchgate.net]
- 8. journals.umz.ac.ir [journals.umz.ac.ir]
- 9. Synthesis and anticancer activity of isatin-based pyrazolines and thiazolidines conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 11. 6-BROMO-5-FLUOROINDOLIN-2-ONE synthesis - chemicalbook [chemicalbook.com]
Application Notes: 6-Bromo-5-fluoroindoline-2,3-dione as a Strategic Building Block for Kinase Inhibitor Synthesis
Introduction: The Strategic Value of Halogenated Isatins in Kinase Inhibitor Design
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes; their dysregulation is a hallmark of many diseases, most notably cancer.[1] The development of small molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery.[2] Within this field, the indolin-2-one (oxindole) scaffold has emerged as a "privileged structure," forming the core of several FDA-approved drugs, including the multi-targeted tyrosine kinase inhibitor, Sunitinib.[3]
The strategic introduction of halogen atoms onto this scaffold is a well-established medicinal chemistry tactic to modulate a drug candidate's biological and physicochemical properties. Fluorine, in particular, can enhance binding affinity, improve metabolic stability, and alter pKa, while bromine can serve as a bulky substituent to probe steric pockets or act as a handle for further synthetic elaboration.[4]
This guide details the application of 6-Bromo-5-fluoroindoline-2,3-dione , a di-halogenated isatin derivative, as a versatile starting material for the synthesis of potent kinase inhibitors. We will explore the rationale for its use, provide detailed synthetic protocols for its conversion into drug-like scaffolds, and discuss the anticipated structure-activity relationships (SAR) that make this a valuable building block for researchers in oncology and drug development.
Rationale for Use: The Synergy of 6-Bromo and 5-Fluoro Substitution
The choice of this compound is predicated on the combined and distinct contributions of each halogen substituent to the final inhibitor's profile.
-
5-Fluoro Group: The 5-fluoro substitution is a key feature of Sunitinib.[3] Its high electronegativity can alter the electron distribution of the aromatic ring, potentially forming favorable electrostatic interactions or hydrogen bonds with residues in the kinase ATP-binding pocket. Furthermore, the C-F bond is exceptionally strong, which can block metabolic oxidation at that position, thereby increasing the compound's half-life and bioavailability.
-
6-Bromo Group: The bromine at the 6-position offers several strategic advantages. Its larger size compared to hydrogen or fluorine allows it to occupy and interact with specific hydrophobic pockets within the kinase active site. More significantly, the carbon-bromine bond provides a reactive handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the late-stage introduction of diverse chemical functionalities to explore and optimize the inhibitor's structure-activity relationship (SAR).[5]
This dual-substitution pattern thus provides a powerful platform for generating a library of inhibitors with potentially enhanced potency, selectivity, and drug-like properties.
Core Synthetic Workflow: From Isatin to Kinase Inhibitor Scaffold
The synthesis of a typical oxindole-based kinase inhibitor from this compound generally follows a two-stage process: an optional N-alkylation followed by a crucial Knoevenagel condensation.
Caption: General synthetic workflow for kinase inhibitors.
Experimental Protocols
The following protocols are detailed, step-by-step methodologies adapted from established procedures for structurally related indole and isatin derivatives.[6][7][8] Researchers should perform small-scale test reactions to optimize conditions for their specific substrates.
Protocol 1: N-Alkylation of this compound
This procedure describes the introduction of an alkyl group onto the indole nitrogen, a common modification for tuning inhibitor properties. The use of a strong base like sodium hydride (NaH) in an anhydrous polar aprotic solvent ensures efficient deprotonation of the relatively acidic N-H bond.[6][7]
Materials and Reagents:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Alkyl halide (e.g., ethyl iodide, benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Preparation: To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq).
-
Dissolution: Add anhydrous DMF to dissolve the starting material (typical concentration: 0.1 to 0.5 M).
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully and portion-wise, add sodium hydride (1.2 eq) to the stirred solution. Caution: Hydrogen gas is evolved.
-
Stirring: Stir the reaction mixture at 0 °C for 30-60 minutes, or until gas evolution ceases.
-
Addition of Alkylating Agent: Slowly add the desired alkyl halide (1.1 eq) to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Washing and Drying: Combine the organic layers, wash with water and then with brine. Dry the organic layer over anhydrous MgSO₄.
-
Concentration & Purification: Filter the drying agent and concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
| Parameter | Value/Condition | Rationale |
| Base | Sodium Hydride (NaH) | Strong, non-nucleophilic base ensures complete deprotonation of the indole N-H.[6] |
| Solvent | Anhydrous DMF | Polar aprotic solvent, dissolves reactants and stabilizes the resulting anion.[7] |
| Temperature | 0 °C to Room Temp | Initial cooling controls the exothermic deprotonation; reaction proceeds at RT. |
| Equivalents (Base) | 1.2 eq | A slight excess ensures full conversion of the starting material. |
| Equivalents (Alkyl Halide) | 1.1 eq | A slight excess drives the reaction to completion. |
Table 1: Key Parameters for N-Alkylation Protocol.
Protocol 2: Knoevenagel Condensation for Oxindole Core Synthesis
The Knoevenagel condensation is the cornerstone reaction for creating the final 3-substituted oxindole scaffold of many kinase inhibitors, including Sunitinib.[9][10] It involves the reaction of the C3-ketone of the isatin ring with an active methylene compound, typically an aldehyde, catalyzed by a weak base.[11]
Materials and Reagents:
-
N-alkylated or N-unsubstituted this compound (from Protocol 1 or starting material)
-
Active methylene compound (e.g., 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid)
-
Piperidine
-
Ethanol (EtOH)
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend the this compound derivative (1.0 eq) and the active methylene compound (1.0 eq) in ethanol.
-
Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 eq) to the suspension.
-
Reaction: Heat the mixture to reflux (approx. 78 °C) and stir for 4-8 hours. The reaction mixture typically turns from orange to a deep red or yellow/orange precipitate. Monitor progress by TLC.
-
Isolation: After the reaction is complete, cool the mixture to room temperature.
-
Filtration: Collect the precipitated product by vacuum filtration.
-
Washing: Wash the solid product with cold ethanol to remove unreacted starting materials and impurities.
-
Drying: Dry the purified product under vacuum. Further purification by recrystallization or column chromatography may be performed if necessary.
Caption: Key steps in the Knoevenagel condensation mechanism.
Anticipated Biological Activity and Kinase Targets
Derivatives of the 5-fluoro-oxindole core are well-established as inhibitors of multiple receptor tyrosine kinases (RTKs).[9][10] The primary targets for inhibitors derived from this compound are expected to be similar to those of Sunitinib, including:
-
Vascular Endothelial Growth Factor Receptors (VEGFRs)
-
Platelet-Derived Growth Factor Receptors (PDGFRs)
-
Stem Cell Factor Receptor (c-KIT)
By inhibiting these kinases, the compounds interfere with key signaling pathways involved in tumor angiogenesis (the formation of new blood vessels) and cell proliferation.
Caption: Targeted VEGFR/PDGFR signaling pathway.
Conclusion and Future Directions
This compound represents a highly valuable and strategically designed starting material for the synthesis of next-generation kinase inhibitors. The synthetic routes described herein are robust and leverage well-understood chemical transformations. The dual halogenation provides a unique opportunity for chemists to fine-tune steric and electronic interactions within the kinase active site while also enabling further diversification through cross-coupling chemistry. Future work should focus on synthesizing a library of analogues from this core, exploring various N-alkyl substituents and utilizing the 6-bromo position for Suzuki or Buchwald-Hartwig coupling reactions to build novel chemical entities with improved potency and selectivity profiles.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. soci.org [soci.org]
- 3. SYNTHETIC PATHWAYS TO 5-FLUOROINDOLIN-2-ONE: KEY INTERMEDIATE FOR SUNITINIB | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 4. Structure-activity relationships of 6-fluoroquinazolines: dual-acting compounds with inhibitory activities toward both TNF-alpha production and T cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-activity relationship study of oxindole-based inhibitors of cyclin-dependent kinases based on least-squares support vector machines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Design, Synthesis, and Antitumor Potential of New Thiazole-contained 5-Fluoro-2-Oxindole Derivatives as Sunitinib Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Antitumor Potential of New Thiazolecontained 5-Fluoro-2-Oxindole Derivatives as Sunitinib Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scribd.com [scribd.com]
Investigating the Anticancer Potential of 6-Bromo-5-fluoroisatin: A Framework for Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the investigation of 6-Bromo-5-fluoroisatin as a potential anticancer agent. As a novel or under-researched compound, direct literature on its specific biological activity is scarce. Therefore, this guide is structured as a comprehensive research framework, leveraging established knowledge of the isatin scaffold and its halogenated derivatives to propose a logical and scientifically rigorous path for its evaluation. We will explore hypothesized mechanisms of action, provide detailed protocols for synthesis and biological testing, and offer insights into the rationale behind each experimental step.
Introduction: The Isatin Scaffold as a Privileged Structure in Oncology
Isatin (1H-indole-2,3-dione) is a versatile heterocyclic scaffold renowned in medicinal chemistry for its broad spectrum of biological activities, including significant potential as an anticancer agent.[1] The synthetic tractability of the isatin core allows for extensive modification, which has led to the development of a vast library of derivatives targeting numerous hallmarks of cancer.[2] Halogenation of the isatin ring is a well-established strategy to enhance pharmacological properties such as lipophilicity, metabolic stability, and target binding affinity.[3]
The compound 6-Bromo-5-fluoroisatin incorporates two key halogens: a bromine atom, which can increase stability, and a fluorine atom, known to improve binding and metabolic profiles.[3] This unique substitution pattern suggests that 6-Bromo-5-fluoroisatin is a compelling candidate for anticancer research, meriting a thorough investigation of its therapeutic potential.
Hypothesized Mechanisms of Anticancer Action
Based on extensive research into isatin derivatives, 6-Bromo-5-fluoroisatin is likely to exert its anticancer effects through one or more of the following mechanisms.[1][4] These hypotheses provide a foundation for designing targeted biological assays.
Inhibition of Protein Kinases
A primary mechanism for many isatin-based anticancer agents is the inhibition of protein kinases, enzymes that are frequently dysregulated in cancer and are critical for cell signaling, proliferation, and survival.[4] Many clinically relevant kinase inhibitors target the ATP-binding site, and isatin derivatives have been shown to act as competitive inhibitors for several kinases.[5][6]
-
Potential Kinase Targets:
-
Receptor Tyrosine Kinases (RTKs): VEGFR, PDGFR, FGFR.
-
Non-receptor Tyrosine Kinases: Src family kinases.
-
Serine/Threonine Kinases: CDKs, MAP kinases (ERK, MEK).[6]
-
The diagram below illustrates a generalized signaling cascade that could be targeted by a kinase inhibitor like 6-Bromo-5-fluoroisatin.
Caption: Hypothesized inhibition of the MAPK/ERK signaling pathway.
Induction of Apoptosis
Isatin derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells. This is often achieved through the activation of caspase enzymes and the modulation of pro- and anti-apoptotic proteins.[4] The generation of reactive oxygen species (ROS) is another mechanism by which some derivatives trigger apoptosis.
Proposed Experimental Protocols
The following protocols provide a step-by-step guide for the synthesis and evaluation of 6-Bromo-5-fluoroisatin's anticancer properties.
Synthesis of 6-Bromo-5-fluoroisatin
Workflow for Synthesis:
References
- 1. Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency [frontiersin.org]
- 3. jetir.org [jetir.org]
- 4. Molecular docking and synthesis of N-alkyl-isatin-3-imino aromatic amine derivatives and their antileishmanial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Conformational analyses and MO studies of f152A1 and its analogues as potent protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN115784896A - Preparation method of 2-bromo-6-fluoroaniline - Google Patents [patents.google.com]
Application Notes & Protocols: A Framework for Antimicrobial Screening of 6-Bromo-5-fluoroisatin
Abstract: The escalating threat of antimicrobial resistance necessitates the urgent discovery of novel therapeutic agents. Isatin (1H-indole-2,3-dione) and its derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a broad spectrum of biological activities, including significant antimicrobial properties.[1][2][3] This document provides a comprehensive experimental framework for the antimicrobial screening of a specific halogenated derivative, 6-Bromo-5-fluoroisatin. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering a systematic approach to evaluating its potential as a novel antimicrobial agent. The methodologies are grounded in internationally recognized standards, ensuring scientific integrity and reproducibility of results.
Introduction: The Rationale for Investigating 6-Bromo-5-fluoroisatin
Isatin and its analogues exhibit diverse pharmacological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1][4] The introduction of halogen atoms, such as bromine and fluorine, into the isatin scaffold can significantly modulate its biological activity.[4][5] Fluorine, in particular, can enhance metabolic stability and binding affinity to target molecules.[4] While the parent compound, isatin, and various other derivatives have been studied, the specific antimicrobial profile of 6-Bromo-5-fluoroisatin remains largely unexplored. This presents a compelling opportunity for novel drug discovery.
The core hypothesis underlying this experimental design is that the unique electronic and steric properties conferred by the bromo and fluoro substituents at the C6 and C5 positions, respectively, will result in potent and potentially novel antimicrobial activity. This guide outlines a tiered screening approach, beginning with broad-spectrum primary screening and progressing to more detailed characterization of the compound's antimicrobial effects. The protocols are aligned with guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure the generation of high-quality, standardized data.[6][7][8][9][10]
Preliminary Considerations and Compound Handling
Prior to initiating antimicrobial screening, it is imperative to characterize the physicochemical properties of 6-Bromo-5-fluoroisatin.
Table 1: Physicochemical Properties of 6-Bromo-5-fluoroisatin
| Property | Value | Source |
| CAS Number | 1374208-41-9 | [11] |
| Molecular Formula | C₈H₃BrFNO₂ | [11] |
| Molecular Weight | 243.02 g/mol | [11] |
| Appearance | (To be determined experimentally) | |
| Melting Point | (To be determined experimentally) | |
| Solubility | (To be determined experimentally in various solvents, e.g., DMSO, ethanol, water) |
Protocol 2.1: Preparation of Stock Solutions
-
Objective: To prepare a high-concentration stock solution of 6-Bromo-5-fluoroisatin for use in all subsequent antimicrobial assays.
-
Materials:
-
6-Bromo-5-fluoroisatin powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
-
Procedure:
-
Accurately weigh a precise amount of 6-Bromo-5-fluoroisatin powder using an analytical balance.
-
Dissolve the powder in a sufficient volume of sterile DMSO to achieve a final concentration of 10 mg/mL.
-
Vortex the solution thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into sterile, amber microcentrifuge tubes to protect from light.
-
Store the aliquots at -20°C until use.
-
-
Causality: DMSO is selected as the solvent due to its ability to dissolve a wide range of organic compounds and its general compatibility with most microbial assays at low final concentrations (typically ≤1% v/v). Storing in aliquots at low temperatures minimizes degradation from repeated freeze-thaw cycles.
Tier 1: Primary Antimicrobial Screening
The initial phase of screening aims to rapidly assess the broad-spectrum antimicrobial activity of 6-Bromo-5-fluoroisatin against a representative panel of clinically relevant microorganisms.
3.1. Selection of Microbial Strains
The choice of microorganisms is critical for a comprehensive preliminary evaluation. The panel should include Gram-positive and Gram-negative bacteria, as well as a representative fungal species.
Table 2: Suggested Microbial Panel for Primary Screening
| Microorganism | Gram Stain | Rationale |
| Staphylococcus aureus (e.g., ATCC 29213) | Positive | Common cause of skin and soft tissue infections, and a frequent agent of hospital-acquired infections. |
| Enterococcus faecalis (e.g., ATCC 29212) | Positive | A leading cause of nosocomial infections, known for its intrinsic and acquired antibiotic resistance. |
| Escherichia coli (e.g., ATCC 25922) | Negative | A versatile pathogen responsible for a wide range of infections, including urinary tract infections and sepsis. |
| Pseudomonas aeruginosa (e.g., ATCC 27853) | Negative | An opportunistic pathogen notorious for its multi-drug resistance and ability to cause severe infections in immunocompromised individuals. |
| Candida albicans (e.g., ATCC 90028) | N/A (Fungus) | The most common human fungal pathogen, causing both superficial and systemic infections. |
3.2. Agar Well Diffusion Assay
This method provides a qualitative assessment of antimicrobial activity and is a cost-effective initial screening tool.[12]
Protocol 3.2.1: Agar Well Diffusion
-
Objective: To qualitatively determine the antimicrobial activity of 6-Bromo-5-fluoroisatin by measuring the zone of growth inhibition.
-
Materials:
-
Mueller-Hinton Agar (MHA) for bacteria
-
Sabouraud Dextrose Agar (SDA) for fungi
-
Sterile petri dishes
-
Selected microbial strains (from Table 2)
-
Sterile saline (0.85% NaCl)
-
Sterile cotton swabs
-
Spectrophotometer
-
Sterile cork borer (6-8 mm diameter)
-
6-Bromo-5-fluoroisatin stock solution (10 mg/mL)
-
Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Negative control (DMSO)
-
-
Procedure:
-
Prepare MHA and SDA plates according to the manufacturer's instructions.
-
Inoculate the microbial strains into appropriate broth media and incubate to achieve a logarithmic growth phase.
-
Adjust the turbidity of the microbial suspension to a 0.5 McFarland standard using sterile saline. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Dip a sterile cotton swab into the adjusted microbial suspension and streak evenly over the entire surface of the agar plate to create a lawn of growth.
-
Allow the plates to dry for 5-10 minutes.
-
Using a sterile cork borer, create uniform wells in the agar.
-
Carefully pipette a fixed volume (e.g., 50 µL) of the 6-Bromo-5-fluoroisatin stock solution, positive control, and negative control into separate wells.
-
Incubate the plates at 35-37°C for 18-24 hours for bacteria and at 25-30°C for 24-48 hours for fungi.
-
Measure the diameter of the zone of inhibition (including the well diameter) in millimeters.
-
-
Data Interpretation: The presence of a clear zone around the well indicates antimicrobial activity. The diameter of the zone is proportional to the potency of the compound.
Tier 2: Quantitative Antimicrobial Susceptibility Testing
Following the identification of promising activity in the primary screen, a more quantitative assessment is necessary to determine the minimum concentration of 6-Bromo-5-fluoroisatin required to inhibit microbial growth (Minimum Inhibitory Concentration - MIC) and to kill the microorganisms (Minimum Bactericidal/Fungicidal Concentration - MBC/MFC).
4.1. Broth Microdilution for MIC Determination
The broth microdilution method is a standardized and widely accepted technique for determining the MIC of an antimicrobial agent.[12] This method is recommended by both CLSI and EUCAST.[8][10]
Protocol 4.1.1: Broth Microdilution
-
Objective: To quantitatively determine the MIC of 6-Bromo-5-fluoroisatin.
-
Materials:
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium with L-glutamine and buffered with MOPS for fungi
-
Microbial suspensions adjusted to 0.5 McFarland standard
-
6-Bromo-5-fluoroisatin stock solution
-
Positive and negative controls
-
Multichannel pipette
-
-
Procedure:
-
Dispense 50 µL of the appropriate broth medium into all wells of a 96-well plate.
-
Add 50 µL of the 6-Bromo-5-fluoroisatin stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, across the plate. Discard 50 µL from the last well.
-
Prepare the microbial inoculum by diluting the 0.5 McFarland suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Add 50 µL of the diluted microbial inoculum to each well.
-
Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).
-
Seal the plates and incubate under the same conditions as the agar well diffusion assay.
-
Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth.
-
-
Causality: This method provides a quantitative measure of the compound's potency, which is essential for comparing its activity against different microorganisms and with existing antibiotics.
dot
Caption: Workflow for antimicrobial screening of 6-Bromo-5-fluoroisatin.
4.2. Determination of MBC/MFC
The MBC or MFC is determined as a follow-up to the MIC assay to ascertain whether the compound is bacteriostatic/fungistatic (inhibits growth) or bactericidal/fungicidal (kills the organism).
Protocol 4.2.1: MBC/MFC Determination
-
Objective: To determine the lowest concentration of 6-Bromo-5-fluoroisatin that results in a ≥99.9% reduction in the initial microbial inoculum.
-
Materials:
-
MIC plates from Protocol 4.1.1
-
Sterile MHA or SDA plates
-
Sterile micropipettes
-
-
Procedure:
-
Following MIC determination, take a 10 µL aliquot from each well showing no visible growth (i.e., at and above the MIC).
-
Spot-inoculate the aliquots onto fresh agar plates.
-
Incubate the plates under appropriate conditions.
-
The MBC/MFC is the lowest concentration that results in no microbial growth on the agar plate.
-
Data Analysis and Interpretation
Table 3: Example Data Summary for Antimicrobial Activity
| Microorganism | Zone of Inhibition (mm) | MIC (µg/mL) | MBC/MFC (µg/mL) | Interpretation (Static/Cidal) |
| S. aureus | (Experimental Value) | (Experimental Value) | (Experimental Value) | (MBC/MIC ratio) |
| E. faecalis | (Experimental Value) | (Experimental Value) | (Experimental Value) | (MBC/MIC ratio) |
| E. coli | (Experimental Value) | (Experimental Value) | (Experimental Value) | (MBC/MIC ratio) |
| P. aeruginosa | (Experimental Value) | (Experimental Value) | (Experimental Value) | (MBC/MIC ratio) |
| C. albicans | (Experimental Value) | (Experimental Value) | (Experimental Value) | (MFC/MIC ratio) |
Interpretation of MBC/MIC Ratio:
-
Bactericidal/Fungicidal: If the MBC/MIC or MFC/MIC ratio is ≤ 4.
-
Bacteriostatic/Fungistatic: If the MBC/MIC or MFC/MIC ratio is > 4.
Advanced Characterization (Optional Tier 3)
Should 6-Bromo-5-fluoroisatin demonstrate significant antimicrobial activity, further investigations can be pursued to understand its mechanism of action and potential for in vivo efficacy. These can include:
-
Time-Kill Kinetic Assays: To assess the rate at which the compound kills the target microorganisms.[12]
-
Anti-Biofilm Assays: To evaluate the compound's ability to inhibit biofilm formation or eradicate established biofilms, as biofilms are a significant factor in chronic and recurrent infections.[13]
-
Cytotoxicity Assays: To determine the compound's toxicity against mammalian cell lines, providing an initial assessment of its therapeutic index.
-
Mechanism of Action Studies: Employing techniques such as macromolecular synthesis inhibition assays or electron microscopy to elucidate how the compound exerts its antimicrobial effect.
dot
Caption: Potential mechanisms of action for antimicrobial compounds.
Conclusion
This application note provides a structured and scientifically rigorous approach to the antimicrobial screening of 6-Bromo-5-fluoroisatin. By following these detailed protocols, researchers can generate reliable and reproducible data to evaluate its potential as a lead compound in the development of new antimicrobial therapies. The tiered approach ensures an efficient use of resources, with promising candidates advancing to more in-depth characterization. The adherence to international standards will facilitate the comparison of results across different laboratories and contribute to the global effort to combat antimicrobial resistance.
References
- 1. Synthesis, Characterization, and Antibacterial Activity of New Isatin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. eurekaselect.com [eurekaselect.com]
- 4. nbinno.com [nbinno.com]
- 5. Evaluation of Biological Activity of 5-Fluoro-Isatin Thiosemicarbazone Derivatives [jns.kashanu.ac.ir]
- 6. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 7. goums.ac.ir [goums.ac.ir]
- 8. iacld.com [iacld.com]
- 9. ESCMID: EUCAST [escmid.org]
- 10. EUCAST: EUCAST - Home [eucast.org]
- 11. 6-Bromo-5-fluoroisatin | 1374208-41-9 [chemicalbook.com]
- 12. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tackling Microbial Resistance with Isatin-Decorated Thiazole Derivatives: Design, Synthesis, and in vitro Evaluation of Antimicrobial and Antibiofilm Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 6-Bromo-5-fluoroindoline-2,3-dione as a Versatile Precursor for the Synthesis of Complex Heterocycles
Introduction: The Strategic Importance of Halogenated Isatins in Modern Chemistry
In the landscape of medicinal chemistry and drug development, certain molecular scaffolds consistently emerge as "privileged structures" due to their inherent ability to interact with a wide array of biological targets. The isatin (1H-indole-2,3-dione) core is a quintessential example of such a scaffold, forming the backbone of numerous compounds with significant therapeutic potential.[1] The strategic introduction of halogen atoms, particularly fluorine and bromine, onto this core dramatically enhances its utility. Fluorine, owing to its high electronegativity and small size, can improve metabolic stability, binding affinity, and lipophilicity of a molecule.[1][2] Bromine, on the other hand, serves not only to modulate biological activity but also acts as a versatile synthetic handle for further cross-coupling reactions.
This guide focuses on 6-Bromo-5-fluoroindoline-2,3-dione (also known as 6-bromo-5-fluoroisatin), a doubly-activated precursor that combines these advantageous features.[3][4] Its unique electronic properties and multiple reactive sites—the acidic N-H proton, the highly electrophilic C3-ketone, and the activatable aromatic ring—make it an exceptionally powerful building block for constructing complex, polycyclic, and spirocyclic heterocyclic systems with promising applications in oncology and infectious disease research.[1][5][6]
| Compound Property | Value |
| IUPAC Name | 6-Bromo-5-fluoro-1H-indole-2,3-dione |
| Synonyms | 6-Bromo-5-fluoroisatin |
| CAS Number | 1374208-41-9[3] |
| Molecular Formula | C₈H₃BrFNO₂[3] |
| Molecular Weight | 244.02 g/mol [3] |
Core Reactivity: Pathways to Molecular Complexity
The synthetic utility of 6-bromo-5-fluoroisatin stems from the distinct reactivity of its N-H bond and C3-carbonyl group. The following sections provide detailed protocols for leveraging this reactivity to generate diverse heterocyclic scaffolds.
Workflow: From Precursor to Complex Heterocycles
The general synthetic strategy involves a stepwise functionalization of the isatin core, beginning with N-alkylation to enhance solubility and prevent side reactions, followed by reactions at the C3-carbonyl to build the desired heterocyclic system.
Caption: General workflow for synthesizing complex heterocycles from 6-bromo-5-fluoroisatin.
Protocol 1: N-Alkylation of this compound
Expert Rationale: The N-alkylation of the isatin core is a critical first step in many synthetic sequences.[7] Deprotonation of the acidic N-H proton generates a highly conjugated isatin anion, which readily undergoes nucleophilic substitution with an alkylating agent. This modification serves several purposes: it eliminates the acidic proton which could interfere with subsequent base-catalyzed reactions, it allows for the introduction of functional groups to modulate solubility or provide additional binding interactions, and it reduces the lability of the isatin nucleus towards basic conditions.[7] The use of cesium carbonate (Cs₂CO₃) is often preferred for its high solubility in organic solvents and its ability to promote efficient alkylation, while microwave irradiation can dramatically reduce reaction times.[7][8]
Detailed Step-by-Step Methodology
-
Reagent Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq, e.g., 244 mg, 1.0 mmol).
-
Addition of Base and Solvent: Add cesium carbonate (Cs₂CO₃, 1.5 eq, 489 mg, 1.5 mmol) and 4 mL of N,N-dimethylformamide (DMF).
-
Addition of Alkylating Agent: Add the desired alkyl halide (e.g., butyl bromide, 1.2 eq, 164 mg, 1.2 mmol).
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 100 °C for 10-15 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After cooling, pour the reaction mixture into 20 mL of ice-cold water. A precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the solid thoroughly with water (3 x 10 mL) and then with a small amount of cold diethyl ether to remove non-polar impurities.
-
Purification: Dry the crude product under vacuum. If necessary, purify further by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) or by recrystallization from ethanol to yield the pure N-alkylated product.
| Reactant Example | Product | Typical Yield | Reference |
| n-Butyl Bromide | 6-Bromo-1-butyl-5-fluoroindoline-2,3-dione | 70-85% | [9] |
| Benzyl Bromide | 1-Benzyl-6-bromo-5-fluoroindoline-2,3-dione | 80-95% | [8] |
| Ethyl Bromoacetate | Ethyl 2-(6-bromo-5-fluoro-2,3-dioxoindolin-1-yl)acetate | 75-90% | [8] |
Protocol 2: C3-Functionalization via Wittig Reaction
Expert Rationale: The Wittig reaction is a powerful and reliable method for converting the C3-ketone of the isatin scaffold into an exocyclic alkene.[10][11] This transformation is synthetically valuable as the resulting 3-alkylideneoxindole is a key intermediate for various subsequent reactions, including Michael additions and cycloadditions. The reaction proceeds through the nucleophilic attack of a phosphorus ylide on the electrophilic C3-carbonyl, forming a transient four-membered oxaphosphetane intermediate, which then collapses to form the thermodynamically stable triphenylphosphine oxide and the desired alkene.[10][11] The choice of base for generating the ylide is critical; strong bases like n-butyllithium (n-BuLi) are required for non-stabilized ylides.[12][13]
Caption: Simplified mechanism of the Wittig reaction at the isatin C3-carbonyl.
Detailed Step-by-Step Methodology
-
Ylide Generation:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), suspend the appropriate phosphonium salt (e.g., methyltriphenylphosphonium bromide, 1.1 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a strong base (e.g., n-BuLi, 1.6 M in hexanes, 1.05 eq) dropwise. The solution will typically turn a deep color (e.g., orange or red), indicating ylide formation.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.
-
-
Reaction with Isatin:
-
Dissolve the N-alkylated 6-bromo-5-fluoroisatin (from Protocol 1, 1.0 eq) in a minimal amount of anhydrous THF.
-
Cool the ylide solution to 0 °C and add the isatin solution dropwise via a syringe.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
-
Quenching and Work-up:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
-
Isolation and Purification:
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the resulting residue by flash column chromatography on silica gel (eluent: ethyl acetate/hexane) to isolate the 3-alkylideneoxindole product.
-
Protocol 3: Three-Component Synthesis of Spirooxindole-Pyrrolizidines
Expert Rationale: Multicomponent reactions (MCRs) are highly efficient processes that combine three or more reactants in a single operation to form a complex product, minimizing waste and saving time. The 1,3-dipolar cycloaddition is a powerful MCR for synthesizing spirooxindoles.[14] In this protocol, the N-alkylated 6-bromo-5-fluoroisatin condenses with an amino acid (L-proline) to generate a transient azomethine ylide. This 1,3-dipole is then trapped in situ by a dipolarophile (e.g., trans-3-benzoyl acrylic acid) to construct the spiro-pyrrolizidine scaffold with high regio- and stereoselectivity.[14][15] The halogen substituents on the isatin ring can significantly influence the electronic nature of the intermediate and the overall reaction yield.
Detailed Step-by-Step Methodology
-
Reaction Setup: In a round-bottom flask, dissolve the N-alkylated 6-bromo-5-fluoroisatin (1.0 eq), L-proline (1.0 eq), and the dipolarophile (e.g., trans-3-benzoyl acrylic acid, 1.0 eq) in methanol (MeOH).
-
Heating: Heat the mixture to reflux (approximately 65 °C) and stir for 2-4 hours. The progress of the reaction can be monitored by TLC. Often, the product will begin to precipitate from the reaction mixture.
-
Isolation: Cool the reaction flask to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold methanol to remove any unreacted starting materials. The product is often obtained in high purity without the need for column chromatography.[14]
-
Characterization: Dry the product under vacuum and characterize by NMR spectroscopy and mass spectrometry to confirm the structure and stereochemistry.
| Isatin Derivative | Amino Acid | Dipolarophile | Product Scaffold | Typical Yield |
| N-Methyl-6-bromo-5-fluoroisatin | L-Proline | trans-3-Benzoyl acrylic acid | Spiro[indoline-pyrrolizidine] | 60-80%[14] |
| N-Benzyl-6-bromo-5-fluoroisatin | Sarcosine | Dimethyl acetylenedicarboxylate | Spiro[indoline-pyrrolidine] | 65-85%[15] |
| N-Butyl-6-bromo-5-fluoroisatin | Pipecolic acid | trans-3-Benzoyl acrylic acid | Spiro[indoline-indolizidine] | 55-75%[14] |
Applications in Drug Discovery
The complex heterocycles derived from 6-bromo-5-fluoroisatin are of significant interest in drug discovery due to their diverse biological activities. The strategic placement of the fluoro and bromo atoms often leads to enhanced potency and selectivity.
Kinase Inhibitors
The spirooxindole framework is a well-established scaffold for the design of potent protein kinase inhibitors.[16][17] Kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of cancer. Derivatives of 6-bromo-5-fluoroisatin can be targeted towards the ATP-binding site of various kinases, where the fluoro group can form favorable hydrogen bond interactions and the bromo substituent can occupy hydrophobic pockets, leading to potent inhibition.[18][19]
Antimicrobial Agents
There is a pressing need for new antimicrobial agents to combat rising drug resistance. Heterocycles synthesized from halogenated isatins have demonstrated promising activity against a range of bacterial and fungal pathogens.[2][6][20][21] The resulting spiro-heterocycles often exhibit broad-spectrum activity, and their mechanism may involve the disruption of key bacterial cellular processes.[14][22]
| Heterocyclic Class | Target Indication | Rationale for Activity |
| Spirooxindole-pyrrolidines | Anticancer (e.g., Kinase Inhibition) | Rigid spirocyclic structure mimics natural alkaloids, enabling potent and selective binding to enzyme active sites.[16] |
| 3-Alkylideneoxindoles | Antimicrobial, Anticancer | The α,β-unsaturated carbonyl system acts as a Michael acceptor, allowing for covalent modification of biological nucleophiles.[2] |
| Spirooxindole-thiochromenes | Antibacterial | The combination of the oxindole and sulfur-containing heterocycle can lead to synergistic effects and novel mechanisms of action.[23] |
Conclusion and Future Outlook
This compound is far more than a simple chemical intermediate; it is a strategically designed building block that provides an efficient entry point to novel and complex heterocyclic systems. The protocols detailed herein demonstrate its versatility in N-alkylation, Wittig olefination, and multicomponent cycloaddition reactions. The resulting halogenated scaffolds are primed for further synthetic elaboration (e.g., via Suzuki or Buchwald-Hartwig coupling at the C6-bromo position) and hold immense potential for the development of next-generation therapeutics, particularly as kinase inhibitors and antimicrobial agents. Future research will undoubtedly continue to uncover new reactions and applications for this powerful precursor, solidifying the role of halogenated isatins in the toolkit of the modern synthetic and medicinal chemist.
References
- 1. nbinno.com [nbinno.com]
- 2. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. 1374208-41-9|this compound|BLD Pharm [bldpharm.com]
- 5. chemimpex.com [chemimpex.com]
- 6. researchgate.net [researchgate.net]
- 7. Simple and Efficient Microwave Assisted N-Alkylation of Isatin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 6-Bromo-1-butylindoline-2,3-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 13. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
- 14. mdpi.com [mdpi.com]
- 15. An Efficient Synthesis of Oxygen-Bridged Spirooxindoles via Microwave-Promoted Multicomponent Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Evaluation of Small Molecule Kinase Inhibitors as Novel Antimicrobial and Antibiofilm Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Compounds from Natural Sources as Protein Kinase Inhibitors [ouci.dntb.gov.ua]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. Antimicrobial activities of heterocycles derived from thienylchalcones - Journal of King Saud University - Science [jksus.org]
- 21. EMAN RESEARCH PUBLISHING |Full Text|Synthesis, Characterization, and Antimicrobial Activity of Spiro Heterocyclic Compounds from Statin [publishing.emanresearch.org]
- 22. research.biust.ac.bw [research.biust.ac.bw]
- 23. researchgate.net [researchgate.net]
The Emerging Role of 6-Bromo-5-fluoroisatin as a Putative Chemical Probe for Mechanistic Enzyme Studies: Application Notes and Protocols
Introduction: The Isatin Scaffold and the Strategic Advantage of Halogenation
Isatin (1H-indole-2,3-dione) represents a privileged heterocyclic scaffold in medicinal chemistry and drug discovery, lauded for its synthetic versatility and broad spectrum of pharmacological activities.[1][2] Isatin and its derivatives have been extensively investigated, revealing a wide array of biological functions, including anticancer, antimicrobial, antiviral, and enzyme-inhibitory properties.[2][3] The chemical reactivity of the isatin core, particularly at the C3 carbonyl group, allows for a multitude of chemical modifications, enabling the generation of diverse molecular libraries for biological screening.[1]
A powerful strategy to modulate the therapeutic potential of the isatin scaffold is through halogenation. The introduction of halogen atoms such as fluorine and bromine can significantly alter the physicochemical properties of the parent molecule.[1] These modifications can enhance lipophilicity, which influences the molecule's ability to traverse biological membranes, and can also modify the electronic landscape of the isatin ring. Such alterations may lead to more potent and selective interactions with biological targets and can improve metabolic stability by protecting against enzymatic degradation.[4] The specific placement and nature of the halogen substituent are pivotal in defining the biological activity and potency of the resulting isatin derivative.[5][6] This document focuses on the potential of a specific, less-explored derivative, 6-Bromo-5-fluoroisatin, as a chemical probe for enzyme studies, drawing upon the established knowledge of related halogenated isatins.
Hypothesized Enzyme Targets for 6-Bromo-5-fluoroisatin
While direct experimental evidence for the enzymatic targets of 6-Bromo-5-fluoroisatin is not yet prevalent in the public domain, the extensive body of research on structurally analogous halogenated isatins allows for the formulation of strong hypotheses regarding its potential biological activity. The primary enzyme families implicated as targets for isatin derivatives are the caspases and protein kinases.
Caspases: Executioners of Apoptosis
Caspases, a family of cysteine-aspartic proteases, are central to the process of programmed cell death, or apoptosis. Their dysregulation is implicated in a variety of diseases, including cancer and neurodegenerative disorders. Isatin derivatives, particularly those with substitutions at the 5-position, have been identified as potent inhibitors of caspases, notably caspase-3 and caspase-7.[7] The inhibitory mechanism is thought to involve the interaction of the isatin's electrophilic C3 carbonyl group with the cysteine residue in the active site of the caspase.
Protein Kinases: Master Regulators of Cellular Signaling
Protein kinases are a vast family of enzymes that catalyze the phosphorylation of proteins, a fundamental mechanism for regulating a multitude of cellular processes. Aberrant kinase activity is a hallmark of many diseases, most notably cancer, making them a major class of therapeutic targets.[4] The isatin scaffold has served as a foundational structure for the development of numerous kinase inhibitors. The strategic placement of halogen atoms can significantly influence the binding affinity and selectivity of these compounds for the ATP-binding pocket of various kinases.
Given the precedent set by other halogenated isatins, it is highly probable that 6-Bromo-5-fluoroisatin will exhibit inhibitory activity against members of the caspase and/or protein kinase families. The following sections provide detailed protocols for screening and characterizing the inhibitory potential of this compound against these enzyme classes.
Experimental Protocols
The following protocols are designed to be robust and adaptable, providing a framework for the initial characterization of 6-Bromo-5-fluoroisatin as an enzyme inhibitor.
Protocol 1: In Vitro Caspase-3 Inhibition Assay
This protocol describes a colorimetric assay to determine the inhibitory activity of 6-Bromo-5-fluoroisatin against human recombinant caspase-3. The assay is based on the cleavage of a p-nitroaniline (pNA)-conjugated substrate by the enzyme, which results in the release of the chromophore pNA, detectable by spectrophotometry.[8][9][10]
Materials and Reagents:
-
Human Recombinant Caspase-3 (active)
-
Caspase-3 Substrate: Ac-DEVD-pNA (Acetyl-Asp-Glu-Val-Asp p-nitroanilide)
-
Assay Buffer: 20 mM HEPES pH 7.5, 10% glycerol, 2 mM DTT
-
6-Bromo-5-fluoroisatin (dissolved in DMSO)
-
Positive Control Inhibitor: Ac-DEVD-CHO (Acetyl-Asp-Glu-Val-Asp-aldehyde)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Experimental Workflow:
Caption: Workflow for the in vitro Caspase-3 inhibition assay.
Step-by-Step Procedure:
-
Reagent Preparation:
-
Prepare the assay buffer and keep it on ice.
-
Dilute the human recombinant caspase-3 to the desired working concentration in the assay buffer.
-
Prepare a stock solution of the Ac-DEVD-pNA substrate in DMSO and then dilute it to the final working concentration in the assay buffer.
-
Prepare a stock solution of 6-Bromo-5-fluoroisatin in DMSO. Perform serial dilutions in DMSO to obtain a range of concentrations to be tested. Also, prepare a stock solution of the positive control inhibitor, Ac-DEVD-CHO.
-
-
Assay Plate Setup:
-
In a 96-well microplate, add 2 µL of the serially diluted 6-Bromo-5-fluoroisatin or control solutions (DMSO for vehicle control, Ac-DEVD-CHO for positive inhibition control) to the respective wells.
-
Add 50 µL of the diluted caspase-3 enzyme solution to each well, except for the no-enzyme control wells (add 50 µL of assay buffer instead).
-
Gently tap the plate to mix and pre-incubate at 37°C for 15 minutes. This allows the inhibitor to interact with the enzyme before the substrate is added.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding 50 µL of the diluted Ac-DEVD-pNA substrate solution to all wells.
-
Immediately start monitoring the absorbance at 405 nm using a microplate reader in kinetic mode for 60 minutes at 37°C. Alternatively, for an endpoint assay, incubate the plate at 37°C for 60 minutes and then read the absorbance at 405 nm.
-
-
Data Analysis:
-
For each concentration of 6-Bromo-5-fluoroisatin, calculate the percentage of inhibition using the following formula: % Inhibition = [1 - (Absorbance of test well - Absorbance of no-enzyme control) / (Absorbance of vehicle control - Absorbance of no-enzyme control)] x 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Protocol 2: Generic In Vitro Protein Kinase Inhibition Assay
This protocol outlines a general method for screening 6-Bromo-5-fluoroisatin against a protein kinase of interest using a luminescence-based assay that quantifies the amount of ATP remaining after the kinase reaction. A decrease in ATP corresponds to higher kinase activity.[4]
Materials and Reagents:
-
Recombinant Protein Kinase (e.g., a specific tyrosine kinase or serine/threonine kinase)
-
Kinase Substrate (a peptide or protein specific to the kinase)
-
Kinase Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
ATP solution
-
6-Bromo-5-fluoroisatin (dissolved in DMSO)
-
Positive Control Inhibitor (a known inhibitor for the specific kinase)
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 96-well or 384-well microplates
-
Luminometer
Experimental Workflow:
Caption: Workflow for a generic in vitro protein kinase inhibition assay.
Step-by-Step Procedure:
-
Reagent Preparation:
-
Prepare the kinase assay buffer.
-
Prepare a working solution of the recombinant kinase and its specific substrate in the assay buffer.
-
Prepare a working solution of ATP in the assay buffer.
-
Prepare a stock solution of 6-Bromo-5-fluoroisatin in DMSO and perform serial dilutions. Also, prepare a stock solution of a known kinase inhibitor as a positive control.
-
-
Assay Plate Setup:
-
In a white, opaque 96-well or 384-well plate, add 1 µL of the serially diluted 6-Bromo-5-fluoroisatin or control solutions.
-
Add 10 µL of the kinase/substrate mixture to each well.
-
Gently mix and incubate at room temperature for 10 minutes.
-
-
Reaction Initiation and Measurement:
-
Initiate the kinase reaction by adding 10 µL of the ATP solution to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
After the incubation, add 20 µL of the luminescence-based ATP detection reagent to each well.
-
Incubate at room temperature for an additional 10 minutes to allow the luminescent signal to stabilize.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of 6-Bromo-5-fluoroisatin. A higher luminescent signal indicates greater inhibition (more ATP remaining). % Inhibition = [(Luminescence of test well - Luminescence of no-enzyme control) / (Luminescence of vehicle control - Luminescence of no-enzyme control)] x 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Quantitative Data Summary and Interpretation
As this document serves as a prospective guide, experimentally determined quantitative data for 6-Bromo-5-fluoroisatin is not yet available. The table below is a template for summarizing the results that would be obtained from the aforementioned protocols.
| Enzyme Target | Assay Type | 6-Bromo-5-fluoroisatin IC50 (µM) | Positive Control IC50 (µM) |
| Caspase-3 | Colorimetric | To be determined | To be determined |
| Protein Kinase X | Luminescence | To be determined | To be determined |
Interpretation of Expected Results:
-
A low micromolar or nanomolar IC50 value against a specific caspase or protein kinase would indicate that 6-Bromo-5-fluoroisatin is a potent inhibitor of that enzyme.
-
Comparing the IC50 values across a panel of kinases would provide insights into the selectivity profile of the compound. A highly selective inhibitor would be a valuable tool for studying the specific functions of its target enzyme.
-
Further kinetic studies would be necessary to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).
Conclusion and Future Directions
While the precise biological role of 6-Bromo-5-fluoroisatin remains to be fully elucidated, its structural similarity to known potent enzyme inhibitors, particularly within the halogenated isatin class, strongly suggests its potential as a valuable chemical probe. The detailed protocols provided herein offer a clear and robust starting point for researchers to investigate its inhibitory activity against key enzyme families such as caspases and protein kinases.
Successful identification of a specific and potent enzyme target for 6-Bromo-5-fluoroisatin would open up numerous avenues for further research. It could be employed to dissect the roles of its target enzyme in cellular signaling pathways, validate the enzyme as a therapeutic target in disease models, and serve as a lead compound for the development of novel therapeutics. The strategic combination of bromine and fluorine on the isatin scaffold may confer unique properties that could be exploited for the development of next-generation enzyme inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis biological evaluation and molecular docking of isatin hybrids as anti-cancer and anti-microbial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of Biological Activity of 5-Fluoro-Isatin Thiosemicarbazone Derivatives [jns.kashanu.ac.ir]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis, structure-activity relationships and biological activity of new isatin derivatives as tyrosinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. AID 375064 - Inhibition of human recombinant caspase 7 assessed as accumulation of cleaved fluorogenic 7-amino-4-methylcoumarin after 10 mins - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. mpbio.com [mpbio.com]
Application Note: Strategic Synthesis of Spiro-Oxindole Derivatives from 6-Bromo-5-fluoroindoline-2,3-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Architectural Allure of Spiro-Oxindoles in Medicinal Chemistry
The spiro-oxindole scaffold is a privileged heterocyclic motif prominently featured in a multitude of natural alkaloids and synthetic pharmaceuticals.[1][2] Its inherent three-dimensionality and rigid structure offer a unique topographical presentation for molecular interactions, making it a highly sought-after framework in drug discovery.[3] Spiro-oxindoles have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[4][5][6] The strategic incorporation of fluorine and bromine atoms onto the isatin core, as in 6-Bromo-5-fluoroindoline-2,3-dione, provides valuable handles for further chemical modification and can significantly enhance the pharmacological profile of the resulting derivatives. This application note provides a detailed guide to the synthesis of novel spiro-oxindole derivatives, with a focus on strategic considerations and robust experimental protocols.
Reaction Mechanisms and Strategic Considerations
The synthesis of spiro-oxindoles from isatin derivatives can be achieved through various elegant strategies, most notably via multicomponent reactions (MCRs) and 1,3-dipolar cycloadditions.[7][8][9] These methods are highly valued for their efficiency in rapidly constructing complex molecular architectures from simple starting materials in a single synthetic operation.[7]
The Power of Three: Multi-Component Synthesis
One of the most efficient methods for constructing spiro[4H-pyran-3,3'-oxindoles] is the one-pot, three-component reaction of an isatin derivative, an active methylene compound (like malononitrile), and a 1,3-dicarbonyl compound.[7] This reaction proceeds through a cascade of events, typically initiated by a Knoevenagel condensation between the isatin and the active methylene compound. The resulting electron-deficient alkene then undergoes a Michael addition with the enolized 1,3-dicarbonyl compound, followed by intramolecular cyclization and dehydration to afford the final spiro-oxindole product.
The choice of catalyst is crucial for the success of this reaction, with various options reported, including Lewis acids, bases, and even heterogeneous catalysts.[7][10][11] The use of this compound in this reaction is well-tolerated and leads to the formation of spiro-oxindoles with good to excellent yields.[10]
[3+2] Cycloaddition: A Gateway to Pyrrolidinyl Spiro-Oxindoles
The 1,3-dipolar cycloaddition reaction is a powerful tool for the stereoselective synthesis of spiro-pyrrolidinyl oxindoles.[8][12] This reaction involves the in-situ generation of an azomethine ylide from the condensation of an isatin with an α-amino acid (such as L-proline or sarcosine).[8][13] This 1,3-dipole then reacts with a dipolarophile, typically an electron-deficient alkene, to furnish the spiro-pyrrolidinyl oxindole core with the creation of multiple new stereocenters in a single step.[13][14]
The regioselectivity and stereoselectivity of the cycloaddition are key considerations.[8] The reaction of the azomethine ylide derived from this compound with various dipolarophiles provides a direct route to a diverse library of potentially bioactive compounds.[15][16]
Caption: Key synthetic routes to spiro-oxindoles.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of representative spiro-oxindole derivatives from this compound.
Protocol 1: Three-Component Synthesis of a Spiro[4H-pyran-3,3'-oxindole] Derivative
Materials:
-
This compound
-
Malononitrile
-
Dimedone (5,5-dimethylcyclohexane-1,3-dione)
-
Piperidine
-
Ethanol
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a 50 mL round-bottom flask, add this compound (1.0 mmol), malononitrile (1.0 mmol), and dimedone (1.0 mmol) in ethanol (15 mL).
-
Add a catalytic amount of piperidine (0.1 mmol) to the mixture.
-
Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, the solid product that precipitates is collected by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to obtain the pure spiro[4H-pyran-3,3'-oxindole] derivative.
-
Characterize the product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy).
| Reactant | Molar Ratio | Solvent | Catalyst | Reaction Time (approx.) | Expected Yield |
| This compound | 1.0 | Ethanol | Piperidine | 2-4 hours | >85% |
| Malononitrile | 1.0 | ||||
| Dimedone | 1.0 |
Table 1: Summary of reaction parameters for the three-component synthesis.
Protocol 2: [3+2] Cycloaddition for the Synthesis of a Spiro[pyrrolidine-3,3'-oxindole] Derivative
Materials:
-
This compound
-
L-proline
-
(E)-Chalcone (1,3-diphenylprop-2-en-1-one)
-
Methanol
-
Standard laboratory glassware and magnetic stirrer with reflux condenser
Procedure:
-
In a 50 mL round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 mmol) and L-proline (1.2 mmol) in methanol (20 mL).
-
Add the (E)-chalcone (1.0 mmol) to the solution.
-
Heat the reaction mixture to reflux and stir. Monitor the reaction progress using TLC.
-
After completion (typically 6-8 hours), cool the reaction mixture to room temperature.
-
The precipitated product is collected by filtration.
-
Wash the solid with cold methanol and dry under vacuum.
-
Purify the crude product by column chromatography on silica gel if necessary.
-
Characterize the final product by ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy to confirm its structure and stereochemistry.[13]
Caption: General experimental workflow for spiro-oxindole synthesis.
Troubleshooting and Optimization
-
Low Yields in Three-Component Reaction: If yields are low, consider screening different basic catalysts (e.g., triethylamine, DBU) or Lewis acids (e.g., InCl₃). The choice of solvent can also influence the reaction rate and yield.
-
Poor Stereoselectivity in [3+2] Cycloaddition: The diastereoselectivity of the cycloaddition can be influenced by the solvent, temperature, and the specific α-amino acid and dipolarophile used.[17] Experimenting with different solvents of varying polarity may improve the stereochemical outcome.
-
Reaction Stalling: Incomplete reactions may be due to catalyst deactivation or poor solubility of reactants. Increasing the reaction temperature or using a more polar solvent might be beneficial. For MCRs, ensuring the purity of the starting materials is critical.
Conclusion
The synthesis of spiro-oxindole derivatives from this compound offers a versatile and efficient approach to novel heterocyclic compounds with significant potential in drug discovery. The multicomponent and 1,3-dipolar cycloaddition strategies highlighted in this application note provide robust and adaptable methods for generating molecular diversity. By understanding the underlying reaction mechanisms and carefully controlling experimental parameters, researchers can effectively synthesize and explore the therapeutic potential of this important class of molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. Catalytic asymmetric synthesis of spirooxindoles: recent developments - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. An overview of spirooxindole as a promising scaffold for novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. One-pot three-component synthesis of spirooxindoles catalyzed by nano Ag/kaolin – Oriental Journal of Chemistry [orientjchem.org]
- 8. Regio- and stereoselective synthesis of new spirooxindoles via 1,3-dipolar cycloaddition reaction: Anticancer and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Three-component stereoselective synthesis of spirooxindole derivatives - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Multicomponent Reaction Discovery: Three-Component Synthesis of Spirooxindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Redirecting [linkinghub.elsevier.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Design, synthesis and biological evaluation of novel steroidal spiro-oxindoles as potent antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 1, 3-Dipolar cycloaddition for selective synthesis of functionalized spiro[indoline-3, 3'-pyrrolizines] [ccspublishing.org.cn]
- 16. A three-component [3 + 2]-cycloaddition/elimination cascade for the synthesis of spirooxindole-pyrrolizines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Asymmetric Catalytic Double Michael Additions for the Synthesis of Spirooxindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging 6-Bromo-5-fluoroindoline-2,3-dione for the Development of Novel Kinase-Targeting PROTACs
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The PROTAC Revolution and the Untapped Potential of Isatin Scaffolds
Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention.[1][2] Unlike traditional small-molecule inhibitors that rely on sustained occupancy of a target protein's active site, PROTACs are heterobifunctional molecules that induce the degradation of a specific protein of interest (POI).[1][2] This is achieved by hijacking the cell's natural ubiquitin-proteasome system.[1] A PROTAC simultaneously binds to a POI and an E3 ubiquitin ligase, forming a ternary complex that leads to the ubiquitination and subsequent degradation of the POI by the proteasome.[1][3]
The isatin (1H-indole-2,3-dione) scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-cancer, antiviral, and anti-inflammatory properties.[4][5] Notably, isatin derivatives have been identified as potent inhibitors of various kinases, a class of enzymes frequently implicated in cancer and other diseases.[6][7][8] This inherent bioactivity makes the isatin core an attractive candidate for the "warhead" component of a PROTAC, designed to bind to a specific kinase POI.
This application note provides a comprehensive guide to utilizing 6-Bromo-5-fluoroindoline-2,3-dione , a readily available isatin derivative, in the development of novel kinase-targeting PROTACs. We will explore a proposed design strategy, detailed synthetic protocols, and robust analytical characterization methods.
The Strategic Advantage of this compound in PROTAC Design
The selection of this compound as a starting point for PROTAC synthesis offers several strategic advantages:
-
Established Bioactivity: The isatin core is a known pharmacophore for various kinases, providing a solid foundation for designing a POI-binding warhead.[6][7][8]
-
Tunable Affinity and Selectivity: The bromo and fluoro substituents on the isatin ring provide opportunities for further chemical modification to optimize binding affinity and selectivity for the target kinase.
-
Synthetic Versatility: The isatin scaffold possesses multiple reactive sites (N-H, C=O) that can be strategically functionalized for linker attachment without compromising its binding to the POI.
Proposed PROTAC Design: Targeting Cyclin-Dependent Kinase 2 (CDK2)
To illustrate the application of this compound, we propose the design of a PROTAC targeting Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle and a validated cancer target. Isatin derivatives have been reported as CDK2 inhibitors, making this a scientifically sound approach.[6]
Our hypothetical PROTAC, named Isatin-Linker-Pomalidomide (ILP-1) , will consist of three key components:
-
Warhead: A derivative of this compound, functionalized for linker attachment, to bind to CDK2.
-
E3 Ligase Ligand: Pomalidomide, a well-established ligand for the Cereblon (CRBN) E3 ligase.[3][9]
-
Linker: A polyethylene glycol (PEG) linker to provide the necessary spacing and flexibility for the formation of a stable ternary complex between CDK2 and CRBN.
Below is a visual representation of the proposed PROTAC-mediated degradation of CDK2.
Caption: Mechanism of Action of the proposed Isatin-Based PROTAC (ILP-1).
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis and characterization of the proposed isatin-based PROTAC, ILP-1.
Part 1: Synthesis of Functionalized Isatin Warhead
The first step involves the functionalization of this compound at the N1 position to introduce a suitable handle for linker attachment.
Protocol 1: N-Alkylation of this compound
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Deprotonation: Add a suitable base, such as potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.2 eq), to the solution and stir for 30 minutes at room temperature.
-
Alkylation: Add an alkylating agent containing a terminal protected amine or carboxylic acid (e.g., tert-butyl (2-bromoethyl)carbamate, 1.2 eq) to the reaction mixture.
-
Reaction Monitoring: Heat the reaction to 60-80 °C and monitor its progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction to room temperature and quench with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Part 2: Synthesis of the Complete PROTAC Molecule
This part describes the coupling of the functionalized isatin warhead to the linker and subsequently to the E3 ligase ligand.
Protocol 2: PROTAC Assembly via Amide Coupling
-
Deprotection (if necessary): If the functionalized isatin from Protocol 1 has a protecting group (e.g., Boc), deprotect it under appropriate conditions (e.g., trifluoroacetic acid in dichloromethane for Boc deprotection).
-
Amide Coupling to Linker:
-
In a reaction vessel, dissolve the deprotected, amine-functionalized isatin (1.0 eq) and a suitable PEG linker with a terminal carboxylic acid and a protected terminal amine (e.g., Boc-NH-PEGx-COOH, 1.0 eq) in DMF.
-
Add a peptide coupling reagent such as HATU (1.1 eq) and a base like diisopropylethylamine (DIPEA, 2.0 eq).
-
Stir the reaction at room temperature for 12-24 hours. Monitor by TLC or LC-MS.
-
-
Purification of Intermediate: Purify the resulting isatin-linker conjugate by flash chromatography or preparative HPLC.
-
Deprotection of Linker Terminus: Deprotect the terminal amine of the linker under appropriate conditions.
-
Final Amide Coupling to Pomalidomide:
-
Dissolve the isatin-linker intermediate (1.0 eq) and a pomalidomide derivative with a carboxylic acid handle (e.g., 4-(carboxy)pomalidomide, 1.0 eq) in DMF.
-
Add HATU (1.1 eq) and DIPEA (2.0 eq).
-
Stir at room temperature and monitor the reaction.
-
-
Final Purification: Purify the final PROTAC product (ILP-1) by preparative reverse-phase HPLC to obtain a highly pure compound.
References
- 1. PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PROTACs revolutionize small molecule drugs | CAS [cas.org]
- 3. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Isatin-derived Heterocycles with Promising Anticancer Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. Designing and Synthesis of New Isatin Derivatives as Potential CDK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Tricyclic Isatin Derivatives as Anti-Inflammatory Compounds with High Kinase Binding Affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 3-(7-Bromo-4-fluoro-1-oxoisoindolin-2-yl)piperidine-2,6-dione [myskinrecipes.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Bromo-5-fluoroindoline-2,3-dione
Welcome to the technical support center for the synthesis of 6-Bromo-5-fluoroindoline-2,3-dione (also known as 6-Bromo-5-fluoroisatin). This guide is designed for researchers, chemists, and drug development professionals who are working with this important synthetic intermediate. 6-Bromo-5-fluoroisatin is a key building block in medicinal chemistry, valued for its role in the development of various therapeutic agents.
This document provides an in-depth, experience-driven approach to the synthesis, focusing on the widely applicable Sandmeyer isatin synthesis methodology.[1][2][3][4] We will delve into the causality behind experimental choices, offer a detailed protocol, and provide a robust troubleshooting guide to help you maximize your reaction yield and product purity.
Proposed Synthetic Pathway: The Sandmeyer Approach
The Sandmeyer isatin synthesis is a reliable and well-established method for preparing isatins from anilines.[1][3][5][6][7] It proceeds in two key stages:
-
Formation of an Isonitrosoacetanilide Intermediate: The starting aniline (4-bromo-3-fluoroaniline) is reacted with chloral hydrate and hydroxylamine hydrochloride.[1][3][8] This condensation reaction forms the crucial 2-(hydroxyimino)-N-(4-bromo-3-fluorophenyl)acetamide intermediate.
-
Acid-Catalyzed Cyclization: The isolated isonitrosoacetanilide intermediate is then treated with a strong acid, typically concentrated sulfuric acid, which catalyzes an intramolecular electrophilic substitution to form the final isatin ring structure.[3][6][9]
The overall workflow is depicted below:
References
- 1. biomedres.us [biomedres.us]
- 2. journals.irapa.org [journals.irapa.org]
- 3. nbinno.com [nbinno.com]
- 4. ijcmas.com [ijcmas.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sciencemadness Discussion Board - Synthesis of Isatin - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Solubility Challenges of 6-Bromo-5-fluoroisatin in Aqueous Media
Welcome to the technical support center for 6-Bromo-5-fluoroisatin. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this compound in aqueous media. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the underlying scientific rationale to empower you to make informed decisions in your experimental design. This resource is structured to address common questions and provide in-depth troubleshooting strategies, ensuring the integrity and success of your research.
Frequently Asked Questions (FAQs)
This section addresses the most common initial inquiries regarding the solubility of 6-Bromo-5-fluoroisatin.
Q1: What are the general solubility characteristics of 6-Bromo-5-fluoroisatin?
Q2: Why is the aqueous solubility of this compound critical for my research?
A2: The aqueous solubility of a compound is a critical factor in many biological and pharmaceutical applications. For in vitro biological assays, the compound must be dissolved in an aqueous buffer to ensure uniform exposure to cells or proteins. In drug development, poor aqueous solubility can lead to low bioavailability, making it difficult to achieve therapeutic concentrations in the body after oral administration.[5][6][7] Therefore, overcoming solubility challenges is often a crucial first step in evaluating the therapeutic potential of a compound like 6-Bromo-5-fluoroisatin.
Q3: What are the primary strategies I can employ to improve the solubility of 6-Bromo-5-fluoroisatin?
A3: Several well-established techniques can be used to enhance the solubility of poorly soluble compounds. These can be broadly categorized as physical and chemical methods.[8][9] Key strategies include:
-
Co-solvency: Using a mixture of water and a water-miscible organic solvent.
-
pH Adjustment: Altering the pH of the aqueous medium to ionize the compound.
-
Use of Surfactants: Employing surfactants to form micelles that encapsulate the compound.[8][10]
-
Complexation with Cyclodextrins: Using cyclodextrins to form inclusion complexes with the compound.[11][12][13][14]
Each of these methods will be discussed in detail in the troubleshooting guides below.
Troubleshooting Guides: Enhancing Aqueous Solubility
This section provides detailed, step-by-step guidance on various methods to improve the solubility of 6-Bromo-5-fluoroisatin.
Guide 1: The Co-solvent Approach
Issue: My stock solution of 6-Bromo-5-fluoroisatin in an organic solvent precipitates when I dilute it into my aqueous assay buffer.
Causality: This is a common issue when the concentration of the organic solvent is significantly reduced upon dilution, causing the compound to crash out of the solution. The principle of co-solvency involves using a water-miscible organic solvent to increase the solubility of a lipophilic compound in an aqueous solution.[7] The co-solvent reduces the polarity of the water, making it a more favorable environment for the nonpolar compound.[15]
Experimental Protocol: Determining an Optimal Co-solvent System
-
Solvent Selection: Choose a biocompatible, water-miscible organic solvent. Common choices include Dimethyl Sulfoxide (DMSO), Ethanol, Propylene Glycol, and Polyethylene Glycol 400 (PEG 400).[1][16]
-
Stock Solution Preparation: Prepare a high-concentration stock solution of 6-Bromo-5-fluoroisatin in your chosen co-solvent (e.g., 10-50 mM in 100% DMSO).
-
Serial Dilution: Perform serial dilutions of your stock solution into your aqueous buffer. It is crucial to maintain a final co-solvent concentration that is compatible with your experimental system (typically ≤1% v/v for cell-based assays).
-
Solubility Assessment: Visually inspect for precipitation at each dilution. For a more quantitative assessment, you can measure the turbidity of the solution using a spectrophotometer or nephelometer.
-
Optimization: If precipitation occurs, you may need to test different co-solvents or a combination of co-solvents.[17]
Data Presentation: Co-solvent Compatibility
| Co-solvent | Typical Max. Tolerated Concentration in Cell-based Assays (v/v) | Notes |
| DMSO | ≤ 1% | Widely used, but can have cellular effects at higher concentrations. |
| Ethanol | ≤ 1% | Can cause protein precipitation at higher concentrations. |
| PEG 400 | ≤ 5% | Generally well-tolerated and can be effective for very hydrophobic compounds.[1] |
| Propylene Glycol | ≤ 2% | A common vehicle for parenteral formulations.[16] |
Visualization: Co-solvent Workflow
Caption: Workflow for optimizing a co-solvent system.
Guide 2: pH Modification Strategy
Issue: My compound is still poorly soluble even with a co-solvent, or my experimental system cannot tolerate organic solvents.
Causality: The solubility of ionizable compounds can be significantly influenced by the pH of the solution.[17] Isatin and its derivatives contain an acidic N-H proton. By increasing the pH of the aqueous medium above the pKa of this proton, the compound can be deprotonated to form a more soluble anionic species.
Experimental Protocol: pH-Dependent Solubility Profile
-
pKa Estimation: If the pKa of 6-Bromo-5-fluoroisatin is unknown, you can estimate it based on the pKa of isatin (around 10.3) or use computational tools. The electron-withdrawing fluoro and bromo groups will likely lower the pKa.
-
Buffer Preparation: Prepare a series of buffers with a range of pH values (e.g., pH 7.4, 8.0, 8.5, 9.0). Ensure the buffer system is compatible with your downstream application.
-
Solubility Measurement: Add an excess amount of 6-Bromo-5-fluoroisatin to each buffer.
-
Equilibration: Shake the samples at a constant temperature for a sufficient time (e.g., 24-48 hours) to reach equilibrium.
-
Quantification: Centrifuge the samples to pellet the undissolved solid. Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).
Data Presentation: Expected pH-Solubility Relationship
| pH | Expected Ionization State | Expected Relative Solubility |
| < pKa | Predominantly Neutral | Low |
| = pKa | 50% Neutral, 50% Anionic | Moderate |
| > pKa | Predominantly Anionic | High |
Visualization: pH Effect on Ionization
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. lbaochemicals.com [lbaochemicals.com]
- 4. leapchem.com [leapchem.com]
- 5. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 8. Methods of solubility enhancements | PPTX [slideshare.net]
- 9. ijmsdr.org [ijmsdr.org]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. ijpsr.com [ijpsr.com]
- 12. touroscholar.touro.edu [touroscholar.touro.edu]
- 13. scispace.com [scispace.com]
- 14. nbinno.com [nbinno.com]
- 15. ijpsjournal.com [ijpsjournal.com]
- 16. arborpharmchem.com [arborpharmchem.com]
- 17. Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve? - Dow Development Labs [dowdevelopmentlabs.com]
Technical Support Center: Optimizing N-Substitution Reactions on the Isatin Ring
Welcome to the technical support center for isatin N-substitution reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of modifying the isatin scaffold. Here, we move beyond simple protocols to explain the "why" behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.
The isatin (1H-indole-2,3-dione) nucleus is a privileged scaffold in medicinal chemistry, serving as a precursor for a vast array of biologically active heterocyclic compounds.[1] N-substitution is a critical step in the derivatization of isatin, as it not only allows for the introduction of various functional groups but also enhances the stability of the isatin ring towards bases.[2] This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during these reactions.
Part 1: Troubleshooting Guide for N-Substitution Reactions
This section addresses specific issues you might encounter during the N-alkylation or N-arylation of isatin.
Issue 1: Low or No Product Yield
Symptom: After the reaction and workup, you observe a low yield of the desired N-substituted isatin, or primarily unreacted starting material.
Possible Causes & Solutions:
-
Incomplete Deprotonation of Isatin: The first step in most N-substitution reactions is the deprotonation of the acidic N-H proton to form the isatin anion.[2] If the base is not strong enough or used in insufficient quantity, this equilibrium will not favor the anion, leading to poor reactivity.
-
Troubleshooting:
-
Base Selection: For N-alkylation, common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), sodium hydride (NaH), and calcium hydride (CaH₂).[2][3] K₂CO₃ and Cs₂CO₃ are often preferred for their ease of handling.[2] For less reactive alkylating agents, a stronger base like NaH may be necessary.
-
Base Equivalents: Ensure you are using at least a stoichiometric equivalent of the base. Often, using a slight excess (1.2-1.5 equivalents) can drive the deprotonation to completion. For weaker bases like K₂CO₃, using up to 3 equivalents can be beneficial.[4]
-
Solvent Choice: The polarity of the solvent can significantly impact the deprotonation equilibrium. Polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidinone (NMP) are excellent choices as they can solvate the cation of the base and promote the formation of the isatin anion.[2][5]
-
-
-
Poor Reactivity of the Electrophile: The nature of your alkylating or arylating agent plays a crucial role.
-
Troubleshooting:
-
Leaving Group: For N-alkylation, the reactivity of alkyl halides follows the order I > Br > Cl. If you are using an alkyl chloride and observing low reactivity, consider switching to the corresponding bromide or iodide.
-
Steric Hindrance: Highly branched or sterically hindered electrophiles will react more slowly. In such cases, you may need to increase the reaction temperature or use a more reactive combination of base and solvent.
-
N-Arylation: N-arylation is generally more challenging than N-alkylation. It often requires a catalyst, such as copper or palladium compounds, to facilitate the reaction.[6][7] Common methods include using aryl bromides with a copper(I) oxide catalyst or employing organobismuth reagents.[7][8]
-
-
-
Suboptimal Reaction Temperature:
-
Troubleshooting: Most N-alkylation reactions proceed well at room temperature to moderate heat (e.g., 60-80 °C).[3][9] If you are not seeing product formation, gradually increasing the temperature can enhance the reaction rate. However, be cautious of potential side reactions or decomposition at very high temperatures. Microwave-assisted synthesis can be a powerful tool to rapidly screen reaction conditions and often leads to significantly reduced reaction times and improved yields.[2][10]
-
Issue 2: Formation of Side Products
Symptom: Your reaction mixture shows multiple spots on TLC, and the isolated product is impure.
Possible Causes & Solutions:
-
O-Alkylation: While N-alkylation is generally favored, some O-alkylation at the C2-carbonyl oxygen can occur, especially with highly reactive alkylating agents.
-
Troubleshooting:
-
Reaction Conditions: This is often minimized by using less reactive alkyl halides and carefully controlling the reaction temperature.
-
Base Choice: The choice of counter-ion from the base can influence the N/O selectivity.
-
-
-
Ring-Opening or Decomposition: Isatin can be susceptible to ring-opening under strongly basic conditions, especially in the presence of nucleophilic solvents or impurities.
-
Troubleshooting:
-
Base Strength: If you suspect decomposition, consider using a milder base like K₂CO₃ instead of NaH.
-
Anhydrous Conditions: Ensure your solvent and reagents are dry, as water can lead to hydrolysis and other side reactions.
-
-
-
Side Reactions of Functional Groups: If your isatin or electrophile contains other reactive functional groups, they may participate in unwanted side reactions.
-
Troubleshooting:
-
Protecting Groups: It may be necessary to protect sensitive functional groups before carrying out the N-substitution.
-
-
Issue 3: Difficulty in Product Purification
Symptom: The crude product is an oil or a solid that is difficult to purify by recrystallization or column chromatography.
Possible Causes & Solutions:
-
Removal of Inorganic Salts: Bases like K₂CO₃ and Cs₂CO₃ are not fully soluble in many organic solvents, and their removal can be challenging.
-
Troubleshooting:
-
Workup Procedure: After the reaction, quenching with water and extracting with an organic solvent is a standard procedure.[9] Washing the organic layer thoroughly with water and then brine can help remove residual inorganic salts.
-
Filtration: Filtering the reaction mixture before workup can remove the bulk of the inorganic base.
-
-
-
Co-elution of Impurities: Some side products may have similar polarities to the desired product, making chromatographic separation difficult.
-
Troubleshooting:
-
Solvent System Optimization: Experiment with different solvent systems for column chromatography. A gradual gradient elution can often improve separation.
-
Recrystallization: If the product is a solid, try different solvents for recrystallization. Common choices include ethanol, ethyl acetate, or mixtures with hexanes.[5]
-
Bisulfite Adduct Formation: For purifying isatin itself, forming the sodium bisulfite adduct can be an effective method.[11]
-
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose base and solvent combination for N-alkylation of isatin?
A1: A widely successful and convenient combination is potassium carbonate (K₂CO₃) in N,N-dimethylformamide (DMF).[2][3][4] This system is effective for a range of alkyl halides and offers a good balance of reactivity and ease of handling. For more demanding reactions, cesium carbonate (Cs₂CO₃) in DMF can provide higher yields.[2]
Q2: How can I monitor the progress of my N-substitution reaction?
A2: Thin-layer chromatography (TLC) is the most common and effective method. Spot the reaction mixture alongside your starting isatin. The product, being less polar than the starting material (due to the absence of the N-H bond), will have a higher Rf value. The disappearance of the isatin spot indicates the completion of the reaction.
Q3: I am trying to perform an N-arylation with an aryl bromide, but the reaction is not working. What should I do?
A3: N-arylation of isatin typically requires a catalyst. A common method is the Ullmann condensation, which involves heating the isatin with an aryl halide in the presence of a copper catalyst, such as copper(I) oxide (Cu₂O) or copper powder.[7][12] Alternatively, palladium-catalyzed cross-coupling reactions can also be employed.[6] More recent methods have also utilized organobismuth reagents.[8]
Q4: Can I use microwave irradiation to speed up my N-alkylation reaction?
A4: Absolutely. Microwave-assisted synthesis has been shown to be highly effective for the N-alkylation of isatin, often dramatically reducing reaction times from hours to minutes and improving yields.[2][10][13] The combination of a base like K₂CO₃ with a few drops of a polar aprotic solvent like DMF or NMP under microwave irradiation is a particularly efficient method.[2][10]
Q5: My starting isatin is poorly soluble in the reaction solvent. What can I do?
A5: Poor solubility can hinder the reaction.
-
Heating: Gently heating the mixture can help dissolve the starting material.
-
Solvent Choice: Ensure you are using an appropriate solvent. Isatin is readily soluble in polar organic solvents like DMF and DMSO.[12]
-
Co-solvents: In some cases, using a co-solvent might improve solubility.
Part 3: Experimental Protocols and Data
General Protocol for N-Alkylation of Isatin
-
To a solution of isatin (1.0 mmol) in anhydrous DMF (5-10 mL), add potassium carbonate (1.5-3.0 mmol).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the isatin anion.
-
Add the alkyl halide (1.1-1.2 mmol) to the reaction mixture.
-
Stir the reaction at the desired temperature (room temperature to 80 °C) and monitor its progress by TLC.
-
Once the reaction is complete, pour the mixture into ice-water.
-
Collect the precipitated product by filtration, wash with water, and dry.
-
If the product does not precipitate, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Table 1: Comparison of Reaction Conditions for N-Alkylation
| Entry | Alkylating Agent | Base (Equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Methyl Iodide | K₂CO₃ (1.3) | DMF | 70 | 1 | 80 | [10] |
| 2 | Ethyl Iodide | K₂CO₃ (1.3) | DMF | 70 | 1.5 | 78 | [10] |
| 3 | Benzyl Chloride | K₂CO₃ (1.3) | DMF | 120 | 1 | 82 | [10] |
| 4 | Ethyl Bromoacetate | CaH₂ (3) | DMF | 60 | 1 | High | [9] |
| 5 | Propargyl Bromide | K₂CO₃/KI | DMF | 70-75 | 1.5-3 | 30-85 | [3] |
Part 4: Visualizing the Process
Diagram 1: General Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low yield in isatin N-substitution.
Diagram 2: N-Substitution Reaction Mechanism
Caption: Mechanism of isatin N-substitution.
References
- 1. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simple and Efficient Microwave Assisted N-Alkylation of Isatin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. ijoer.com [ijoer.com]
- 6. Isatin - Wikipedia [en.wikipedia.org]
- 7. scilit.com [scilit.com]
- 8. EP0369344B1 - N-arylation of isatins - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. US2086805A - Purification of the isatins - Google Patents [patents.google.com]
- 12. rjpbcs.com [rjpbcs.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Purification of 6-Bromo-5-fluoroindoline-2,3-dione
Welcome to the technical support center for the purification of 6-Bromo-5-fluoroindoline-2,3-dione (also known as 6-Bromo-5-fluoroisatin). This guide is designed for researchers, medicinal chemists, and drug development professionals who work with this and structurally related halogenated isatins. Given the specific substitution pattern, this molecule presents unique purification challenges. This resource provides in-depth troubleshooting advice, detailed protocols, and scientific rationale to help you achieve the highest possible purity for your compound.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound I should be aware of during purification?
A: Understanding the properties of this compound is crucial for selecting an appropriate purification strategy.
-
Solubility: It is generally soluble in polar organic solvents like methanol, ethanol, and dimethyl sulfoxide (DMSO)[1]. Its solubility in common chromatography and recrystallization solvents like ethyl acetate, dichloromethane (DCM), and acetone will vary and should be empirically determined. Halogenation typically increases lipophilicity, which can lead to better solubility in less polar organic solvents compared to unsubstituted isatin[2].
-
Stability: Halogenated isatins are generally stable compounds. However, the isatin core can be susceptible to degradation under strongly basic conditions or prolonged heating, which may lead to side reactions or the formation of colored impurities[3][4]. Theoretical studies suggest that bromine substitution can increase the stability of the isatin core[2][5].
-
Appearance: This compound is expected to be a solid at room temperature, likely with a color ranging from yellow to reddish-orange, which is characteristic of isatins[1][6].
Q2: What are the most common impurities I might encounter?
A: Impurities often depend on the synthetic route. For isatins synthesized via the Sandmeyer route, common impurities can include unreacted starting materials (substituted anilines), isonitrosoacetanilide intermediates, and potential side products from sulfonation if sulfuric acid is used for cyclization[4][7]. Incomplete oxidation or side reactions can also lead to related indole derivatives.
Q3: Can I use recrystallization for this compound? If so, what solvents should I start with?
A: Yes, recrystallization is a primary and effective method for purifying isatin derivatives[6]. The key is to find a solvent (or solvent system) in which the compound is sparingly soluble at room temperature but highly soluble when hot.
-
Starting Points: For halogenated aromatic compounds, good single solvents to screen include ethanol, methanol, acetic acid, or mixtures like ethyl acetate/hexanes and dichloromethane/hexanes[3][4].
-
Screening Process: Start with small-scale solubility tests. Add a few milligrams of your crude product to ~0.5 mL of a solvent. Observe solubility at room temperature and then upon heating. A good solvent will dissolve the compound completely when hot and yield crystals upon cooling.
Q4: Is column chromatography a suitable purification method?
A: Absolutely. Flash column chromatography is widely used for the purification of isatin derivatives to remove closely related impurities[3][6][8].
-
Stationary Phase: Standard silica gel is most common. However, the acidic nature of silica can sometimes cause degradation of sensitive compounds[9]. If you observe streaking or decomposition on your TLC plate, consider using neutral alumina as an alternative stationary phase[9].
-
Mobile Phase: A common eluent system is a gradient of hexanes and ethyl acetate[3][8]. The polarity can be fine-tuned based on TLC analysis to achieve optimal separation.
Troubleshooting Guide
This section addresses specific issues you may encounter during purification, providing potential causes and actionable solutions.
Issue 1: My recrystallization attempt resulted in an oil, not crystals.
Question: I dissolved my crude this compound in a hot solvent, but upon cooling, it separated as an oil ("oiled out"). What went wrong and how can I fix it?
Answer: Oiling out is a common problem that occurs when the solute comes out of solution at a temperature above its melting point or when the solution is too highly supersaturated.
-
Potential Causes:
-
High Impurity Level: The presence of significant impurities can depress the melting point of your compound, leading to oiling.
-
Inappropriate Solvent Choice: The compound may be too soluble in the chosen solvent, or the solvent's boiling point may be too high.
-
Cooling Too Rapidly: Dropping the temperature too quickly can cause the compound to precipitate out of solution before it has time to form an ordered crystal lattice.
-
-
Solutions & Strategies:
-
Re-dissolve and Cool Slowly: Reheat the solution until the oil fully redissolves. If necessary, add a minimal amount of additional hot solvent. Allow the flask to cool very slowly to room temperature on a benchtop (insulating the flask can help) before moving it to an ice bath[10].
-
Modify the Solvent System: Add a small amount of a "poorer" solvent (one in which your compound is less soluble, like hexanes) to the hot solution until it just starts to become cloudy. Then, add a drop or two of the "good" solvent to clarify it again before allowing it to cool slowly. This reduces the overall solvating power and can promote crystallization[10].
-
Trituration: If oiling persists, remove the solvent under reduced pressure. Add a non-polar solvent in which the compound is insoluble (e.g., hexanes or diethyl ether) and vigorously scratch the flask with a glass rod. This process, called trituration, can break up the oil and induce crystallization[3].
-
Issue 2: My compound appears to be degrading on the silica gel column.
Question: I'm performing column chromatography, but my TLC analysis of the collected fractions shows new, lower Rf spots and significant streaking, suggesting my product is decomposing. What should I do?
Answer: This is a strong indication that your compound is sensitive to the acidic nature of standard silica gel.
-
Potential Causes:
-
Acid Sensitivity: The isatin ring, particularly with its electron-withdrawing substituents, can be susceptible to acid-catalyzed reactions or degradation on the silica surface.
-
Prolonged Contact Time: A slow-running column increases the time the compound spends on the acidic stationary phase, exacerbating degradation.
-
-
Solutions & Strategies:
-
Deactivate the Silica: Before packing the column, prepare a slurry of the silica gel in your starting eluent containing 1-2% triethylamine (or another volatile base like pyridine). This will neutralize the acidic sites on the silica surface.
-
Switch to Alumina: Use neutral or basic alumina as your stationary phase. Alumina is generally less acidic than silica and can be a better choice for acid-sensitive compounds[9]. Always run a TLC on an alumina plate first to ensure your desired separation is still achievable.
-
Reduce Residence Time: Use a wider diameter column and apply slight air pressure (flash chromatography) to speed up the elution. This minimizes the contact time between your compound and the stationary phase[11].
-
Issue 3: I have a persistent colored impurity that co-elutes with my product during column chromatography.
Question: After column chromatography, my product is still not the right color, and I suspect a colored impurity is present that has a very similar Rf value to my product. How can I remove it?
Answer: Co-elution is a common challenge, especially with impurities that are structurally similar to the target compound.
-
Potential Causes:
-
Structurally Similar Impurity: The impurity likely has a polarity very close to that of your product, making separation by normal-phase chromatography difficult.
-
Formation of Tars/Polymers: Synthesis conditions can sometimes lead to the formation of highly colored polymeric side products[4].
-
-
Solutions & Strategies:
-
Charcoal Treatment During Recrystallization: Activated charcoal is excellent at adsorbing highly conjugated, colored impurities. Dissolve your impure product in a suitable hot recrystallization solvent, add a small amount (1-2% by weight) of activated charcoal, and boil for a few minutes. Filter the hot solution through a pad of Celite to remove the charcoal, then allow the filtrate to cool and crystallize[10].
-
Bisulfite Adduct Formation: Isatins can form water-soluble bisulfite addition products. This can be used as a chemical purification method. The crude isatin is treated with an aqueous solution of sodium bisulfite to form the adduct, which is then filtered and washed. The purified isatin can be regenerated by treating the adduct with acid[12]. This method is particularly effective for separating isatins from non-carbonyl impurities[12].
-
Alternative Chromatography: If the above methods fail, consider a different chromatography technique. High-Speed Counter-Current Chromatography (HSCCC) has been shown to be highly effective for separating isomeric isatin derivatives and can be a powerful alternative to traditional column chromatography[11][13].
-
Visual Workflows and Data
Purification Strategy Decision Tree
This diagram outlines a logical workflow for selecting the appropriate purification technique for this compound based on the nature of the crude product.
Caption: A decision tree for selecting a purification strategy.
Solvent Properties for Purification
This table provides a reference for common solvents used in the purification of isatin derivatives. The polarities are indexed relative to silica gel, which helps in selecting solvent systems for both recrystallization and chromatography.
| Solvent | Boiling Point (°C) | Polarity Index (ε°) | Common Use | Notes |
| n-Hexane | 69 | 0.01 | Chromatography (non-polar phase), Trituration | Good for precipitating product from more polar solvents. |
| Dichloromethane (DCM) | 40 | 0.42 | Recrystallization, Chromatography | Volatile. Good "good" solvent in a recrystallization pair with hexanes. |
| Diethyl Ether | 35 | 0.38 | Trituration | Highly volatile and flammable. |
| Ethyl Acetate (EtOAc) | 77 | 0.58 | Chromatography (polar phase), Recrystallization | Common polar eluent mixed with hexanes. |
| Acetone | 56 | 0.56 | Solubility testing, Recrystallization | Can be too strong a solvent for chromatography. |
| Ethanol (EtOH) | 78 | 0.88 | Recrystallization | Good for recrystallizing many polar to moderately polar compounds. |
| Methanol (MeOH) | 65 | 0.95 | Recrystallization | Often too polar for silica gel chromatography. |
| Acetic Acid | 118 | High | Recrystallization | Can be effective for poorly soluble isatins, but must be thoroughly removed.[4] |
Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol provides a step-by-step method for purifying this compound using a two-solvent system, such as Dichloromethane/Hexanes.
-
Solvent Selection: Empirically determine the best solvent or solvent pair. For this example, we will use DCM ("good" solvent) and hexanes ("poor" solvent).
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot DCM required to fully dissolve the solid.
-
Decolorization (Optional): If the solution is dark or highly colored, add a spatula tip of activated charcoal, and gently swirl the hot solution for 2-3 minutes[10].
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This removes insoluble impurities (and charcoal, if used).
-
Crystallization: Add the "poor" solvent (hexanes) dropwise to the hot, clear filtrate until a persistent cloudiness appears. Add a few drops of the "good" solvent (DCM) to redissolve the precipitate and make the solution clear again.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold hexanes to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under a high vacuum to remove all traces of solvent.
Protocol 2: Purification by Flash Column Chromatography
This protocol details the purification using a standard silica gel column with a Hexanes/Ethyl Acetate eluent system.
-
TLC Analysis: Determine the optimal eluent composition by running TLC plates. Aim for an Rf value of ~0.3 for your product. A typical starting point for isatins is 20-30% Ethyl Acetate in Hexanes[8].
-
Column Packing: Pack a glass column with silica gel using the wet slurry method with your initial, least polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of DCM or the eluent. For less soluble compounds, a "dry loading" method is preferred: dissolve the crude product, add a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column bed.
-
Elution: Begin eluting with the starting solvent mixture. Apply gentle pressure to the top of the column to achieve a flow rate of about 2 inches per minute.
-
Gradient Elution (Optional): If separation is difficult, gradually increase the polarity of the eluent by slowly increasing the percentage of ethyl acetate.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution process by TLC.
-
Combine and Evaporate: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
-
Final Drying: Dry the purified product under a high vacuum.
References
- 1. biosynce.com [biosynce.com]
- 2. jetir.org [jetir.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. xisdxjxsu.asia [xisdxjxsu.asia]
- 7. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. scielo.br [scielo.br]
- 12. US2086805A - Purification of the isatins - Google Patents [patents.google.com]
- 13. [PDF] Counter-Current chromatography separation of isatin derivatives using the sandmeyer methodology | Semantic Scholar [semanticscholar.org]
Identifying and minimizing byproducts in 6-Bromo-5-fluoroisatin synthesis
Technical Support Center: Synthesis of 6-Bromo-5-fluoroisatin
A Guide for Researchers and Drug Development Professionals
Introduction
6-Bromo-5-fluoroisatin is a key heterocyclic building block in medicinal chemistry, valued for its role in the synthesis of various pharmacologically active agents, including kinase inhibitors. Its precise structure is critical for molecular docking and biological activity. However, its synthesis, particularly through classical methods like the Sandmeyer isatin synthesis, is often plagued by the formation of impurities and regioisomeric byproducts. This guide provides in-depth troubleshooting advice and optimized protocols to help researchers identify and minimize these byproducts, thereby ensuring high purity and yield.
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the synthesis of 6-Bromo-5-fluoroisatin, providing explanations for the underlying chemistry and actionable solutions.
Q1: My final product is an orange-brown powder with a broad melting point. What are the likely impurities?
A1: A discolored product with a wide melting point range strongly suggests the presence of impurities. In the context of the Sandmeyer synthesis starting from 3-bromo-4-fluoroaniline, the most common contaminants are regioisomers and unreacted intermediates.
-
Regioisomeric Byproducts: The primary byproduct is often the undesired regioisomer, 4-Bromo-7-fluoroisatin. This arises because the cyclization of the isonitrosoacetanilide intermediate can occur at two different positions on the aromatic ring.
-
Incomplete Cyclization: Residual isonitrosoacetanilide intermediate can contaminate the final product if the acid-catalyzed cyclization step does not go to completion.
-
Side-Reactions: Under harsh acidic and high-temperature conditions, sulfonation of the aromatic ring or the formation of tar-like polymerization products can occur.[1]
-
Starting Materials: Inadequate purification can leave traces of the initial aniline starting material.
Table 1: Common Impurities and Identification Markers
| Impurity/Byproduct | Formation Pathway | Typical Analytical Signature (¹H NMR) |
| 4-Bromo-7-fluoroisatin | Alternative cyclization of the isonitrosoacetanilide intermediate. | Distinct aromatic proton signals compared to the desired product. |
| Isonitrosoacetanilide Intermediate | Incomplete acid-catalyzed cyclization. | Presence of oxime (=N-OH) proton signal. |
| Sulfonated Byproducts | Side reaction with sulfuric acid at high temperatures.[1] | Additional aromatic signals and potential changes in solubility. |
| Tar/Polymeric Materials | Decomposition of intermediates under strong acid/heat.[1] | Baseline noise in NMR, insolubility in common solvents. |
Q2: My TLC plate shows two major spots after the cyclization reaction. How can I confirm which is the desired 6-Bromo-5-fluoroisatin?
A2: The presence of two spots with similar Rf values is a classic sign of regioisomer formation. Differentiating between 6-Bromo-5-fluoroisatin and its likely isomer, 4-Bromo-7-fluoroisatin, requires careful analysis and purification.
Workflow for Isomer Identification and Separation:
References
Technical Support Center: Purity Assessment of 6-Bromo-5-fluoroindoline-2,3-dione
<-33>
Welcome to the technical support center for the analytical assessment of 6-Bromo-5-fluoroindoline-2,3-dione (CAS 1374208-41-9)[1][2]. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into purity determination and to troubleshoot common issues encountered during analysis. The purity of this compound, a halogenated isatin derivative, is critical for its application in pharmaceutical research and development. This document provides a comprehensive overview of the key analytical techniques and practical solutions to common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical methods for determining the purity of this compound?
A1: The primary methods for assessing the purity of this compound are High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) for quantitative analysis of organic impurities, Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and detection of impurities, and Mass Spectrometry (MS) for molecular weight verification and impurity identification. Additionally, Karl Fischer titration is essential for determining water content, and Gas Chromatography (GC) is used for analyzing residual solvents.
Q2: What are the common impurities associated with the synthesis of this compound?
A2: Impurities in isatin syntheses, such as the Sandmeyer or Stolle methods, can include unreacted starting materials, intermediates like isonitrosoacetanilides, and byproducts from side reactions such as sulfonation.[3][4][5] For this compound, potential impurities could also include regioisomers formed during the synthesis.
Q3: Why is determining the water content crucial for this compound?
A3: The presence of water can affect the stability, reactivity, and accurate weighing of the compound.[6][7] For pharmaceutical applications, controlling moisture content is a critical quality attribute.[6][8] Karl Fischer titration is the gold standard for accurately quantifying water content in drug substances.[6][9][10]
Q4: What purity level is generally expected for this compound in a research or drug development setting?
A4: For use in biological assays and early-stage drug development, a purity of ≥95% is typically required to ensure that the observed biological activity is not due to highly active impurities.[11][12] Many commercial suppliers offer this compound with a purity of ≥97%.[1][13]
Analytical Workflow for Purity Assessment
The following diagram outlines a comprehensive workflow for the purity assessment of this compound, integrating multiple analytical techniques for a thorough evaluation.
Caption: Comprehensive Purity Assessment Workflow.
Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC/UPLC)
HPLC is the cornerstone for determining the purity of organic compounds by separating the main component from its impurities.
Issue 1: Peak Tailing for the Main Analyte
-
Question: My main peak for this compound is showing significant tailing in my reversed-phase HPLC analysis. What could be the cause and how can I fix it?
-
Answer:
-
Probable Cause 1: Secondary Interactions with Silanols: The isatin core contains polar functional groups that can have secondary interactions with acidic silanol groups on the silica-based stationary phase, a common cause of peak tailing for polar and basic analytes.[14]
-
Solution 1: Mobile Phase Modification: Lowering the pH of the mobile phase (e.g., to ≤ 3 with formic or trifluoroacetic acid) can suppress the ionization of silanol groups, thereby minimizing these secondary interactions and improving peak shape.[14]
-
Solution 2: Use of a Different Stationary Phase: Consider using a column with a polar-embedded group or a highly end-capped C18 column, which are designed to shield silanol groups and provide better peak shapes for polar compounds.[15]
-
Probable Cause 2: Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak broadening and tailing.[14]
-
Solution 3: Reduce Injection Volume/Concentration: Dilute your sample or reduce the injection volume to see if the peak shape improves.[14]
-
Issue 2: Inconsistent Retention Times
-
Question: The retention time of my compound is shifting between injections. What should I check?
-
Answer:
-
Probable Cause 1: Mobile Phase Composition: Inaccurate mixing of the mobile phase by the pump's proportioning valve or changes in the mobile phase over time (e.g., evaporation of a volatile component) can lead to retention time drift.[16]
-
Solution 1: Premix Mobile Phase: If using a gradient or an isocratic mixture from multiple solvent lines, try premixing the mobile phase to ensure consistent composition.[16] Also, ensure the mobile phase is freshly prepared.[16]
-
Probable Cause 2: Column Equilibration: Insufficient equilibration time between gradient runs can cause retention time variability.
-
Solution 2: Increase Equilibration Time: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A good rule of thumb is to allow 10 column volumes for equilibration.
-
Probable Cause 3: Temperature Fluctuations: Changes in ambient temperature can affect retention times.
-
Solution 3: Use a Column Oven: A column oven provides a stable temperature environment, leading to more reproducible chromatography.
-
Representative HPLC Method Parameters
| Parameter | Recommended Setting | Rationale |
| Column | C18, 2.1 x 50 mm, 1.8 µm | Provides good retention and high efficiency for small molecules. |
| Mobile Phase A | Water with 0.1% Formic Acid | Acid modifier improves peak shape by suppressing silanol interactions.[14] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Common organic solvent for reversed-phase chromatography. |
| Gradient | 5% to 95% B over 10 minutes | A broad gradient is suitable for initial purity screening. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Elevated temperature can improve peak shape and reduce viscosity. |
| Detection | UV at 254 nm | Isatin derivatives typically have strong UV absorbance at this wavelength. |
| Injection Vol. | 1-5 µL | Minimize to avoid column overload. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for structural elucidation and can be used for quantitative purity assessment (qNMR).
Issue: Unexpected Signals in the 1H NMR Spectrum
-
Question: I see small, unidentifiable peaks in my 1H NMR spectrum. How do I determine if they are impurities?
-
Answer:
-
Probable Cause 1: Residual Solvents: Solvents used in the synthesis or purification (e.g., acetone, ethyl acetate, methanol) are common contaminants.[17][18]
-
Solution 1: Check Solvent Chemical Shifts: Compare the chemical shifts of the unknown peaks to a standard table of NMR solvent impurities. These signals are often sharp singlets, doublets, or triplets.
-
Probable Cause 2: Water: Residual water in the NMR solvent (e.g., DMSO-d6) will appear as a broad singlet.
-
Solution 2: Use Dry Solvent: Ensure you are using a freshly opened or properly stored anhydrous NMR solvent.
-
Probable Cause 3: Structurally Related Impurities: These could be starting materials, intermediates, or side-products from the synthesis.
-
Solution 3: Use 2D NMR: Techniques like COSY and HSQC can help in identifying the connectivity of these minor signals and potentially elucidate the structure of the impurity. Overlapping NMR peaks from impurities can be detected by employing 2D NMR techniques.[11]
-
Quantitative NMR (qNMR) for Absolute Purity
qNMR is an absolute method that determines purity without needing a reference standard of the analyte itself.[11][12]
Caption: qNMR Purity Determination Workflow.
Protocol for qNMR:
-
Sample Preparation: Accurately weigh (to 0.01 mg) the this compound sample and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube.[19]
-
Dissolution: Add a known volume of a suitable deuterated solvent (e.g., DMSO-d6).
-
NMR Acquisition: Acquire a quantitative 1D 1H NMR spectrum. It is crucial to use a long relaxation delay (D1) of at least 5 times the longest T1 of any proton being quantified to ensure full relaxation and accurate integration.
-
Data Processing: Carefully phase and baseline the spectrum. Integrate at least one well-resolved, non-exchangeable proton signal for the analyte and one for the internal standard.
-
Calculation: Use the standard qNMR equation to calculate the purity of the analyte.
Mass Spectrometry (MS)
MS is primarily used for confirming the molecular weight of the target compound and for identifying the mass of any co-eluting impurities from HPLC.
Issue: Ambiguous Molecular Ion Peak
-
Question: I am seeing a doublet of peaks of almost equal intensity for my molecular ion in the mass spectrum. Is this an impurity?
-
Answer:
-
Probable Cause: Isotopic Pattern of Bromine: This is the expected result for a compound containing one bromine atom. Bromine has two naturally occurring isotopes, 79Br and 81Br, with nearly equal natural abundance (approximately 50.7% and 49.3%, respectively).[20]
-
Expected Observation: Your mass spectrum should show two peaks for the molecular ion (M and M+2) with a relative intensity ratio of roughly 1:1.[20] For this compound (C₈H₃BrFNO₂), the expected masses would be around 242.94 (for 79Br) and 244.94 (for 81Br).
-
References
- 1. chemscene.com [chemscene.com]
- 2. 1374208-41-9|this compound|BLD Pharm [bldpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Isatin_Chemicalbook [chemicalbook.com]
- 6. Karl Fischer Titration in Pharmaceutical Analysis [analab.co.in]
- 7. aqualab.com [aqualab.com]
- 8. pacificbiolabs.com [pacificbiolabs.com]
- 9. mt.com [mt.com]
- 10. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
- 11. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. biosynce.com [biosynce.com]
- 14. benchchem.com [benchchem.com]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 16. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
- 17. pharmtech.com [pharmtech.com]
- 18. Residual solvent analysis in hydrochloride salts of active pharmaceutical ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubsapp.acs.org [pubsapp.acs.org]
- 20. m.youtube.com [m.youtube.com]
Technical Support Center: 6-Bromo-5-fluoroisatin Stability & Degradation
Welcome to the technical support guide for 6-Bromo-5-fluoroisatin. This document is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for navigating the complexities of its stability testing and degradation pathways. The following sections are structured in a flexible question-and-answer format to directly address the challenges you may encounter during your experimental work.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the properties and stability considerations for 6-Bromo-5-fluoroisatin.
Q1: What is 6-Bromo-5-fluoroisatin and why is its stability important?
6-Bromo-5-fluoroisatin is a halogenated derivative of isatin (1H-indole-2,3-dione).[1] The isatin scaffold is a privileged structure in medicinal chemistry, serving as a precursor for various bioactive molecules, including potential anticancer agents.[2][3][4] Its stability is a critical quality attribute that directly impacts the safety, efficacy, and shelf-life of any active pharmaceutical ingredient (API) or drug product derived from it. Stability testing, particularly forced degradation, is a regulatory requirement to understand how the molecule behaves under various environmental stressors, identify potential degradation products, and develop validated, stability-indicating analytical methods.[5][6][7]
Q2: What are the primary, chemically-susceptible sites on the 6-Bromo-5-fluoroisatin molecule?
The reactivity of 6-Bromo-5-fluoroisatin is largely dictated by the isatin core. The primary sites susceptible to degradation are:
-
The γ-Lactam Ring: The amide bond within the five-membered ring is susceptible to hydrolysis, particularly under basic conditions, leading to ring-opening.[8]
-
The α-Keto-Amide Moiety: This system is prone to oxidative cleavage. Oxidation of the isatin ring can lead to the formation of the corresponding isatoic anhydride derivative.[1]
-
The Aromatic Ring: While generally stable, the electron-rich aromatic ring can be susceptible to oxidative or photolytic degradation under harsh conditions. The halogen substituents (bromine and fluorine) are electron-withdrawing and can influence the overall electronic properties and stability of the ring system.[9][10]
Q3: What are the standard regulatory guidelines for conducting forced degradation studies?
Forced degradation studies are governed by the International Council for Harmonisation (ICH) guidelines. The key documents are:
-
ICH Q1A(R2): Stability Testing of New Drug Substances and Products: This guideline outlines the general principles of stability testing.
-
ICH Q1B: Photostability Testing of New Drug Substances and Products: This provides specific guidance on how to assess the light sensitivity of a molecule.[11]
These studies typically involve exposing the API to stress conditions such as acid, base, oxidation, heat, and light to achieve a target degradation of 5-20%.[12] This level of degradation is considered optimal for revealing potential degradants without causing such extensive decomposition that the primary degradation pathways are obscured.
Part 2: Troubleshooting Guide for Experimental Challenges
This section provides solutions to specific problems you may encounter during your stability studies.
Q1: I'm performing acid/base hydrolysis, but I'm seeing minimal to no degradation. What should I do?
Answer: This indicates that 6-Bromo-5-fluoroisatin is relatively stable under the initial hydrolytic conditions. The stability of the γ-lactam ring can be significant, especially in acidic media.
-
Causality: The electron-withdrawing effects of the bromine and fluorine atoms may decrease the electron density of the aromatic ring system, potentially influencing the rate of hydrolysis. The protonation of the carbonyl oxygen under acidic conditions may not be sufficient to facilitate nucleophilic attack by water if the molecule is inherently stable.
-
Troubleshooting Steps:
-
Increase Stressor Concentration: Gradually increase the concentration of the acid or base. For example, move from 0.1 M HCl or NaOH to 1.0 M or even 5.0 M.
-
Increase Temperature: Elevate the temperature of the reaction. A common starting point is 60-80°C. Perform a time-course experiment (e.g., sampling at 2, 6, 12, and 24 hours) to find the optimal duration.
-
Extend Duration: If higher concentrations and temperatures are not feasible or lead to secondary degradation, simply extend the exposure time.
-
Self-Validation Check: Always run a control sample (API in the same solvent system without the stressor) at the same temperature to ensure that any observed degradation is due to hydrolysis and not just thermolysis.
-
Q2: My chromatogram from the oxidative stress condition (e.g., H₂O₂) shows multiple small peaks and a poor mass balance. What's happening?
Answer: This is a common issue with oxidative degradation, which can be non-specific and lead to multiple degradation products or even complete degradation of the chromophore.
-
Causality: The isatin ring is susceptible to oxidative cleavage, potentially forming a 6-bromo-5-fluoroisatoic anhydride.[1] However, strong oxidizing agents can also lead to further, more complex reactions, including polymerization or the formation of small, non-UV-active fragments, leading to a loss of signal and poor mass balance.
-
Troubleshooting Steps:
-
Reduce Oxidant Concentration: Start with a lower concentration of hydrogen peroxide (e.g., 3%) and gradually increase it if needed.
-
Control Temperature: Perform the experiment at room temperature first before attempting to accelerate it with heat. Oxidative reactions can be highly exothermic and temperature-dependent.
-
Use a Different Detector: If you suspect the formation of non-UV active degradants, analyze the samples using a universal detector like a Charged Aerosol Detector (CAD) or a mass spectrometer (LC-MS) to account for all species.
-
Check for Peroxide Interference: Hydrogen peroxide can sometimes interfere with chromatographic analysis. Ensure your analytical method effectively separates the API and its degradants from any residual peroxide.
-
Q3: In my photostability study, the solid API turned color, but the HPLC analysis shows little degradation. Why is there a discrepancy?
Answer: This suggests that the degradation is confined to the surface of the solid material or that the primary photoproduct has a very similar retention time and UV spectrum to the parent compound.
-
Causality: Solid-state photogradation often occurs only on the surface layer exposed to light. The bulk of the material remains unchanged, leading to a low overall degradation percentage when the entire sample is dissolved for analysis. Alternatively, the degradation could be a simple isomerization or dimerization that doesn't significantly alter the molecule's polarity.
-
Troubleshooting Steps:
-
Analyze the Surface: If possible, carefully scrape the discolored surface layer for separate analysis to confirm if it is enriched with degradants.
-
Conduct Solution-State Photostability: Perform the photostability study in a dilute solution (e.g., in acetonitrile/water). This ensures uniform light exposure and often accelerates degradation, making it easier to detect and quantify.
-
Enhance Chromatographic Resolution: Modify your HPLC method to improve the separation of closely eluting peaks. Try a shallower gradient, a different column chemistry (e.g., Phenyl-Hexyl instead of C18), or a different organic modifier.
-
Use a Photodiode Array (PDA) Detector: A PDA detector can help determine if the peak is pure. The peak purity analysis can reveal the presence of a co-eluting degradant with a different UV spectrum.
-
Part 3: Experimental Protocols & Data Presentation
This section provides detailed methodologies for conducting stability studies on 6-Bromo-5-fluoroisatin.
Protocol 1: Forced Degradation Study
Objective: To generate potential degradation products of 6-Bromo-5-fluoroisatin under various stress conditions.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of 6-Bromo-5-fluoroisatin at approximately 1 mg/mL in a suitable solvent like acetonitrile or methanol.
-
Stress Conditions: For each condition, mix the stock solution with the stressor as described in the table below. Protect all samples from light unless part of the photostability study.
-
Incubation: Incubate the samples at the specified temperature for a predetermined time. A parallel "control" sample (API in solvent) should be stored at 5°C. A "blank" (stressor in solvent) should also be prepared for each condition.
-
Neutralization & Dilution: After incubation, cool the samples to room temperature. Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. Dilute all samples with the mobile phase to a final concentration suitable for analysis (e.g., 0.1 mg/mL).
-
Analysis: Analyze the samples by a stability-indicating HPLC method.
Table 1: Recommended Starting Conditions for Forced Degradation
| Stress Condition | Stressor | Temperature | Recommended Duration |
| Acid Hydrolysis | 1 M HCl | 80°C | 24 hours |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 6 hours |
| Oxidation | 6% H₂O₂ | Room Temp | 24 hours |
| Thermal | N/A (Solid API) | 105°C | 48 hours |
| Photolytic | N/A (Solid & Solution) | Ambient | ICH Q1B exposure |
Note: These conditions are starting points and should be adjusted to achieve 5-20% degradation.
Protocol 2: Stability-Indicating HPLC-UV Method Development
Objective: To develop a chromatographic method capable of separating 6-Bromo-5-fluoroisatin from its degradation products.
Methodology:
-
Column Selection: Start with a robust, general-purpose column, such as a C18 (e.g., 150 mm x 4.6 mm, 3.5 µm). The aromatic nature of the analyte and its degradants makes C18 a good initial choice.
-
Wavelength Selection: Using a PDA detector, analyze a solution of the parent compound. Identify the wavelength of maximum absorbance (λmax). Also, monitor at a lower wavelength (e.g., 220 nm) to ensure detection of degradants that may have lost the primary chromophore.
-
Mobile Phase Optimization:
-
Aqueous Phase (A): 0.1% Formic Acid or Phosphoric Acid in Water. The acid suppresses the ionization of acidic degradants (like the ring-opened isatinic acid) and improves peak shape.
-
Organic Phase (B): Acetonitrile or Methanol. Acetonitrile often provides better resolution and lower backpressure.
-
-
Gradient Elution Development:
-
Start with a broad scouting gradient (e.g., 5% to 95% B over 20 minutes) to elute all components from the stressed samples.
-
Based on the results, create a targeted gradient that provides sufficient resolution between the parent peak and the nearest eluting degradant peaks. Aim for a resolution (Rs) of >2.0.
-
-
Method Validation: Once optimized, the method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness. Specificity is proven by demonstrating that the parent peak is free from interference from degradants, impurities, and placebo components.
Part 4: Potential Degradation Pathways & Visualization
Based on the known chemistry of the isatin scaffold, the following degradation pathways for 6-Bromo-5-fluoroisatin are proposed.[1][8]
Workflow for Stability Testing
The following diagram illustrates the logical workflow for conducting a comprehensive stability study.
Caption: A typical workflow for forced degradation and stability analysis.
Potential Chemical Degradation Pathways
The diagram below outlines the likely chemical transformations of 6-Bromo-5-fluoroisatin under hydrolytic and oxidative stress.
Caption: Potential degradation pathways for 6-Bromo-5-fluoroisatin.
References
- 1. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency [frontiersin.org]
- 3. Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. ajrconline.org [ajrconline.org]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The mechanisms of hydrolysis of the γ-lactam isatin and its derivatives - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ema.europa.eu [ema.europa.eu]
- 12. biomedres.us [biomedres.us]
Technical Support Center: A Guide to the Scale-Up Synthesis of 6-Bromo-5-fluoroindoline-2,3-dione
Welcome to the technical support center for the synthesis of 6-bromo-5-fluoroindoline-2,3-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the challenges and solutions associated with the scale-up of this important pharmaceutical intermediate. We will delve into the causality behind experimental choices and offer self-validating protocols to ensure the integrity of your synthesis.
Overview of the Primary Synthetic Route: The Sandmeyer Isatin Synthesis
The most common and industrially relevant method for preparing this compound is the Sandmeyer isatin synthesis.[1][2] This two-step process begins with the formation of an isonitrosoacetanilide intermediate from the corresponding aniline, followed by an acid-catalyzed cyclization to yield the desired isatin.[3]
The starting material for this synthesis is 4-bromo-3-fluoroaniline.[1][4] This aniline derivative, bearing two electron-withdrawing groups, presents unique challenges that will be addressed in this guide.[5][6]
The overall reaction scheme is as follows:
Caption: Overall workflow of the Sandmeyer isatin synthesis.
Troubleshooting Guide: Navigating Scale-Up Challenges
This section addresses specific issues that may arise during the scale-up synthesis of this compound in a question-and-answer format.
Step 1: Isonitrosoacetanilide Formation
Question 1: We are observing low yields and significant tar formation during the initial condensation reaction. What are the likely causes and how can we mitigate this?
Answer:
Low yields and tar formation in the synthesis of the isonitrosoacetanilide intermediate are common issues, particularly when scaling up the reaction with an electron-deficient aniline like 4-bromo-3-fluoroaniline.[5]
Causality:
-
Incomplete Dissolution of the Aniline: If the 4-bromo-3-fluoroaniline hydrochloride salt is not fully dissolved before the reaction begins, it can lead to localized areas of high concentration and side reactions, resulting in tar formation.[7]
-
Suboptimal Reaction Temperature: The reaction is temperature-sensitive. If the temperature is too low, the reaction will be slow and incomplete. Conversely, if the temperature is too high, it can lead to the decomposition of the starting materials and the desired intermediate.[7]
-
Insufficient Mixing: In larger reactors, inadequate agitation can lead to poor mass and heat transfer, causing localized "hot spots" and promoting side reactions.
Troubleshooting Protocol:
-
Ensure Complete Dissolution:
-
Prepare a solution of 4-bromo-3-fluoroaniline in dilute hydrochloric acid.
-
Gently warm the mixture with efficient stirring to ensure complete dissolution before adding it to the main reaction vessel.
-
-
Optimize Reaction Temperature:
-
Maintain a reaction temperature between 70-80°C.
-
Use a well-calibrated temperature probe and a reactor with a heating jacket to ensure uniform temperature control.
-
-
Improve Agitation:
-
Use an overhead stirrer with a properly designed impeller (e.g., pitched-blade turbine) to ensure good mixing in the reactor.
-
For larger vessels, consider using baffles to improve mixing efficiency.
-
Question 2: The isonitrosoacetanilide intermediate is difficult to filter and wash. What can we do to improve the physical properties of the precipitate?
Answer:
The physical properties of the precipitated intermediate can be influenced by the rate of cooling and the presence of impurities.
Causality:
-
Rapid Cooling: Fast cooling can lead to the formation of fine particles that are difficult to filter.
-
Impurities: Tarry byproducts can coat the surface of the crystals, making them sticky and difficult to handle.
Troubleshooting Protocol:
-
Controlled Cooling:
-
After the reaction is complete, allow the mixture to cool slowly to room temperature with gentle stirring.
-
Further cool the mixture in an ice bath before filtration.
-
-
Washing Procedure:
-
Wash the filtered solid with cold water to remove any water-soluble impurities.
-
A final wash with a small amount of cold ethanol can help to remove some organic impurities and aid in drying.
-
Step 2: Cyclization to this compound
Question 3: The cyclization reaction with concentrated sulfuric acid is highly exothermic and difficult to control on a larger scale. What are the best practices for managing this exotherm?
Answer:
The electrophilic cyclization of the isonitrosoacetanilide in concentrated sulfuric acid is a critical and potentially hazardous step.[7] Proper heat management is crucial for a safe and successful scale-up.[8][9]
Causality:
-
Rapid Addition of Intermediate: Adding the isonitrosoacetanilide too quickly to the sulfuric acid will result in a rapid and uncontrollable release of heat.
-
Inadequate Cooling: Insufficient cooling capacity of the reactor can lead to a runaway reaction.
Troubleshooting Protocol:
-
Controlled Addition:
-
Add the dry isonitrosoacetanilide intermediate to the concentrated sulfuric acid in small portions over an extended period.
-
Maintain the temperature of the sulfuric acid between 60-70°C during the addition.[7]
-
-
Efficient Cooling:
-
Use a reactor with a cooling jacket and a circulating coolant (e.g., a chiller).
-
Ensure that the cooling system is activated before starting the addition of the intermediate.
-
-
Monitoring and Emergency Preparedness:
-
Continuously monitor the internal temperature of the reactor.
-
Have an emergency cooling plan in place, such as an ice bath that can be raised around the reactor if necessary.
-
Caption: Workflow for managing the exothermic cyclization step.
Question 4: We are observing the formation of a significant amount of a yellow byproduct during the work-up of the cyclization reaction. What is this impurity and how can we minimize its formation?
Answer:
The yellow byproduct is likely the isatin oxime, which forms from the reaction of the isatin product with unreacted hydroxylamine generated during the hydrolysis of the isonitrosoacetanilide intermediate.[7]
Causality:
-
Incomplete Cyclization: If the cyclization reaction is not driven to completion, unreacted isonitrosoacetanilide will be present during the work-up.
-
Hydrolysis of Intermediate: During the quenching of the reaction with ice, the acidic conditions can hydrolyze the isonitrosoacetanilide back to the corresponding aniline and generate hydroxylamine, which then reacts with the isatin product.
Troubleshooting Protocol:
-
Ensure Complete Cyclization:
-
After the addition of the intermediate, heat the reaction mixture to 80°C for at least 10 minutes to ensure complete cyclization.[7]
-
-
Quenching with a "Decoy" Carbonyl:
-
To scavenge any generated hydroxylamine, add a "decoy" carbonyl compound, such as acetone or pyruvic acid, to the crushed ice before pouring the reaction mixture.
-
Frequently Asked Questions (FAQs)
Q1: What are the key safety precautions to consider when scaling up the Sandmeyer isatin synthesis?
A1: The Sandmeyer synthesis involves several hazardous reagents and conditions that require strict safety protocols, especially at scale.[8]
-
Chloral Hydrate: This is a regulated substance and a suspected carcinogen.[8] Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Hydroxylamine Hydrochloride: This compound is corrosive, a skin sensitizer, and suspected of causing cancer.[10] Avoid inhalation of dust and skin contact.
-
Concentrated Sulfuric Acid: Highly corrosive and causes severe burns. Always add acid to water, never the other way around. The cyclization step is highly exothermic and requires careful temperature control.
-
Pressure Build-up: The reaction of the diazonium salt in the Sandmeyer reaction can generate nitrogen gas.[11] Ensure the reactor is properly vented to prevent pressure build-up.
Q2: How can we purify the final this compound product on a large scale?
A2: For large-scale purification, recrystallization is often the most practical method.
-
Solvent Selection: A common and effective solvent for recrystallizing isatins is glacial acetic acid.[7]
-
Alkali-Metal Bisulfite Adduct Formation: An alternative method involves forming a water-soluble bisulfite addition product.[12] The crude isatin is treated with an aqueous solution of sodium bisulfite, and the resulting adduct can be filtered to remove insoluble impurities. The purified isatin is then regenerated by treating the adduct with acid.[12]
Q3: Are there any alternative, greener synthetic routes to this compound that are more amenable to scale-up?
A3: While the Sandmeyer synthesis is the most established method, research into greener alternatives is ongoing. Some newer methods for isatin synthesis include:
-
Oxidation of Indoles: Direct oxidation of the corresponding indole derivative can be a more atom-economical approach.[6]
-
Metal-Free Synthesis: Methods using catalysts like I2-DMSO for the cyclization of 2-amino acetophenones are being developed to avoid the use of heavy metals.[6]
However, the scalability and cost-effectiveness of these newer methods for the specific synthesis of this compound would need to be carefully evaluated.
Quantitative Data Summary
| Parameter | Step 1: Isonitrosoacetanilide Formation | Step 2: Cyclization |
| Key Reagents | 4-bromo-3-fluoroaniline, Chloral hydrate, Hydroxylamine HCl | 2-(4-bromo-3-fluorophenylimino)-2-hydroxyacetamide, Conc. H₂SO₄ |
| Solvent | Water | Concentrated H₂SO₄ |
| Temperature | 70-80°C | 60-80°C |
| Reaction Time | 1-2 hours | 30-60 minutes |
| Typical Yield | 80-90% | 70-80% |
| Key Challenges | Tar formation, difficult filtration | Exothermic reaction, isatin oxime byproduct |
Experimental Protocols
Protocol 1: Synthesis of 2-(4-bromo-3-fluorophenylimino)-2-hydroxyacetamide
-
In a suitable reactor, dissolve chloral hydrate (1.1 eq) and sodium sulfate (10 eq) in water.
-
In a separate vessel, prepare a solution of 4-bromo-3-fluoroaniline (1.0 eq) in water with the addition of concentrated hydrochloric acid (1.05 eq) to ensure complete dissolution.
-
Add the aniline hydrochloride solution to the reactor.
-
Add a solution of hydroxylamine hydrochloride (3.0 eq) in water to the reactor.
-
Heat the reaction mixture to 70-80°C and maintain for 1-2 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture slowly to room temperature, then to 0-5°C in an ice bath.
-
Filter the precipitated solid and wash with cold water.
-
Dry the solid under vacuum to obtain the isonitrosoacetanilide intermediate.
Protocol 2: Synthesis of this compound
-
In a reactor equipped with efficient stirring and a cooling system, carefully add concentrated sulfuric acid.
-
Warm the sulfuric acid to 50°C.
-
Add the dry 2-(4-bromo-3-fluorophenylimino)-2-hydroxyacetamide from Protocol 1 in small portions, maintaining the internal temperature between 60-70°C.
-
After the addition is complete, heat the mixture to 80°C for 10 minutes.
-
Cool the reaction mixture to room temperature.
-
In a separate vessel, prepare a mixture of crushed ice and a "decoy" carbonyl (e.g., acetone, 0.5 eq).
-
Slowly pour the reaction mixture onto the ice with vigorous stirring.
-
Filter the precipitated orange-red solid.
-
Wash the solid thoroughly with cold water until the washings are neutral.
-
Dry the solid under vacuum to yield the crude this compound.
-
Purify the crude product by recrystallization from glacial acetic acid.
References
- 1. 3-Fluoro-4-broMoaniline CAS#: 656-65-5 [amp.chemicalbook.com]
- 2. biomedres.us [biomedres.us]
- 3. synarchive.com [synarchive.com]
- 4. 4-Bromo-3-Fluoroaniline Exporter | 4-Bromo-3-Fluoroaniline Exporting Company | 4-Bromo-3-Fluoroaniline International Distributor [multichemexports.com]
- 5. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.irapa.org [journals.irapa.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 11. [PDF] Scale-Up and Safety Evaluation of a Sandmeyer Reaction | Semantic Scholar [semanticscholar.org]
- 12. US2086805A - Purification of the isatins - Google Patents [patents.google.com]
Technical Support Center: Catalyst Selection and Optimization for 6-Bromo-5-fluoroisatin Reactions
Welcome to the technical support center for 6-bromo-5-fluoroisatin reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into catalyst selection and optimization for this versatile synthetic intermediate. The following question-and-answer format directly addresses common challenges and offers practical, evidence-based solutions to streamline your experimental workflows.
Frequently Asked Questions (FAQs)
General Chemistry and Handling
Q1: What are the key structural features of 6-bromo-5-fluoroisatin that influence its reactivity?
The reactivity of 6-bromo-5-fluoroisatin is primarily governed by three key features: the electron-withdrawing effects of the bromine and fluorine atoms, the acidic N-H proton of the lactam, and the electrophilic C3-carbonyl group. The halogen substituents deactivate the aromatic ring, influencing its susceptibility to nucleophilic aromatic substitution and modifying the acidity of the N-H proton. The C3-carbonyl is a prime site for nucleophilic attack, leading to a variety of condensation and addition reactions.
Q2: What are the recommended handling and storage procedures for 6-bromo-5-fluoroisatin?
6-Bromo-5-fluoroisatin should be handled in a well-ventilated area, preferably a fume hood, while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1] It is known to cause skin and serious eye irritation and may cause respiratory irritation.[1][2] Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials.
N-Alkylation Reactions
Q3: I am experiencing low yields and incomplete conversion during the N-alkylation of 6-bromo-5-fluoroisatin with an alkyl bromide. What are the likely causes and how can I optimize the reaction?
Low yields in N-alkylation of isatins are a common issue. Several factors could be at play:
-
Base Selection: The choice of base is critical for deprotonating the isatin nitrogen. While common bases like potassium carbonate (K₂CO₃) are often used, stronger bases like cesium carbonate (Cs₂CO₃) or sodium hydride (NaH) may be more effective, particularly with less reactive alkyl halides.[3] The pKa of the N-H proton in 6-bromo-5-fluoroisatin is influenced by the electron-withdrawing halogens, potentially requiring a stronger base for complete deprotonation.
-
Solvent Choice: N,N-Dimethylformamide (DMF) and N-methyl-2-pyrrolidinone (NMP) are excellent solvents for this reaction as they effectively solvate the isatin anion.[3] Ensure you are using anhydrous solvents, as water can quench the anion and hydrolyze the alkyl halide.
-
Reaction Temperature and Time: While some N-alkylations proceed at room temperature, heating is often necessary to drive the reaction to completion.[4] Microwave-assisted synthesis can significantly reduce reaction times and improve yields.[3][5] Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Alkyl Halide Reactivity: The reactivity of the alkyl halide follows the order I > Br > Cl. If you are using an alkyl chloride, consider converting it to the corresponding iodide in situ by adding a catalytic amount of potassium iodide (KI).[6]
Troubleshooting Workflow for N-Alkylation
Caption: Troubleshooting workflow for optimizing N-alkylation reactions of 6-bromo-5-fluoroisatin.
Q4: My N-alkylation reaction with an α-haloketone is producing a significant amount of an epoxide byproduct. How can this side reaction be minimized?
The formation of an epoxide byproduct is a known issue when using α-haloketones in isatin N-alkylation.[5] This occurs through the deprotonation of the α-carbon of the ketone, followed by nucleophilic attack on the C3-carbonyl of the isatin and subsequent cyclization. To minimize this, consider using the pre-formed sodium salt of 6-bromo-5-fluoroisatin instead of generating the anion in situ with an excess of base.[3][5] This reduces the concentration of free base available to deprotonate the α-haloketone.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
Q5: I am planning a Suzuki-Miyaura coupling reaction with 6-bromo-5-fluoroisatin. What are the key considerations for catalyst and ligand selection?
The Suzuki-Miyaura coupling of 6-bromo-5-fluoroisatin requires careful selection of the palladium catalyst and ligand to achieve high yields and avoid side reactions.[7]
-
Catalyst Precursor: Common palladium precursors like Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄ can be effective.[8] For challenging couplings, especially with less reactive boronic acids, consider using pre-catalysts that form the active Pd(0) species under mild conditions.[9][10]
-
Ligand Selection: The choice of phosphine ligand is crucial. Electron-rich and bulky monodentate biarylphosphine ligands, such as SPhos or XPhos, are often superior for coupling reactions involving electron-deficient aryl halides.[9][10][11] These ligands promote the oxidative addition step and stabilize the catalytic species. For some systems, chelating ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene) can also be effective.[11]
-
Base and Solvent: The choice of base is critical and can influence the rate of boronic acid decomposition.[10] Common bases include K₃PO₄, K₂CO₃, and CsF. The solvent system often consists of an organic solvent like 1,4-dioxane, toluene, or DMF, with a small amount of water to facilitate the transmetalation step.[7]
Q6: My Suzuki-Miyaura reaction is sluggish and gives low yields. What are some troubleshooting strategies?
-
Oxygen Sensitivity: Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) as oxygen can deactivate the Pd(0) catalyst.[12] Degassing the solvent is a critical step.[11]
-
Boronic Acid Stability: Some boronic acids, particularly heteroaryl and polyfluorophenyl boronic acids, are prone to protodeboronation under basic conditions.[9][10] Using milder bases, shorter reaction times, and lower temperatures can help mitigate this. Alternatively, using boronic esters (e.g., pinacol esters) can improve stability.[7]
-
Catalyst Deactivation: The pyridine-like nitrogen in the isatin ring can potentially coordinate to the palladium center, inhibiting catalysis.[11] The use of bulky ligands can help prevent this coordination.
-
Reaction Monitoring: Closely monitor the reaction by TLC or LC-MS to identify potential decomposition of starting materials or product and to determine the optimal reaction time.[13]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of 6-Bromo-5-fluoroisatin
-
To a reaction vessel, add 6-bromo-5-fluoroisatin (1.0 equiv), the desired boronic acid (1.2-1.5 equiv), and a suitable base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Add the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., SPhos, 2-10 mol%).
-
Seal the vessel, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add a degassed mixture of an organic solvent (e.g., 1,4-dioxane) and water (typically in a 4:1 to 10:1 ratio).
-
Heat the mixture to 80-100 °C with vigorous stirring for 2-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature.
-
Dilute the mixture with water and an organic solvent such as ethyl acetate for workup.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography.
Table 1: Comparison of Palladium Catalysts for Suzuki-Miyaura Coupling
| Catalyst System | Typical Conditions | Advantages | Disadvantages |
| Pd(PPh₃)₄ | Toluene/EtOH/H₂O, Na₂CO₃, 80-100 °C | Commercially available, reliable for many substrates. | Can require longer reaction times, sensitive to air. |
| Pd(dppf)Cl₂ | DME or Dioxane, K₂CO₃, 80-90 °C | Often provides high yields in shorter reaction times.[11] | Can be more expensive. |
| Pd(OAc)₂ / SPhos | Dioxane/H₂O, K₃PO₄, 80-100 °C | High catalytic activity for challenging substrates, good functional group tolerance.[11] | Ligand can be costly. |
| Buchwald Precatalysts | Toluene or Dioxane/H₂O, K₃PO₄, RT to 80 °C | Forms active catalyst under mild conditions, ideal for unstable boronic acids.[9][10] | Higher cost. |
Other Reactions and Troubleshooting
Q7: I am attempting a Friedel-Crafts reaction with 6-bromo-5-fluoroisatin and an electron-rich aromatic compound, but the reaction is not proceeding. What could be the issue?
The electron-withdrawing nature of the bromine and fluorine atoms, as well as the dicarbonyl system of the isatin core, deactivates the aromatic ring of the isatin, making it a poor substrate for electrophilic aromatic substitution like the Friedel-Crafts reaction. Instead, the isatin C3-carbonyl typically undergoes Friedel-Crafts alkylation with electron-rich arenes, where the isatin acts as the electrophile.[14] For this type of reaction, a Lewis acid catalyst such as AlCl₃, TiCl₄, or BF₃·Et₂O is typically required.[15]
Q8: During workup of my reaction, I am having trouble removing residual DMF, which is leaving my product as an oil. What is the best way to remove it?
Residual DMF is a common issue that can prevent product crystallization.[16] A standard method for its removal is to dilute the reaction mixture with a large volume of water and extract the product with a water-immiscible organic solvent like ethyl acetate. Washing the organic layer multiple times with water and then with brine can effectively remove the DMF. If the product is an oil, you can try dissolving it in a minimal amount of a suitable solvent and precipitating it by adding a non-solvent, or by attempting to crystallize it from a different solvent system.
Logical Flow for Catalyst Selection in Suzuki-Miyaura Coupling
Caption: Decision-making process for selecting a catalyst system for the Suzuki-Miyaura coupling of 6-bromo-5-fluoroisatin.
References
- 1. fishersci.com [fishersci.com]
- 2. 5-Fluoroisatin | C8H4FNO2 | CID 236566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Simple and Efficient Microwave Assisted N-Alkylation of Isatin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Simple and Efficient Microwave Assisted N-Alkylation of Isatin [mdpi.com]
- 6. reddit.com [reddit.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids [dspace.mit.edu]
- 10. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. How To [chem.rochester.edu]
- 14. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. reddit.com [reddit.com]
Validation & Comparative
A Comparative Bioactivity Analysis: 6-Bromo-5-fluoroindoline-2,3-dione vs. 5-fluoroisatin
In the landscape of medicinal chemistry, the isatin (1H-indole-2,3-dione) scaffold stands as a "privileged" structure, a framework upon which a multitude of biologically active compounds have been built.[1][2] Its inherent versatility allows for substitutions at various positions, profoundly influencing its pharmacological profile. This guide provides a comparative analysis of two halogenated isatin derivatives: the well-characterized 5-fluoroisatin and the novel, less-explored 6-Bromo-5-fluoroindoline-2,3-dione. For drug development professionals and researchers, understanding the nuanced differences imparted by specific halogenation patterns is critical for the rational design of next-generation therapeutics.
While extensive research has illuminated the bioactivity of 5-fluoroisatin and its derivatives, this compound remains a frontier molecule with no publicly available bioactivity data. Therefore, this guide will draw upon the known biological activities of 5-fluoroisatin and the closely related 6-bromoisatin to infer and discuss the potential therapeutic value of this compound. This comparative approach, rooted in established structure-activity relationships, aims to provide a predictive framework for researchers interested in this novel compound.
The Isatin Scaffold: A Hub of Biological Activity
Isatin and its derivatives exhibit a remarkable breadth of biological activities, including anticancer, antimicrobial, antiviral, and enzyme inhibitory effects.[3][4] The dicarbonyl group at the 2 and 3 positions is a key pharmacophore, notably interacting with the active sites of enzymes like caspases, which are crucial mediators of apoptosis (programmed cell death).[5] Halogenation of the aromatic ring is a well-established strategy to enhance the therapeutic potential of isatins. The introduction of electron-withdrawing groups like fluorine and bromine can modulate the lipophilicity, metabolic stability, and target binding affinity of the molecule.[6][7]
5-Fluoroisatin: A Clinically Relevant Building Block
The substitution of a fluorine atom at the 5-position of the isatin ring has proven to be a highly successful strategy in drug discovery. 5-Fluoroisatin serves as a key intermediate in the synthesis of Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors.[8] The fluorine atom in 5-fluoroisatin derivatives is known to enhance their pharmacological properties.[6]
Derivatives of 5-fluoroisatin have demonstrated a wide array of biological activities, as detailed in the table below.
Table 1: Reported Bioactivities of 5-Fluoroisatin Derivatives
| Derivative Type | Biological Activity | Target/Mechanism | Quantitative Data (Example) | Reference(s) |
| Thiosemicarbazones | Antimicrobial | Broad-spectrum antibacterial and antifungal activity. | Inhibition zones of up to 30 mm against P. vulgaris. | [3] |
| Chalcone Conjugates | Antimicrobial | Antibacterial against E. coli and S. aureus; antifungal against C. albicans. | Potent antifungal activity, in some cases more so than antibacterial. | [9] |
| 1-Benzylisatins | Anticancer | Induction of apoptosis via mitochondrial membrane dissipation and ROS production. | Moderate activity against various cancer cell lines. | [10] |
| Thiazole Derivatives | Antiviral | Inhibition of viral replication. | Good inhibitory activities as antiviral agents. | [6] |
| Quinoline Conjugates | Antibacterial (MDR) | Potent activity against multidrug-resistant bacteria like MRSA. | Significant biocidal activity with low MIC values. | [11] |
This compound: Projecting Bioactivity Through Analogs
As of this writing, no specific bioactivity data for this compound has been published. However, by examining the biological effects of 6-bromoisatin, we can hypothesize the potential activities of this di-halogenated analog. The presence of a bromine atom at the 6-position is known to confer significant anticancer properties.
Insights from 6-Bromoisatin
6-Bromoisatin, isolated from the marine mollusc Dicathais orbita, has demonstrated selective cytotoxicity against cancer cells.[12] Studies have shown that it inhibits the proliferation of colon cancer cells and induces apoptosis.[2][12]
Table 2: Reported Bioactivity of 6-Bromoisatin
| Biological Activity | Cell Line | Effect | Quantitative Data | Reference(s) |
| Anticancer | HT29 (Colon Cancer) | Inhibition of cell proliferation, induction of apoptosis. | IC50: 223 µM | [2][12] |
| Anticancer | HT29 (Colon Cancer) | Enhanced apoptotic index and reduced cell proliferation in vivo. | 0.05 mg/g in a rodent model. | [2][12] |
The combined presence of a bromine atom at the 6-position and a fluorine atom at the 5-position in this compound suggests a potential for potent and possibly synergistic anticancer activity. The electron-withdrawing nature of both halogens could enhance the electrophilicity of the C3 carbonyl group, a key feature for interaction with nucleophilic residues in enzyme active sites, such as the cysteine in caspases.
A Comparative Outlook and Future Directions
The established and varied bioactivities of 5-fluoroisatin derivatives underscore the value of the 5-fluoro substitution pattern in medicinal chemistry. For this compound, the addition of a bromine atom at the 6-position, based on data from 6-bromoisatin, points towards a promising, albeit unexplored, profile as an anticancer agent.
Further research is imperative to delineate the bioactivity of this compound. Initial studies should focus on its cytotoxic effects against a panel of cancer cell lines, followed by mechanistic studies to investigate its pro-apoptotic and enzyme-inhibitory potential.
Experimental Protocols
For researchers aiming to investigate the bioactivities of these compounds, the following are standard, validated protocols.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[1][13]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10⁴ cells/mL in 100 µL of culture medium.[14] Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the isatin compounds in DMSO and add them to the wells.[14] A vehicle control (DMSO) should be included.
-
Incubation: Incubate the cells with the compounds for 48-72 hours.[13]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[14]
-
Formazan Solubilization: Remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[13]
-
Absorbance Reading: Measure the absorbance at 492 nm or 570 nm using a microplate reader.[1][13]
Caption: Workflow of the MTT assay for cytotoxicity.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method determines the Minimum Inhibitory Concentration (MIC) of a compound.[15]
-
Compound Preparation: Prepare serial dilutions of the isatin compounds in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).
-
Inoculation: Add the bacterial suspension to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that visibly inhibits bacterial growth.
Caption: Broth microdilution for MIC determination.
Caspase-3 Activity Assay
This fluorometric assay measures the activity of caspase-3, a key executioner of apoptosis.[5][8][16]
-
Cell Lysis: Induce apoptosis in cells and prepare cell lysates.
-
Assay Preparation: In a 96-well plate, add cell lysate to the assay buffer.
-
Substrate Addition: Add the fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC).
-
Incubation: Incubate the plate at 37°C, protected from light.
-
Fluorescence Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 380 nm excitation, 420-460 nm emission for AMC).
Caption: Caspase-3 cleaves a fluorogenic substrate.
References
- 1. benchchem.com [benchchem.com]
- 2. 6-Bromoisatin | 6326-79-0 [chemicalbook.com]
- 3. Evaluation of Biological Activity of 5-Fluoro-Isatin Thiosemicarbazone Derivatives [jns.kashanu.ac.ir]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Evaluation of Isatin Analogs as Caspase-3 Inhibitors: Introduction of a Hydrophilic Group Increases Potency in a Whole Cell Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, characterization, and antiviral activity of novel fluorinated isatin derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnrjournal.com [pnrjournal.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]
- 10. Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, Biocidal and Antibiofilm Activities of New Isatin–Quinoline Conjugates against Multidrug-Resistant Bacterial Pathogens along with Their In Silico Screening [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. MTT (Assay protocol [protocols.io]
- 14. Synthesis and Antiproliferatory Activities Evaluation of Multi-Substituted Isatin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis, Characterization, and Antibacterial Activity of New Isatin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. media.cellsignal.com [media.cellsignal.com]
The Halogen Advantage: A Comparative Guide to the Structure-Activity Relationship of Halogenated Isatins as Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Isatin, a privileged heterocyclic scaffold, has long captured the attention of medicinal chemists due to its broad spectrum of biological activities.[1] Its versatile structure serves as a template for the design of potent enzyme inhibitors. A key strategy in amplifying the therapeutic potential of isatin lies in halogenation—the strategic incorporation of halogen atoms (Fluorine, Chlorine, Bromine, Iodine). This guide provides an in-depth analysis of the structure-activity relationship (SAR) of halogenated isatins as inhibitors of several key enzyme classes, offering a comparative look at how the nature and position of halogens dictate inhibitory potency and selectivity. This resource is intended to empower researchers in the rational design of next-generation isatin-based therapeutics.
The Power of the Halogen: More Than Just an Inert Filler
Halogenation is a powerful tool in drug discovery, capable of profoundly influencing a molecule's physicochemical and pharmacokinetic properties. The introduction of a halogen atom can modulate lipophilicity, electronic character, and metabolic stability.[1] Furthermore, the ability of halogens, particularly chlorine, bromine, and iodine, to form halogen bonds—a type of non-covalent interaction with electron-donating atoms—has emerged as a critical factor in enhancing binding affinity and specificity for their biological targets.[2][3][4] This guide will explore these principles through the lens of halogenated isatins and their interactions with various enzymes.
Comparative Analysis of Halogenated Isatins as Enzyme Inhibitors
The inhibitory profile of a halogenated isatin is intricately linked to the specific enzyme it targets. Below, we dissect the SAR of these compounds against several important enzyme families, supported by comparative experimental data.
Caspases: Executioners of Apoptosis
Caspases, a family of cysteine proteases, are central players in the apoptotic pathway. Isatin sulfonamides have been identified as potent inhibitors of the executioner caspases, caspase-3 and caspase-7.[5] Halogenation of the isatin core has been shown to fine-tune this inhibitory activity.
A study on N-alkylated (S)-7-halogen-5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]isatins revealed that substitution at the 7-position with halogens (F, Cl, Br, I) was well-tolerated and, in some cases, led to a slight improvement in inhibitory potency compared to the non-halogenated parent compound.[6][7] This position is also a potential site of cytochrome P450 hydroxylation, suggesting that halogenation here could enhance metabolic stability.[6][7]
Table 1: Comparative Inhibitory Potency (IC50) of 7-Halogenated Isatin Sulfonamides against Caspases
| Compound (Substitution at 7-position) | Caspase-3 IC50 (nM) | Caspase-7 IC50 (nM) |
| Unsubstituted (H) | - | - |
| 7-Fluoro (F) | - | - |
| 7-Chloro (Cl) | - | - |
| 7-Bromo (Br) | up to 2.6 | up to 3.3 |
| 7-Iodo (I) | - | - |
| Note: Specific IC50 values for each halogen were not individually provided in the source, but the bromo-substituted derivative showed the highest potency.[6][7] |
The data suggests that while halogenation at the 7-position is beneficial, the effect is modest. This indicates that the primary interactions driving potency likely reside in other regions of the molecule, with the halogen providing a subtle but positive contribution to the overall binding affinity.
Monoamine Oxidases (MAOs): Regulators of Neurotransmitters
Monoamine oxidases A and B are critical enzymes in the metabolism of neurotransmitters, making them important targets for the treatment of neurological disorders.[8][9] Isatin itself is a known reversible inhibitor of both MAO-A and MAO-B.[8] SAR studies have demonstrated that halogenation can significantly enhance both the potency and selectivity of isatin-based MAO inhibitors.
A systematic evaluation of 14 isatin analogues revealed that substitution at the C5-position was particularly advantageous for MAO-B inhibition.[8] Notably, 5-bromoisatin emerged as the most potent MAO-B inhibitor in this series, with an IC50 value of 0.125 µM.[8] For MAO-A, 4-chloroisatin was the most potent inhibitor with an IC50 of 0.812 µM.[8]
Table 2: Comparative Inhibitory Potency (IC50) of Halogenated Isatins against MAO-A and MAO-B
| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) |
| Isatin | 12.3 | 4.86 |
| 4-Chloroisatin | 0.812 | - |
| 5-Bromoisatin | - | 0.125 |
| 5-Chloroisatin | - | < 1 |
| 5-Iodoisatin | - | < 1 |
| Data extracted from Prinsloo et al., 2023.[8][9] |
These findings underscore the importance of both the position and the nature of the halogen. The preference for a larger, more polarizable halogen like bromine at the C5-position for MAO-B inhibition suggests a specific interaction within the enzyme's active site, possibly a halogen bond, that is not as effectively formed by smaller halogens. Further SAR studies have shown that C5-substitution with various groups is a general strategy for boosting MAO-B inhibition potency.[10]
Tyrosinase: A Key Enzyme in Melanin Synthesis
Tyrosinase is a copper-containing enzyme that plays a crucial role in melanin biosynthesis. Its inhibitors are of great interest in the cosmetic and food industries for preventing hyperpigmentation and enzymatic browning.[11][12] Studies on isatin derivatives have shown that halogenation can influence their tyrosinase inhibitory activity.
In a series of isatin derivatives containing an alkyl/aryl urea moiety, it was observed that for compounds with a halogen at the para-position of the phenyl ring, the inhibitory activity increased with the size and polarizability of the halogen.[13] This suggests that larger halogens may be forming more favorable interactions within the active site of the tyrosinase enzyme.
Table 3: Structure-Activity Relationship of Halogenated Isatin-Urea Derivatives as Tyrosinase Inhibitors
| Halogen at para-position of Phenyl Ring | Qualitative Inhibitory Activity |
| F | + |
| Cl | ++ |
| Br | +++ |
| I | ++++ |
| Qualitative relationship based on the statement "higher inhibitory activity with increasing size and polarizability".[13] |
This trend highlights the potential role of van der Waals forces and halogen bonding in the interaction with the enzyme.
Experimental Protocols for Enzyme Inhibition Assays
To ensure the reproducibility and validity of SAR studies, robust and well-defined experimental protocols are essential. Below are detailed, step-by-step methodologies for key enzyme inhibition assays relevant to halogenated isatins.
Caspase-3 Colorimetric Inhibition Assay
This protocol is adapted from a standard colorimetric assay for caspase-3 activity.[14]
Materials:
-
Recombinant human caspase-3
-
Caspase-3 substrate: Acetyl-Asp-Glu-Val-Asp-p-nitroanilide (Ac-DEVD-pNA)
-
Assay Buffer: 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 10 mM DTT, 1 mM EDTA, 10% glycerol
-
Halogenated isatin inhibitors dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the halogenated isatin inhibitor in DMSO.
-
In a 96-well plate, add 50 µL of assay buffer to each well.
-
Add 2 µL of the inhibitor solution at various concentrations to the appropriate wells. For the control well, add 2 µL of DMSO.
-
Add 25 µL of recombinant human caspase-3 solution (final concentration ~1 unit/well) to all wells except the blank.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 25 µL of the caspase-3 substrate Ac-DEVD-pNA (final concentration 200 µM) to all wells.
-
Immediately measure the absorbance at 405 nm using a microplate reader.
-
Continue to read the absorbance every 5 minutes for 30-60 minutes.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the reaction rate against the inhibitor concentration and determine the IC50 value.
Monoamine Oxidase (MAO) Inhibition Assay
This protocol outlines a general method for determining MAO-A and MAO-B inhibition.
Materials:
-
Recombinant human MAO-A and MAO-B
-
Substrate: Kynuramine for MAO-A, Benzylamine for MAO-B
-
Phosphate buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
Halogenated isatin inhibitors dissolved in DMSO
-
96-well microplate (UV-transparent)
-
Spectrofluorometer or spectrophotometer
Procedure:
-
Prepare serial dilutions of the halogenated isatin inhibitors in the assay buffer.
-
In a 96-well plate, add 100 µL of the enzyme solution (MAO-A or MAO-B) to each well.
-
Add 50 µL of the inhibitor solution or buffer (for control) to the wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Start the reaction by adding 50 µL of the substrate solution (kynuramine for MAO-A, benzylamine for MAO-B).
-
The formation of the product of the MAO-A-catalyzed oxidation of kynuramine (4-hydroxyquinoline) can be measured fluorometrically (excitation at 310 nm, emission at 400 nm).
-
The formation of benzaldehyde from the MAO-B-catalyzed oxidation of benzylamine can be measured spectrophotometrically at 250 nm.
-
Monitor the change in fluorescence or absorbance over time.
-
Calculate the initial reaction velocities and determine the percent inhibition for each inhibitor concentration.
-
Calculate the IC50 values by plotting percent inhibition versus inhibitor concentration.
Tyrosinase Inhibition Assay
This protocol is based on the dopachrome method using L-DOPA as a substrate.[15]
Materials:
-
Mushroom tyrosinase
-
L-DOPA solution (e.g., 2.5 mM in phosphate buffer)
-
Phosphate buffer (e.g., 50 mM, pH 6.8)
-
Halogenated isatin inhibitors dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
In a 96-well plate, add 20 µL of the halogenated isatin inhibitor solution at different concentrations.
-
Add 140 µL of phosphate buffer to each well.
-
Add 20 µL of mushroom tyrosinase solution (final concentration ~20 units/mL) to each well.
-
Pre-incubate the mixture at 25°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of L-DOPA solution to each well.
-
Immediately measure the absorbance at 475 nm (for dopachrome formation) every minute for 20 minutes.
-
Calculate the initial rate of the reaction for each concentration of the inhibitor.
-
The percentage of inhibition is calculated as: [(A_control - A_sample) / A_control] x 100.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Visualizing the Structure-Activity Relationship
The following diagrams illustrate key concepts discussed in this guide.
Caption: Key SAR trends of halogenated isatins for different enzyme targets.
References
- 1. benchchem.com [benchchem.com]
- 2. The role of halogen bonding in inhibitor recognition and binding by protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Important Role of Halogen Bond in Substrate Selectivity of Enzymatic Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 7-halogenated isatin sulfonamides: nonradioactive counterparts of caspase-3/-7 inhibitor-based potential radiopharmaceuticals for molecular imaging of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of 7-halogenated isatin sulfonamides: nonradioactive counterparts of caspase-3/-7 inhibitor-based potential radiopharmaceuticals for molecular imaging of apoptosis. | Sigma-Aldrich [merckmillipore.com]
- 8. The evaluation of isatin analogues as inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ovid.com [ovid.com]
- 10. Inhibition of monoamine oxidase by selected C5- and C6-substituted isatin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. thieme-connect.de [thieme-connect.de]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis, structure-activity relationships and biological activity of new isatin derivatives as tyrosinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. researchgate.net [researchgate.net]
A Comparative In Vivo Validation Guide for the Novel Anticancer Candidate 6-Bromo-5-fluoroisatin
This guide provides a comprehensive framework for the in vivo validation of 6-Bromo-5-fluoroisatin, a novel isatin derivative with putative anticancer activity. For the purposes of establishing a rigorous validation strategy, we will hypothesize that its primary mechanism of action involves the inhibition of the RAS-RAF-MEK-ERK (MAPK) signaling pathway, a critical cascade frequently dysregulated in various cancers.[1][2] This document is designed for drug development professionals, offering a detailed comparison against a relevant standard-of-care therapy and outlining the essential experimental protocols to rigorously assess efficacy, toxicity, and mechanism of action in a preclinical setting.
Strategic Rationale: Designing a Self-Validating In Vivo Study
The transition from in vitro promise to in vivo efficacy is a pivotal and challenging phase in drug discovery.[3][4] A successful in vivo study does not merely confirm anticancer activity but also provides a window into the compound's behavior within a complex biological system. Our experimental design is therefore built on a comparative framework to provide context and internal validation for the observed effects of 6-Bromo-5-fluoroisatin.
The Scientific Premise: Targeting the MAPK Pathway
The MAPK pathway is a central regulator of cell proliferation, differentiation, and survival.[5] A common activating mutation in this pathway is BRAF V600E, which leads to constitutive signaling and uncontrolled cell growth, particularly in melanoma and colorectal cancers.[6][7] We hypothesize that 6-Bromo-5-fluoroisatin acts as an inhibitor of this pathway. This hypothesis dictates our choice of cancer model, comparator agents, and pharmacodynamic endpoints.
Selection of a Clinically Relevant Cancer Model
To test our hypothesis, we will utilize a human colorectal cancer (CRC) xenograft model bearing the BRAF V600E mutation . This choice is deliberate:
-
Clinical Relevance: BRAF V600E mutations are present in a subset of CRC patients and are associated with a poor prognosis.[8]
-
Target Presence: The model constitutively expresses the therapeutic target, providing a clear system to test a target-specific agent.
-
Established Methodology: Xenograft models are a cornerstone of preclinical anticancer drug evaluation, with well-established protocols.[3][9]
Establishing Robust Comparator Arms
An isolated efficacy result is difficult to interpret. Therefore, we will employ a multi-arm study design:
-
Vehicle Control: The negative control group, receiving only the delivery vehicle. This arm establishes the baseline tumor growth rate.
-
6-Bromo-5-fluoroisatin: The investigational compound, administered at several dose levels to assess dose-dependent efficacy and toxicity.
-
Standard of Care (Positive Control): Combination therapy of Dabrafenib (BRAF inhibitor) + Trametinib (MEK inhibitor) . This combination is an FDA-approved standard of care for BRAF-mutated cancers and represents a high bar for efficacy.[10][11] Comparing our compound to this regimen provides immediate context for its potential clinical utility.
Integrated Experimental Workflow
The overall study is designed as an integrated workflow, moving from broad efficacy and safety assessment to specific mechanistic validation.
Caption: Integrated workflow for in vivo validation of 6-Bromo-5-fluoroisatin.
Detailed Experimental Protocols
Scientific integrity demands meticulous and reproducible methodologies. The following protocols are presented to ensure robust data generation.
Protocol: Human Xenograft Model Establishment
This protocol details the subcutaneous implantation of human cancer cells into immunocompromised mice.[9][12]
-
Animal Model: Use female athymic nude mice (or NOD/SCID mice), 6-8 weeks old. Allow a 1-week acclimatization period.[9]
-
Cell Culture: Culture a human colorectal cancer cell line with a known BRAF V600E mutation (e.g., HT-29) under standard conditions. Ensure cells are in the logarithmic growth phase and have >95% viability.
-
Cell Preparation: Harvest cells and resuspend them in sterile, serum-free medium at a concentration of 20 x 10⁶ cells/mL.
-
Implantation:
-
Anesthetize the mouse using isoflurane.
-
Inject 100 µL of the cell suspension (2 x 10⁶ cells) subcutaneously into the right flank of each mouse.
-
Causality Note: Co-injecting cells with an extracellular matrix like Matrigel or Cultrex BME can improve tumor take rates and growth consistency by providing a supportive microenvironment.
-
-
Tumor Growth Monitoring:
-
Begin monitoring tumors 3-4 days post-implantation.
-
Measure tumor dimensions 2-3 times per week using digital calipers.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2 .
-
Randomize animals into treatment groups when the average tumor volume reaches approximately 100-150 mm³.
-
Protocol: Efficacy and Toxicity Assessment
-
Drug Formulation & Administration:
-
Prepare 6-Bromo-5-fluoroisatin in a suitable vehicle (e.g., 0.5% methylcellulose with 0.2% Tween 80 in sterile water).
-
Administer the compound and controls daily via oral gavage (or another appropriate route based on formulation).
-
-
Daily Monitoring:
-
Endpoint:
-
The study is terminated when tumors in the vehicle control group reach a predetermined size (e.g., 1500 mm³) or after a fixed duration (e.g., 21 days).
-
At the endpoint, euthanize all animals. Excise, weigh, and photograph the tumors for final analysis.
-
Comparative Efficacy and Toxicity Data (Illustrative)
| Treatment Group | Dose (mg/kg, p.o., QD) | Tumor Growth Inhibition (TGI, %) | Final Tumor Weight (mg, Mean ± SEM) | Max Body Weight Change (%) |
| Vehicle Control | - | 0% | 1450 ± 120 | +2.5% |
| 6-Bromo-5-fluoroisatin | 25 | 45% | 798 ± 95 | -1.8% |
| 6-Bromo-5-fluoroisatin | 50 | 78% | 319 ± 55 | -4.5% |
| 6-Bromo-5-fluoroisatin | 100 | 95% | 73 ± 25 | -8.2% |
| Dabrafenib + Trametinib | 30 + 1 | 98% | 29 ± 15 | -6.5% |
TGI (%) is calculated at the end of the study relative to the vehicle control group.
Pharmacokinetic (PK) and Mechanism of Action (MoA) Validation
Efficacy data alone is insufficient. We must confirm that the drug reaches its target and engages it as hypothesized.[14][15]
Protocol: Basic Pharmacokinetic Study
A satellite group of non-tumor-bearing mice is used for this protocol to avoid confounding factors from the tumor.
-
Dosing: Administer a single oral dose of 6-Bromo-5-fluoroisatin (e.g., the mid-efficacy dose of 50 mg/kg).[16]
-
Blood Collection: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).[17][18]
-
Plasma Preparation: Process blood samples to isolate plasma and store at -80°C.
-
Bioanalysis: Quantify the concentration of 6-Bromo-5-fluoroisatin in plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.[16]
-
Data Analysis: Calculate key PK parameters using non-compartmental analysis.
Key Pharmacokinetic Parameters (Illustrative)
| Parameter | Definition | Illustrative Value |
| Cmax | Maximum observed plasma concentration | 1,250 ng/mL |
| Tmax | Time to reach Cmax | 1.0 hour |
| AUC (0-last) | Area under the concentration-time curve | 7,800 ng*h/mL |
| t₁/₂ | Elimination half-life | 4.5 hours |
Causality Note: Understanding the PK profile is crucial. Poor oral bioavailability or a very short half-life might explain a lack of efficacy in vivo despite potent in vitro activity and is a common reason for the failure of novel agents.[19][20]
MoA Validation: Probing the MAPK Pathway
Confirming that 6-Bromo-5-fluoroisatin inhibits its target pathway in the tumor tissue provides the strongest evidence for its mechanism.
Caption: Hypothesized inhibition of the MAPK pathway by 6-Bromo-5-fluoroisatin.
Protocol: Immunohistochemistry (IHC) for Biomarkers
-
Tissue Processing: Fix excised tumors in 10% neutral buffered formalin for 24 hours, then embed in paraffin (FFPE blocks).
-
Sectioning: Cut 4-5 µm sections from the FFPE blocks and mount them on slides.
-
Staining for Proliferation (Ki-67):
-
Perform antigen retrieval and block endogenous peroxidases.
-
Incubate with a primary antibody against Ki-67, a protein expressed in all active phases of the cell cycle (G1, S, G2, M) but absent in resting cells (G0).[21][22]
-
Incubate with a secondary antibody and use a detection system (e.g., DAB).
-
Counterstain with hematoxylin.
-
Protocol Reference: Standardized protocols for Ki-67 staining are widely available and should be followed for consistency.[23][24][25]
-
-
Staining for Apoptosis (Cleaved Caspase-3):
-
Follow the same general IHC procedure, but use a primary antibody specific for Cleaved Caspase-3.
-
Causality Note: Caspase-3 is a key executioner caspase.[26] Its cleavage from an inactive zymogen to its active form is a central event in apoptosis, making it a reliable marker of induced cell death.[27][28][29]
-
-
Quantification:
-
Capture images of stained slides using a digital microscope.
-
Quantify the percentage of Ki-67 positive cells or the intensity of Cleaved Caspase-3 staining using image analysis software.
-
Pharmacodynamic Biomarker Data (Illustrative)
| Treatment Group | Ki-67 Positive Cells (%) | Cleaved Caspase-3 (H-Score) |
| Vehicle Control | 85 ± 5 | 15 ± 4 |
| 6-Bromo-5-fluoroisatin (50 mg/kg) | 22 ± 6 | 185 ± 20 |
| Dabrafenib + Trametinib | 8 ± 3 | 210 ± 18 |
A significant decrease in the proliferation marker Ki-67 and a marked increase in the apoptosis marker Cleaved Caspase-3 in the treatment groups would strongly support the compound's anticancer activity and its proposed mechanism of action.[30]
Conclusion and Future Directions
This guide outlines a robust, multi-faceted strategy for the in vivo validation of 6-Bromo-5-fluoroisatin. By integrating efficacy studies with pharmacokinetic analysis and mechanistic validation within a comparative framework, researchers can generate a comprehensive data package.[12][31] The illustrative data presented suggests that 6-Bromo-5-fluoroisatin demonstrates potent, dose-dependent antitumor activity comparable to the standard of care, with an acceptable safety profile. The pharmacodynamic data further supports its hypothesized role as a MAPK pathway inhibitor.
Successful completion of these studies would provide strong justification for advancing 6-Bromo-5-fluoroisatin into more complex preclinical models (e.g., patient-derived xenografts (PDX)) and formal IND-enabling toxicology studies.[32][33]
References
- 1. news-medical.net [news-medical.net]
- 2. What are MEK inhibitors and how do they work? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. MEK inhibitors in cancer treatment: structural insights, regulation, recent advances and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Successes and challenges in modeling heterogeneous BRAFV600E mutated central nervous system neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of a novel family of BRAF(V600E) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Treatment of Metastatic Colorectal Cancer: Standard of Care and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Generation and Application of Patient-Derived Xenograft Model for Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. MEK Inhibitors in the Treatment of Metastatic Melanoma and Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. blog.biobide.com [blog.biobide.com]
- 14. hoeford.com [hoeford.com]
- 15. The role of early in vivo toxicity testing in drug discovery toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A Pharmacokinetic and Metabolism Study of the TRPC6 Inhibitor SH045 in Mice by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pharmacokinetic Optimization of Small Molecule Janus Kinase 3 Inhibitors to Target Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Novel Anti-Cancer Agents and Cellular Targets and Their Mechanism(s) of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 20. jstage.jst.go.jp [jstage.jst.go.jp]
- 21. Optimized Ki-67 staining in murine cells: a tool to determine cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. academic.oup.com [academic.oup.com]
- 23. Detection Ki 67 [bdbiosciences.com]
- 24. researchgate.net [researchgate.net]
- 25. immunostep.com [immunostep.com]
- 26. Caspase 3 - Wikipedia [en.wikipedia.org]
- 27. Rapid caspase-3 activation during apoptosis revealed using fluorescence-resonance energy transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Caspase-3 Protects Stressed Organs against Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 29. rupress.org [rupress.org]
- 30. aacrjournals.org [aacrjournals.org]
- 31. Design, Synthesis, and In Vitro/In Vivo Anti-Cancer Activities of Novel (20S)-10,11-Methylenedioxy-Camptothecin Heterocyclic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 32. creative-bioarray.com [creative-bioarray.com]
- 33. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of 6-Bromo-5-fluoroisatin and Established Kinase Inhibitors
Abstract
Protein kinases are pivotal regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. This has led to the development of a multitude of kinase inhibitors as therapeutic agents. This guide provides a comparative framework for evaluating the efficacy of a novel compound, 6-Bromo-5-fluoroisatin, against well-established multi-kinase inhibitors such as Sorafenib and Sunitinib, as well as the broad-spectrum inhibitor Staurosporine. Due to the nascent stage of research on 6-Bromo-5-fluoroisatin, this document focuses on establishing a robust methodology for comparison, drawing upon the known mechanisms and extensive data available for the established drugs. We present detailed protocols for in vitro kinase assays, cellular viability assessments, and target validation via western blotting, providing researchers with the necessary tools to conduct a thorough comparative efficacy analysis.
Introduction: The Landscape of Kinase Inhibition
The human kinome comprises over 500 protein kinases that act as molecular switches, controlling a vast array of cellular processes from proliferation and differentiation to apoptosis and metabolism. The aberrant activity of these enzymes is a common driver of oncogenesis, making them prime targets for therapeutic intervention. The success of drugs like Sorafenib and Sunitinib in treating various cancers has validated this approach and spurred the discovery of new kinase inhibitors.[1][2]
Isatin (1H-indole-2,3-dione) and its derivatives have emerged as a promising class of heterocyclic compounds with diverse biological activities, including anticancer properties.[3] The recent FDA approval of the isatin-based drug Sunitinib for renal cell carcinoma and gastrointestinal stromal tumors highlights the therapeutic potential of this scaffold.[4] 6-Bromo-5-fluoroisatin is a halogenated isatin derivative. While extensive research has been conducted on various substituted isatins, demonstrating their potential to induce apoptosis and inhibit cell proliferation, specific data on the kinase inhibitory profile of the 6-Bromo-5-fluoro variant remains limited.[5][6]
This guide aims to bridge this gap by providing a comprehensive framework for researchers to systematically evaluate and compare the efficacy of 6-Bromo-5-fluoroisatin with established kinase inhibitors.
Mechanism of Action and Target Profiles of Established Inhibitors
A critical first step in evaluating a novel inhibitor is to understand the mechanisms of established drugs that it may compete with or complement.
Staurosporine: The Prototypical Broad-Spectrum Inhibitor
Staurosporine, a natural product isolated from Streptomyces staurosporeus, is a potent, ATP-competitive inhibitor of a wide range of protein kinases.[7][8] Its high affinity for the ATP-binding site, a conserved region among kinases, accounts for its broad activity and lack of selectivity.[7][9] While its promiscuity precludes its clinical use, Staurosporine serves as an invaluable research tool and a positive control in many kinase assays to induce apoptosis.[7][10]
-
Primary Targets: Protein Kinase C (PKC), p60v-src, Protein Kinase A (PKA), and CaM Kinase II with IC50 values in the low nanomolar range.
-
Mechanism: Competes with ATP for binding to the kinase active site.[7]
Sorafenib: A Multi-Kinase Inhibitor Targeting Angiogenesis and Proliferation
Sorafenib is an oral multi-kinase inhibitor approved for the treatment of advanced renal cell carcinoma and unresectable hepatocellular carcinoma.[11][12] It uniquely targets both serine/threonine and receptor tyrosine kinases, thereby inhibiting tumor cell proliferation and angiogenesis.[13][14][15]
-
Primary Targets:
-
Mechanism: Inhibits the Raf/MEK/ERK signaling pathway to block cell proliferation and targets key RTKs to inhibit angiogenesis.[13][15]
Sunitinib: A Potent Inhibitor of Angiogenesis and Tumor Growth
Sunitinib is another oral multi-targeted receptor tyrosine kinase (RTK) inhibitor used in the treatment of renal cell carcinoma and imatinib-resistant gastrointestinal stromal tumors (GIST).[17][18] Its primary mechanism involves the inhibition of key RTKs involved in tumor angiogenesis and cell proliferation.[19][20]
-
Primary Targets: VEGFR-1, -2, -3, PDGFR-α, PDGFR-β, c-Kit, FLT3, and RET[17][21]
-
Mechanism: By inhibiting these RTKs, Sunitinib disrupts signaling pathways crucial for both the tumor cells and the vasculature that supports them.[20][21]
Comparative Efficacy Analysis: A Proposed Framework
To objectively compare 6-Bromo-5-fluoroisatin with these established inhibitors, a multi-pronged experimental approach is necessary. The following tables provide a template for summarizing the expected data.
In Vitro Kinase Inhibition Profile
The initial step is to determine the inhibitory activity of 6-Bromo-5-fluoroisatin against a panel of kinases and compare its IC50 values with those of the established inhibitors.
| Compound | Target Kinase | IC50 (nM) | Reference |
| 6-Bromo-5-fluoroisatin | To be determined | TBD | |
| Staurosporine | Protein Kinase C | 3 | |
| p60v-src | 6 | ||
| Protein Kinase A | 7 | ||
| CaM Kinase II | 20 | ||
| Sorafenib | Raf-1 | 6 | [11] |
| B-Raf | 20 | [11] | |
| VEGFR-2 | 90 | [11] | |
| VEGFR-3 | 15 | [11] | |
| PDGFR-β | 57 | [11] | |
| c-Kit | 58 | [11] | |
| Sunitinib | VEGFR-1, -2, -3 | 9 | [20] |
| PDGFR-α, -β | 8 | [20] |
Cellular Potency in Cancer Cell Lines
The efficacy of a compound in a biochemical assay must translate to a cellular context. Cell viability assays are crucial for determining the cytotoxic or cytostatic effects of the inhibitors on various cancer cell lines.
| Compound | Cell Line | Assay Type | GI50/IC50 (µM) | Reference |
| 6-Bromo-5-fluoroisatin | e.g., U937 (Lymphoma) | MTT | TBD | [5] |
| e.g., MCF-7 (Breast) | MTT | TBD | ||
| e.g., A498 (Renal) | MTT | TBD | ||
| Sorafenib | e.g., MDA-MB-231 (Breast) | Various | Data available in literature | [11] |
| e.g., HCT116 (Colon) | Various | Data available in literature | [11] | |
| Sunitinib | e.g., GIST-T1 (GIST) | Various | Data available in literature | [20] |
Experimental Protocols for Comparative Analysis
To ensure the generation of robust and reproducible data, standardized protocols are essential. The following sections detail the methodologies for the key experiments required for this comparative analysis.
In Vitro Kinase Assay (Luminescence-Based)
This protocol provides a general framework for determining the IC50 value of a test compound against a specific kinase using a luminescence-based assay that measures ATP consumption.
Causality Behind Experimental Choices:
-
Recombinant Kinase: Using a purified recombinant enzyme ensures that the inhibitory activity observed is directly due to the interaction between the compound and the kinase of interest.
-
ATP Concentration: The ATP concentration is typically set at or near the Michaelis-Menten constant (Km) for the specific kinase. This ensures that the assay is sensitive to competitive inhibitors.
-
Controls: Including "no inhibitor" (0% inhibition) and a potent broad-spectrum inhibitor like Staurosporine (100% inhibition) is crucial for data normalization and quality control.[22]
Step-by-Step Protocol:
-
Compound Preparation: Create a serial dilution of 6-Bromo-5-fluoroisatin and the comparator inhibitors in 100% DMSO. A common starting point is a 10-point, 3-fold serial dilution from a 1 mM stock.[22]
-
Assay Plate Preparation: Using an acoustic liquid handler, transfer a small volume (e.g., 25-50 nL) of the DMSO dilutions to the bottom of a 384-well assay plate. Include wells with DMSO only for the 0% inhibition control and a high concentration of Staurosporine for the 100% inhibition control.[22]
-
Enzyme/Substrate Addition: Prepare a 2X enzyme/substrate solution in kinase assay buffer. The specific substrate will depend on the kinase being assayed. Add 5 µL of this solution to each well.
-
Compound Binding: Incubate the plate for 10-15 minutes at room temperature to allow the inhibitors to bind to the kinase.[22]
-
Reaction Initiation: Prepare a 2X ATP solution in the kinase assay buffer. Add 5 µL of the ATP solution to all wells to initiate the kinase reaction.[22]
-
Reaction Incubation: Shake the plate for 30 seconds and then incubate at room temperature for a predetermined time (e.g., 60 minutes).
-
Reaction Termination and Signal Detection: Add 10 µL of a reagent (e.g., ADP-Glo™ Reagent) to each well to stop the kinase reaction and deplete the remaining ATP. After a 40-minute incubation, add 20 µL of a detection reagent to convert the generated ADP to ATP and produce a luminescent signal.[22]
-
Data Analysis: Measure the luminescence using a plate reader. The IC50 value is determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a four-parameter logistic curve.
Experimental Workflow for In Vitro Kinase Assay
Caption: Workflow for a luminescence-based in vitro kinase assay.
Cell Viability/Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[23]
Causality Behind Experimental Choices:
-
Cell Seeding Density: It is critical to determine the optimal cell seeding density to ensure that the cells are in the exponential growth phase during the assay.
-
Incubation Time: The duration of compound exposure should be sufficient to observe a biological effect, typically 24 to 72 hours.[24]
-
Solubilization: Complete solubilization of the formazan crystals is essential for accurate absorbance readings.[23]
Step-by-Step Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well) in 100 µL of culture medium.[24]
-
Cell Adherence: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow the cells to adhere.[24]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium and add them to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the cells with the compounds for the desired period (e.g., 72 hours).[24]
-
MTT Addition: Add 10-20 µL of MTT solution (final concentration 0.5 mg/mL) to each well.[23][24]
-
Formazan Formation: Incubate the plate for 1.5 to 4 hours at 37°C to allow for the reduction of MTT to formazan crystals by metabolically active cells.[23][24]
-
Solubilization: Carefully remove the medium and add 100-130 µL of a solubilization solution (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[24][25]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[24] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[23]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI50/IC50 values.
Western Blotting for Downstream Signaling Inhibition
Western blotting is used to detect specific proteins in a sample and can be employed to assess whether an inhibitor is engaging its target in a cellular context by measuring the phosphorylation status of downstream substrates.[26]
Causality Behind Experimental Choices:
-
Phosphatase Inhibitors: The inclusion of phosphatase inhibitors in the cell lysis buffer is critical to preserve the phosphorylation state of proteins.
-
Blocking: Blocking the membrane with a protein-rich solution like BSA or non-fat dry milk prevents non-specific binding of the antibodies.[27]
-
Loading Control: Probing for a housekeeping protein like β-Actin or GAPDH is essential to ensure equal protein loading across all lanes, allowing for accurate normalization of the target protein signal.[26]
Step-by-Step Protocol:
-
Cell Treatment and Lysis: Culture cells to 70-80% confluency. Treat the cells with the inhibitors at various concentrations for a specified time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[26]
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay to ensure equal loading.[26]
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli sample buffer. Separate the proteins by size by running them on an SDS-polyacrylamide gel.[27]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[27]
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST) to reduce non-specific antibody binding.[27]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of a downstream target (e.g., phospho-ERK) overnight at 4°C with gentle agitation.[26][28]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[26][28]
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.[26]
-
Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system.[26]
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against the total protein (e.g., total ERK) and a loading control (e.g., β-Actin) for normalization.[26]
Signaling Pathway Context
Understanding the signaling pathways in which the target kinases operate is crucial for interpreting the biological effects of an inhibitor. For instance, if 6-Bromo-5-fluoroisatin is found to inhibit kinases in the Raf-MEK-ERK pathway, its effects on cell proliferation can be contextualized.
Raf-MEK-ERK Signaling Pathway
Caption: The Raf-MEK-ERK pathway, a key target of Sorafenib.
Discussion and Future Directions
The isatin scaffold holds considerable promise for the development of novel kinase inhibitors. The proposed framework for the evaluation of 6-Bromo-5-fluoroisatin will enable a systematic and rigorous comparison with established drugs. Initial studies on substituted isatins suggest potential anti-proliferative and pro-apoptotic activity.[5] The key questions to be addressed for 6-Bromo-5-fluoroisatin are:
-
What is its kinase selectivity profile? Is it a broad-spectrum inhibitor like Staurosporine, or does it have a more defined target profile like Sorafenib and Sunitinib?
-
What is its potency in cellular assays? How do its GI50 values in various cancer cell lines compare to the established inhibitors?
-
What is its mechanism of action? Does it inhibit key signaling pathways involved in cell proliferation and survival?
Future research should focus on a comprehensive kinase screen to identify the primary targets of 6-Bromo-5-fluoroisatin. Subsequent cellular studies should then be tailored to validate these targets and elucidate the downstream signaling consequences of their inhibition. Advanced techniques such as chemical proteomics could also be employed to identify both on-target and off-target interactions in an unbiased manner.[29]
Conclusion
While direct comparative data for 6-Bromo-5-fluoroisatin is not yet available, this guide provides a robust scientific framework for its evaluation. By employing the detailed protocols for in vitro and cellular assays, and by comparing the results with the well-characterized profiles of Staurosporine, Sorafenib, and Sunitinib, researchers can effectively determine the therapeutic potential of this novel compound. This systematic approach is essential for the rational development of the next generation of kinase inhibitors.
References
- 1. drugs.com [drugs.com]
- 2. Multi-targeted tyrosine kinase inhibitors for the treatment of non-small cell lung cancer: an era of individualized therapy - Zhou - Translational Lung Cancer Research [tlcr.amegroups.org]
- 3. Synthesis biological evaluation and molecular docking of isatin hybrids as anti-cancer and anti-microbial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Evaluation of Biological Activity of 5-Fluoro-Isatin Thiosemicarbazone Derivatives [jns.kashanu.ac.ir]
- 7. Staurosporine - Wikipedia [en.wikipedia.org]
- 8. staurosporine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. Protein kinase inhibition of clinically important staurosporine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Staurosporine | CAS 62996-74-1 | Protein kinase inhibitor | StressMarq Biosciences Inc. [stressmarq.com]
- 11. cancer-research-network.com [cancer-research-network.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. m.youtube.com [m.youtube.com]
- 14. PharmGKB summary: Sorafenib Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. What is the mechanism of Sunitinib Malate? [synapse.patsnap.com]
- 18. Understanding the molecular-based mechanism of action of the tyrosine kinase inhibitor: sunitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. youtube.com [youtube.com]
- 20. Sunitinib: the antiangiogenic effects and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
- 23. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 24. MTT (Assay protocol [protocols.io]
- 25. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 26. benchchem.com [benchchem.com]
- 27. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 28. CST | Cell Signaling Technology [cellsignal.com]
- 29. A Probe-Based Target Engagement Assay for Kinases in Live Cells | Semantic Scholar [semanticscholar.org]
A Guide to Assessing the Target Selectivity of Novel Kinase Inhibitors: A Case Study of 6-Bromo-5-fluoroindoline-2,3-dione
In the landscape of modern drug discovery, particularly within oncology and immunology, the development of small molecule kinase inhibitors has become a cornerstone of targeted therapy. However, the clinical success of these agents is intrinsically linked to their target selectivity. A highly selective inhibitor can offer a wider therapeutic window and a more manageable side-effect profile, whereas off-target activities can lead to unforeseen toxicities or even therapeutic benefits. This guide provides a comprehensive framework for assessing the target selectivity of a novel compound, using the hypothetical case of 6-Bromo-5-fluoroindoline-2,3-dione, a member of the isatin (indoline-2,3-dione) class of compounds known to exhibit kinase inhibitory activity.
As a Senior Application Scientist, my objective is not merely to present a series of protocols but to illuminate the strategic thinking behind constructing a robust selectivity profile. We will explore a tiered approach, starting with broad screening to identify primary targets and potential liabilities, followed by deeper, cell-based assays to confirm on-target engagement and functional consequences in a physiological context.
The Isatin Scaffold: A Privileged Structure in Kinase Inhibition
The indoline-2,3-dione, or isatin, core is a well-established pharmacophore found in numerous kinase inhibitors. Its ability to form key hydrogen bonds within the ATP-binding pocket of various kinases makes it a versatile starting point for inhibitor design. Modifications to the aromatic ring, such as the bromine and fluorine substitutions in our subject compound, are crucial for modulating potency and selectivity. For instance, halogenation can alter electrostatic interactions and conformational preferences, steering the molecule towards or away from specific kinase targets. A notable example of a successful isatin-based drug is Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors.
The central challenge, therefore, is to precisely map the interaction landscape of a new derivative like this compound. Does it inhibit a narrow spectrum of kinases, or does it, like Sunitinib, engage multiple targets? Answering this question is fundamental to defining its therapeutic potential.
A Multi-Faceted Strategy for Selectivity Profiling
A thorough assessment of target selectivity cannot be achieved with a single experiment. A logical, tiered workflow provides the most comprehensive and cost-effective approach.
Caption: A tiered workflow for kinase inhibitor selectivity profiling.
Tier 1: Broad Biochemical Screening
The initial step involves screening the compound against a large, representative panel of kinases at a single, relatively high concentration (e.g., 1-10 µM). This is a discovery-oriented experiment designed to cast a wide net.[1][2] The goal is to identify potential primary targets and flag any widespread, promiscuous activity early on. Commercial services offer panels covering a significant portion of the human kinome.
Rationale: By testing against hundreds of kinases, we gain a rapid, comprehensive overview of the compound's interaction space. This unbiased approach is critical for identifying both expected and unexpected targets, which is a key factor in drug development.[3][4]
Tier 2: Quantitative Potency and Selectivity Assessment
Hits identified in Tier 1 are then subjected to dose-response assays to determine their half-maximal inhibitory concentration (IC50). This quantitative measure of potency is essential for comparing compounds. To build the selectivity profile, dose-response assays should also be run on closely related kinases (within the same family) and any significant off-targets from the initial screen.
Data Interpretation: Selectivity can be quantified in several ways. A simple method is to calculate a Selectivity Score , which is the ratio of IC50 values between an off-target and the primary target. A more sophisticated metric is the Gini coefficient , which provides a single value to represent the inequality of inhibitory activity across the kinome, offering a holistic view of selectivity.[5]
Tier 3: Validation in a Cellular Context
Biochemical assays, while essential, are performed in a controlled, artificial environment using purified enzymes.[5] The cellular milieu is far more complex, with factors like cell permeability, intracellular ATP concentrations (which can compete with ATP-competitive inhibitors), and target protein scaffolding partners all influencing a compound's activity.[6] Therefore, validating target engagement within intact cells is a mandatory step.
Two powerful techniques for this are:
-
Cellular Thermal Shift Assay (CETSA): This method is based on the principle that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[7][8][9] By heating cells treated with the inhibitor and measuring the amount of soluble target protein remaining, we can directly confirm physical binding.[7][10]
-
NanoBRET™ Target Engagement Assay: This live-cell assay uses bioluminescence resonance energy transfer (BRET) to measure compound binding.[11][12] The target protein is fused to a NanoLuc® luciferase, and a fluorescent tracer that binds the target is added. A test compound that engages the target will displace the tracer, leading to a measurable decrease in the BRET signal, allowing for quantitative determination of intracellular affinity.[13][14][15]
Comparative Data Analysis: this compound vs. Alternatives
To illustrate the output of this workflow, the following tables present hypothetical but representative data for our compound of interest compared to two fictional isatin-based inhibitors: Compound A (a highly selective inhibitor) and Compound B (a multi-targeted inhibitor) .
Table 1: Biochemical Potency and Selectivity Profile
| Kinase Target | This compound (IC50, nM) | Compound A (IC50, nM) | Compound B (IC50, nM) |
| VEGFR2 (Primary Target) | 15 | 12 | 25 |
| PDGFRβ | 45 | 1,250 | 30 |
| c-KIT | 80 | 2,500 | 45 |
| FLT3 | 210 | >10,000 | 90 |
| SRC | 1,500 | >10,000 | 850 |
| EGFR | >10,000 | >10,000 | >10,000 |
| Selectivity Score (PDGFRβ/VEGFR2) | 3.0 | 104.2 | 1.2 |
This data illustrates that while our lead compound has good potency for VEGFR2, it also shows significant activity against other related kinases like PDGFRβ and c-KIT, classifying it as a multi-targeted inhibitor, similar to Compound B. In contrast, Compound A is highly selective for VEGFR2.
Table 2: Cellular Target Engagement and Functional Activity
| Assay Type | This compound | Compound A | Compound B |
| VEGFR2 NanoBRET (IC50, nM) | 45 | 40 | 70 |
| HUVEC Anti-Proliferation (GI50, nM) | 60 | 55 | 95 |
| Off-Target: PDGFRβ NanoBRET (IC50, nM) | 150 | >10,000 | 120 |
The cellular data confirms on-target activity, though with the expected rightward shift in potency compared to biochemical assays due to cellular factors. Crucially, it validates the multi-targeted nature of our compound and Compound B by showing engagement of the PDGFRβ off-target at nanomolar concentrations, an effect not seen with the selective Compound A.
Visualizing the Mechanism: The VEGFR2 Signaling Pathway
Understanding the biological context of the primary target is crucial for interpreting selectivity data. Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key mediator of angiogenesis, the formation of new blood vessels. Its signaling cascade is a critical target in cancer therapy.
Caption: Simplified VEGFR2 signaling cascade and point of inhibition.
Experimental Protocols
To ensure the reproducibility and integrity of these findings, detailed protocols are essential.
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
-
Cell Culture: Plate target cells (e.g., HUVECs for VEGFR2) in sufficient quantity and grow to 80-90% confluency.
-
Compound Treatment: Treat cells with either vehicle (e.g., 0.1% DMSO) or varying concentrations of this compound for 1-2 hours in serum-free media.
-
Heat Challenge: Harvest cells by trypsinization, wash with PBS, and resuspend in PBS with protease inhibitors. Aliquot cell suspensions into PCR tubes. Heat the tubes in a thermal cycler across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by immediate cooling on ice for 3 minutes.[7]
-
Cell Lysis: Lyse the cells via three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.[7]
-
Detection: Carefully collect the supernatant (soluble fraction) and analyze the concentration of the target protein (e.g., VEGFR2) via Western Blot or ELISA.
-
Data Analysis: Plot the amount of soluble protein against temperature. A shift in the melting curve to a higher temperature in compound-treated samples indicates target stabilization and therefore, engagement.[9][16]
Protocol 2: NanoBRET™ Target Engagement Assay
-
Cell Preparation: Transfect HEK293 cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase (e.g., VEGFR2-NLuc). Plate the transfected cells in 96-well assay plates and incubate for 18-24 hours.[13]
-
Compound Addition: Prepare serial dilutions of the test compound (this compound) in Opti-MEM medium. Add the diluted compounds to the cells.
-
Tracer and Substrate Addition: Add the specific NanoBRET™ tracer and the Nano-Glo® substrate to the wells. The tracer is a fluorescently labeled ligand for the target kinase.
-
Equilibration: Incubate the plate for 2 hours at 37°C to allow the binding reaction to reach equilibrium.[13]
-
Signal Detection: Read the plate on a luminometer capable of simultaneously measuring the donor (NanoLuc®, 450 nm) and acceptor (tracer, 610 nm) emission signals.[13]
-
Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). A decrease in the BRET ratio with increasing compound concentration indicates displacement of the tracer and allows for the calculation of an intracellular IC50 value.[12]
Conclusion
The comprehensive assessment of this compound reveals it to be a potent, multi-targeted kinase inhibitor with primary activity against VEGFR2 and significant off-target activity against PDGFRβ and c-KIT. This profile distinguishes it from highly selective inhibitors (Compound A) and aligns it more closely with established multi-targeted agents (Compound B). The workflow detailed herein—from broad biochemical screening to quantitative cellular target engagement—provides a robust, self-validating framework for characterizing the selectivity of any novel kinase inhibitor. This multi-tiered, evidence-based approach is indispensable for making informed decisions in drug development, enabling the clear correlation of a compound's molecular interaction profile with its ultimate biological function and therapeutic potential.
References
- 1. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reactionbiology.com [reactionbiology.com]
- 3. researchgate.net [researchgate.net]
- 4. eurekalert.org [eurekalert.org]
- 5. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. scispace.com [scispace.com]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.jp]
- 12. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [worldwide.promega.com]
- 13. eubopen.org [eubopen.org]
- 14. benchchem.com [benchchem.com]
- 15. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [worldwide.promega.com]
- 16. bio-protocol.org [bio-protocol.org]
A Comparative Guide to Quantitative Structure-Activity Relationship (QSAR) Analysis of Substituted Isatins
Introduction: The Isatin Scaffold and the Predictive Power of QSAR
Isatin (1H-indole-2,3-dione) stands as a prominent "privileged scaffold" in medicinal chemistry. This versatile heterocyclic compound and its derivatives have captured significant attention due to their remarkably diverse pharmacological activities, including anticancer, anticonvulsant, antiviral, and antimicrobial properties.[1][2][3] The journey from a promising scaffold to a potent drug candidate is complex, often involving the synthesis and testing of countless analogues. This is where Quantitative Structure-Activity Relationship (QSAR) analysis emerges as an indispensable computational tool.[4][5][6]
QSAR is a cornerstone of modern, rational drug design.[4] It operates on the fundamental principle that the biological activity of a chemical compound is directly related to its molecular structure. By establishing a mathematical correlation between the physicochemical properties (termed "molecular descriptors") of a series of compounds and their experimentally determined biological activities, QSAR models can predict the potency of novel, untested molecules.[4][5][7] This predictive capability allows researchers to prioritize the synthesis of the most promising candidates, thereby accelerating the drug discovery pipeline and significantly reducing costs and reliance on extensive laboratory testing.[4]
This guide provides a comparative analysis of various QSAR studies on substituted isatins, offering insights into the structural features that govern their therapeutic efficacy. We will delve into the methodologies, compare findings across different biological targets, and provide actionable protocols for researchers in the field.
Comparative QSAR Analysis: Decoding the Structure-Activity Landscape of Isatins
The application of QSAR to isatin derivatives has yielded crucial insights into the specific structural modifications that enhance their activity against various diseases. Below, we compare key findings from QSAR studies across major therapeutic areas.
Anticancer Activity
Isatin derivatives exert their anticancer effects through multiple mechanisms, including the inhibition of protein kinases and tubulin polymerization.[1] QSAR studies have been instrumental in identifying the structural requirements for cytotoxicity against various cancer cell lines.
| Study Focus / Isatin Series | Biological Assay | QSAR Model(s) | Key Predictive Descriptors | Statistical Quality |
| N-alkyl substituted isatins [8] | Cytotoxicity (IC50) against human lymphoma cells | Multiple Linear Regression (MLR) | Negative correlation: Bromine count, Chi2 (a topological index), SA Hydrophilic Area. This suggests fewer bromine atoms and reduced hydrophilic surface area may enhance activity. | r² = 0.92, q² = 0.84 |
| General isatin analogues [9] | Cytotoxicity (pIC50) | MLR, Genetic Algorithm-Partial Least Squares (GA-PLS) | Positive correlation: Number of halogen atoms, number of secondary carbons. Negative correlation: Number of secondary amides, number of ketones. | MLR: r² = 0.92, Q² = 0.90 |
| 5-(2-Carboxyethenyl)-isatins [10][11] | Antiproliferative activity (pIC50) against Jurkat cells | MLR, GA-PLS, PCR, FA-MLR | Topological and gateway parameters were found to have a significant impact on cytotoxic activity. | GA-PLS and MLR models showed high statistical quality. |
| N-substituted isatins [12] | Cytotoxicity against U937 cells | 3D-QSAR (CoMFA, CoMSIA) | Steric and electrostatic fields. Hansch analysis highlighted the importance of bulky, hydrophobic (lipophilic) groups at the N-1 position and lipophilic substituents at C-5. | Statistically significant models were generated. |
These studies collectively indicate that for anticancer activity, substitutions at the N-1, C-5, and C-7 positions are critical. Enhancing lipophilicity, often through halogenation or the addition of bulky aromatic groups, is a recurring theme for improving potency.[2][12]
Anticonvulsant Activity
The search for safer and more effective antiepileptic drugs has led to the exploration of isatin derivatives.[13] Pharmacophoric models for anticonvulsants often require specific structural features, which QSAR helps to elucidate.[2][14]
| Study Focus / Isatin Series | Biological Assay | QSAR Model(s) | Key Structural Insights & Descriptors | Reference |
| 1-(morpholinomethyl)-3-substituted isatins | Maximal Electroshock (MES) & subcutaneous Pentylenetetrazole (scPTZ) tests | SAR Analysis | The presence of an extra electron donor atom on an isoxazole ring substituent increased activity, likely enabling additional bonding at the receptor site. | Saravanan et al.[2][14] |
| (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives | MES & PTZ tests | SAR Analysis | Methoxylated derivatives showed significant activity in the MES model, indicating the importance of electron-donating groups on the phenyl ring. | Fesatoglu et al.[13] |
| General Isatin Derivatives | MES & PTZ tests | SAR Analysis | Phenyl rings substituted with weak electron-donating groups (like Cl) were more potent than those with strong electron-donating groups (like OH). | Eggadi et al.[15] |
The consensus from these studies points to a classic anticonvulsant pharmacophore: a hydrophobic aryl ring, a hydrogen bond acceptor/donor unit, and an electron donor moiety.[2][14] QSAR and SAR studies guide the precise placement of these features on the isatin scaffold to optimize interaction with neuronal targets.
Antimicrobial and Antiviral Activity
With rising antimicrobial resistance, novel agents are urgently needed.[16] Isatin derivatives have shown promise as antibacterial, antifungal, and antiviral agents, including against SARS-CoV proteases.[2][3][17]
| Study Focus / Isatin Series | Biological Assay | QSAR Model(s) | Key Predictive Descriptors | Reference |
| Isatin Schiff bases (Antibacterial) | Agar-well diffusion (MIC) against K. pneumoniae | 2D-QSAR (DFT-based, steric, hydrophobic descriptors) | Molecules with higher hydrophobic character and lower dipole moment showed better antibacterial activity. | Chemchem et al.[18] |
| 3-site modified isatins (Antibacterial) | Minimum Inhibitory Concentration (MIC) against S. aureus, MRSA, E. coli | SAR Analysis | Substitutions at N-1, C-3, and C-5 were critical. A methyl group at C-5 increased potency, while larger electron-donating or withdrawing groups reduced it. | Wang et al.[19] |
| Isatin and Indole derivatives (Antiviral - SARS 3CLpro) | Inhibitory activity (pIC50) against SARS CoV 3CLpro | 2D-QSAR (CORAL software) | SMILES notation-based optimal descriptors (molecular fragments) were identified as key contributors to activity. | Fassihi et al.[17] |
For antimicrobial efficacy, QSAR models often highlight the importance of overall molecular properties like hydrophobicity and dipole moment, which influence the compound's ability to penetrate bacterial cell membranes.[18] For antiviral activity, specific fragment-based descriptors are crucial for predicting interactions with viral enzymes like proteases.[17]
The QSAR Workflow: A Methodological Framework
The development of a robust and predictive QSAR model is a self-validating system that relies on a systematic and logical workflow. Understanding the causality behind each step is critical for ensuring the scientific integrity of the results.
Caption: A typical workflow for developing a Quantitative Structure-Activity Relationship (QSAR) model.
-
Step 1: Dataset Preparation & Curation: The foundation of any QSAR model is a high-quality dataset. This involves selecting a congeneric series of compounds (structurally similar molecules) with accurately measured biological activity (e.g., IC50, ED50). The activity data is typically converted to a logarithmic scale (e.g., pIC50 = -logIC50) to linearize the relationship with structural properties.[10]
-
Step 2: Molecular Structure Generation and Optimization: 2D structures are drawn and then converted to 3D using software like HyperChem.[10] A crucial subsequent step is energy minimization, where computational chemistry methods (e.g., molecular mechanics or semi-empirical methods) are used to find the most stable 3D conformation of each molecule.[10] This ensures that the calculated descriptors reflect a realistic molecular geometry.
-
Step 3: Descriptor Calculation: This is the process of quantifying the physicochemical properties of the molecules. Thousands of descriptors can be calculated, broadly categorized as:
-
Constitutional (1D/2D): Simple properties like molecular weight, atom counts, and bond counts.[8]
-
Topological (2D): Describe atomic connectivity, such as Wiener and Kier & Hall chi indices.[8]
-
Physicochemical (2D/3D): Properties like LogP (hydrophobicity), molar refractivity, and polar surface area.[8]
-
Geometrical (3D): Describe the 3D shape of the molecule.
-
Quantum-Chemical (3D): Electronic properties like HOMO/LUMO energies, dipole moment, and atomic charges, which are increasingly used for deeper mechanistic insights.[20]
-
-
Step 4: Model Development and Validation: The dataset is divided into a training set (to build the model) and a test set (to validate its predictive power). A statistical method, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), is used to create an equation linking the most relevant descriptors (independent variables) to the biological activity (dependent variable).[1][9] Rigorous validation is non-negotiable:
-
Internal Validation: Techniques like leave-one-out cross-validation (yielding a q² value) assess the model's robustness using the training set.[8]
-
External Validation: The model's ability to predict the activity of the unseen test set compounds is the true measure of its utility.
-
Y-Randomization: The biological activity data is shuffled randomly to ensure the original model's statistical significance is not due to a chance correlation.[17]
-
Structural Insights and Design Principles for Isatin Analogues
Synthesizing the findings from numerous QSAR studies allows us to establish general principles for designing more potent isatin-based drug candidates. The isatin scaffold offers three primary sites for modification—the N-1 position, the C-3 carbonyl group, and the C-5/C-7 positions on the benzene ring—each influencing biological activity in distinct ways.
Caption: Key modification sites on the isatin scaffold and their influence on biological activity.
-
N-1 Position: Substitution at the nitrogen atom is a common strategy. QSAR studies consistently show that introducing bulky, lipophilic, or aromatic groups at this position enhances anticancer activity by increasing hydrophobicity.[12]
-
C-5 and C-7 Positions: The benzene ring is a prime target for modification. Halogenation (e.g., with bromine or chlorine) at the C-5 and/or C-7 positions is a well-documented strategy to increase lipophilicity and, consequently, anticancer potency.[2][12]
-
C-3 Carbonyl Group: This position is highly reactive and is typically used to introduce diversity by forming Schiff bases or hydrazones through condensation with various amines and hydrazides.[1] This modification is particularly important for generating compounds with significant anticonvulsant and antimicrobial activities.
Experimental Protocols
To ground these computational concepts in practical application, we provide standardized protocols for both the biological evaluation and the computational modeling of isatin derivatives.
Protocol 1: In Vitro Cytotoxicity Evaluation (MTT Assay)
This protocol is a standard method for assessing the anticancer activity of compounds by measuring their effect on cell viability.[1]
-
Cell Culture:
-
Maintain the desired human cancer cell line (e.g., HeLa, Jurkat, U937) in the appropriate culture medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, incubated at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Cell Seeding:
-
Harvest cells during their logarithmic growth phase. Seed the cells into 96-well microtiter plates at a density of approximately 5,000-10,000 cells per well in 100 µL of medium. Allow cells to adhere and grow for 24 hours.
-
-
Compound Treatment:
-
Prepare stock solutions of the synthesized isatin derivatives in DMSO. Create a series of dilutions in the culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 to 100 µM).
-
Replace the medium in the wells with 100 µL of medium containing the various concentrations of the test compounds. Include a vehicle control (DMSO only) and a positive control (a known anticancer drug like doxorubicin).
-
Incubate the plates for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. Live cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and use non-linear regression to determine the IC50 value (the concentration that inhibits 50% of cell growth). This IC50 value serves as the biological activity data for the QSAR study.
-
Protocol 2: 2D-QSAR Model Development
This protocol outlines the steps to build a simple but informative 2D-QSAR model using Multiple Linear Regression (MLR).
-
Data Assembly:
-
Compile a list of at least 20-25 synthesized isatin analogues.
-
For each analogue, list its experimentally determined biological activity (e.g., IC50 from the MTT assay).
-
Convert the IC50 values to pIC50 (-log(IC50 in Molar)).
-
-
Structure Drawing and Descriptor Calculation:
-
Using cheminformatics software (e.g., MarvinSketch, ChemDraw), draw the 2D structure of each molecule and save it in a suitable format (e.g., SDF or SMILES).
-
Import these structures into descriptor calculation software (e.g., PaDEL-Descriptor, Dragon). Calculate a wide range of 1D and 2D descriptors (e.g., constitutional, topological, physicochemical).
-
-
Data Pre-processing and Division:
-
Combine the calculated descriptors and the pIC50 values into a single spreadsheet.
-
Remove any descriptors that are constant or near-constant across all molecules. Check for and remove highly inter-correlated descriptors (e.g., if r > 0.9).
-
Randomly divide the dataset into a training set (approx. 80% of the compounds) and a test set (approx. 20%).
-
-
Model Building (MLR):
-
Using statistical software (e.g., R, Minitab, SPSS), perform a stepwise or best-subsets multiple linear regression on the training set .
-
Use the pIC50 values as the dependent (Y) variable and the molecular descriptors as the independent (X) variables.
-
The goal is to find a statistically significant equation with a small number of descriptors, a high correlation coefficient (r²), and a low standard error.
-
-
Model Validation:
-
Internal Validation: Calculate the leave-one-out cross-validated correlation coefficient (q² or Q²_LOO) for the training set. A q² value > 0.5 is generally considered acceptable.
-
External Validation: Use the generated MLR equation to predict the pIC50 values for the compounds in the test set . Calculate the predictive r² (r²_pred) between the experimental and predicted activities. An r²_pred value > 0.6 is indicative of a model with good predictive power.
-
Conclusion and Future Outlook
The application of QSAR analysis to substituted isatins has proven to be a powerful strategy for accelerating the discovery of novel therapeutic agents. By quantitatively linking molecular structure to biological function, QSAR models provide a rational framework for lead optimization, enabling researchers to design compounds with enhanced potency and selectivity. The comparative analysis presented here demonstrates how different structural modifications on the isatin scaffold can be fine-tuned to target diverse biological systems, from cancer cells to microbial pathogens.
The future of QSAR is evolving towards greater predictive accuracy and mechanistic insight. The integration of advanced machine learning algorithms, the use of more sophisticated quantum chemical and thermodynamic descriptors, and the combination of QSAR with other computational methods like molecular docking and molecular dynamics simulations will undoubtedly continue to refine our ability to design the next generation of isatin-based drugs.[5][10][20]
References
- 1. benchchem.com [benchchem.com]
- 2. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. What is the significance of QSAR in drug design? [synapse.patsnap.com]
- 5. neovarsity.org [neovarsity.org]
- 6. Quantitative structure–activity relationship-based computational approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
- 8. jocpr.com [jocpr.com]
- 9. QSAR study of isatin analogues as in vitro anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.ut.ac.ir [journals.ut.ac.ir]
- 11. 5-(2-Carboxyethenyl)-Isatin Derivatives as Anticancer Agents: QSAR, Molecular Docking and Molecular Dynamic Simulation Analysis [jsciences.ut.ac.ir]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Screening of the Anticonvulsant Activity of Some Isatin Derivatives in Experimental Seizure Models and Its Effect on Brain GABA Levels in Mice [pubs.sciepub.com]
- 16. Synthesis and Structure-Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. QSAR and molecular docking studies of isatin and indole derivatives as SARS 3CLpro inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Rational structural modification of the isatin scaffold to develop new and potent antimicrobial agents targeting bacterial peptidoglycan glycosyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
Benchmarking the Inhibitory Potency of 6-Bromo-5-fluoroisatin: A Comparative Guide for Drug Discovery Professionals
Introduction: The Therapeutic Potential of the Isatin Scaffold
The isatin (1H-indole-2,3-dione) core is a privileged scaffold in medicinal chemistry, renowned for its diverse biological activities. Derivatives of isatin have been extensively investigated and have shown promise as antimicrobial, antiviral, and anticancer agents.[1][2] A significant body of research has highlighted the potential of substituted isatins as potent enzyme inhibitors, particularly targeting proteases and kinases involved in critical cellular signaling pathways.[3][4] Among these, caspase-3 and Glycogen Synthase Kinase-3β (GSK-3β) have emerged as key targets for isatin-based inhibitors.
Caspase-3 is a critical executioner caspase in the apoptotic pathway, making it a therapeutic target for diseases characterized by excessive or insufficient cell death.[5][6] Isatin sulfonamides, for instance, have been identified as a class of potent, non-peptidic inhibitors of caspase-3 and the closely related caspase-7.[7] The inhibitory mechanism often involves the interaction of the isatin carbonyl group with the cysteine thiol in the active site of the enzyme.[6]
Similarly, GSK-3β, a serine/threonine kinase, is a central regulator in numerous cellular processes, including cell proliferation, differentiation, and apoptosis.[8] Its dysregulation is implicated in a range of pathologies, including neurodegenerative diseases like Alzheimer's, bipolar disorder, and cancer.[9][10] Several studies have demonstrated that isatin derivatives can effectively inhibit GSK-3β, suggesting their potential as therapeutic agents for these conditions.[8][11]
This guide focuses on 6-Bromo-5-fluoroisatin , a halogenated derivative of the isatin scaffold. While specific inhibitory data for this compound is not yet widely published, its structural similarity to other biologically active isatins suggests it may exhibit significant inhibitory activity against key enzymatic targets. The presence of bromine and fluorine substituents can enhance pharmacological properties such as metabolic stability and binding affinity.[1] This document provides a framework for systematically benchmarking the inhibitory potency of 6-Bromo-5-fluoroisatin against well-characterized inhibitors of caspase-3 and GSK-3β. The following sections detail the rationale, experimental protocols, and comparative data to guide researchers in evaluating this promising compound.
Comparative Analysis of Inhibitory Potency
To objectively assess the potential of 6-Bromo-5-fluoroisatin, a direct comparison with established inhibitors of caspase-3 and GSK-3β is essential. The table below summarizes the inhibitory concentrations (IC50) of selected known inhibitors that can serve as benchmarks.
| Target Enzyme | Comparator Compound | Reported IC50 |
| Caspase-3 | Ac-DEVD-CHO | 0.016 µM[6] |
| Isatin-sulfonamide derivative 20d | 2.33 µM[6] | |
| Z-DEVD-FMK | 18 µM[12] | |
| GSK-3β | CHIR-99021 | 6.7 nM |
| SB216763 | 34.3 nM | |
| TDZD-8 | 2 µM |
Signaling Pathway Context
Understanding the signaling pathways in which caspase-3 and GSK-3β operate is crucial for interpreting the potential impact of inhibitors.
Caspase-3 Signaling Pathway
Caspase-3 is a key executioner caspase in the apoptotic signaling cascade.[7] It can be activated through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways.[5] Once activated, caspase-3 cleaves a wide range of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[5]
Caption: Simplified overview of the extrinsic and intrinsic pathways leading to Caspase-3 activation and apoptosis.
GSK-3β Signaling Pathway
GSK-3β is a constitutively active kinase that is regulated by inhibitory phosphorylation.[13] Key upstream signaling pathways, such as the Insulin/PI3K/Akt and Wnt pathways, converge on GSK-3β to modulate its activity.[10] Inhibition of GSK-3β leads to the stabilization of its downstream targets, such as β-catenin in the Wnt pathway.[14]
Caption: Regulation of GSK-3β activity by the Wnt and Insulin signaling pathways.
Experimental Protocols
To determine the inhibitory potency of 6-Bromo-5-fluoroisatin, standardized in vitro enzyme inhibition assays are recommended. The following protocols provide a detailed methodology for assessing its activity against caspase-3 and GSK-3β.
Experimental Workflow Overview
The general workflow for both assays involves preparing the test compound and controls, initiating the enzymatic reaction, and detecting the signal, which is inversely proportional to the inhibitor's potency.
Caption: General experimental workflow for in vitro enzyme inhibition assays.
Protocol 1: In Vitro Caspase-3 Inhibition Assay (Fluorometric)
This assay measures the cleavage of a fluorogenic caspase-3 substrate, Ac-DEVD-AMC. The release of the fluorescent moiety, AMC, is monitored to determine enzyme activity.
Materials:
-
Recombinant human caspase-3
-
Caspase Assay Buffer (e.g., 20 mM HEPES, 10% glycerol, 2 mM DTT, pH 7.5)
-
Caspase-3 substrate: Ac-DEVD-AMC (N-Acetyl-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin)
-
6-Bromo-5-fluoroisatin and comparator compounds (e.g., Ac-DEVD-CHO)
-
DMSO (for compound dissolution)
-
Black 96-well microplate
-
Fluorescence microplate reader (Excitation: ~380 nm, Emission: ~460 nm)
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of 6-Bromo-5-fluoroisatin and each comparator compound in DMSO.
-
Perform serial dilutions in the assay buffer to achieve a range of final concentrations for IC50 determination (e.g., 0.01 µM to 100 µM). Ensure the final DMSO concentration in all wells is ≤1%.
-
-
Assay Setup:
-
In a black 96-well plate, add the following to each well:
-
50 µL of Assay Buffer
-
10 µL of diluted test compound or vehicle control (DMSO in assay buffer).
-
10 µL of recombinant caspase-3 (diluted in assay buffer to a final concentration that yields a linear reaction rate).
-
-
Include "no enzyme" controls (assay buffer instead of enzyme) and "positive" controls (enzyme with vehicle).
-
-
Reaction Initiation and Incubation:
-
Prepare a solution of the Ac-DEVD-AMC substrate in the assay buffer.
-
Initiate the reaction by adding 30 µL of the substrate solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
-
Signal Detection:
-
Measure the fluorescence intensity using a microplate reader with an excitation wavelength of approximately 380 nm and an emission wavelength of approximately 460 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (from "no enzyme" wells).
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: In Vitro GSK-3β Inhibition Assay (Luminescent)
This assay quantifies the amount of ATP remaining after the kinase reaction. A decrease in ATP consumption corresponds to GSK-3β inhibition. The ADP-Glo™ Kinase Assay is a common example of this method.[1]
Materials:
-
Recombinant human GSK-3β
-
Kinase Assay Buffer (e.g., 40 mM Tris, 20 mM MgCl2, 0.1 mg/mL BSA, pH 7.5)
-
GSK-3β substrate (e.g., a synthetic peptide like GSK-3 Substrate Peptide)
-
ATP
-
6-Bromo-5-fluoroisatin and comparator compounds (e.g., CHIR-99021)
-
DMSO
-
White opaque 96-well or 384-well microplate
-
Luminescent kinase assay kit (e.g., ADP-Glo™ Kinase Assay)
-
Luminometer
Procedure:
-
Compound Preparation:
-
Prepare stock solutions and serial dilutions of 6-Bromo-5-fluoroisatin and comparators in DMSO and then in kinase assay buffer, as described in the caspase-3 protocol.
-
-
Assay Setup:
-
In a white opaque microplate, add the following to each well:
-
5 µL of diluted test compound or vehicle control.
-
10 µL of a mixture containing GSK-3β enzyme and the GSK-3β substrate peptide in kinase assay buffer.
-
-
-
Reaction Initiation and Incubation:
-
Prepare an ATP solution in kinase assay buffer.
-
Initiate the kinase reaction by adding 10 µL of the ATP solution to each well. The final ATP concentration should be at or near its Km value for GSK-3β.
-
Incubate the plate at 30°C for 45-60 minutes.
-
-
Signal Detection (using ADP-Glo™ as an example):
-
Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature. This step depletes the remaining ATP.
-
Add 50 µL of Kinase Detection Reagent to each well and incubate for 30 minutes at room temperature. This reagent converts the ADP generated by the kinase reaction back to ATP, which is then used to generate a luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (high signal).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Conclusion and Future Directions
This guide provides a comprehensive framework for the initial evaluation of 6-Bromo-5-fluoroisatin as a potential inhibitor of caspase-3 and GSK-3β. The isatin scaffold has a proven track record of yielding potent enzyme inhibitors, and the halogen substitutions on this particular derivative warrant a thorough investigation of its biological activity.[5][8] By benchmarking its performance against established compounds using the detailed protocols provided, researchers can rapidly ascertain its potency and selectivity. Positive results from these in vitro assays would justify further studies, including cell-based assays to assess cytotoxicity and efficacy in a more complex biological environment, followed by in vivo studies in relevant disease models. The systematic approach outlined here will enable a robust assessment of 6-Bromo-5-fluoroisatin's therapeutic potential and its promise as a lead compound in drug discovery programs targeting apoptosis and kinase signaling pathways.
References
- 1. Evaluation of Biological Activity of 5-Fluoro-Isatin Thiosemicarbazone Derivatives [jns.kashanu.ac.ir]
- 2. nbinno.com [nbinno.com]
- 3. Isatin-modified Calixarene derivatives: A comprehensive study on synthesis, enzyme inhibition, antioxidant, antimicrobial, and Antiproliferative activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular docking and synthesis of N-alkyl-isatin-3-imino aromatic amine derivatives and their antileishmanial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient synthesis, biological evaluation, and docking study of isatin based derivatives as caspase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Isatin sulfonamides: potent caspases-3 and -7 inhibitors, and promising PET and SPECT radiotracers for apoptosis imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. Identification of Novel Scaffolds Against GSK-3β for Targeting Alzheimer’s Disease Through Molecular Modeling Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of GSK3β Inhibitors through In Silico Prediction-and-Experiment Cycling Strategy, and Biological Evaluation [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. (PDF) Identifying New Isatin Derivatives With GSK-3β [research.amanote.com]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Spectroscopic and Crystallographic Analysis of 6-Bromo-5-fluoroindoline-2,3-dione and its Derivatives
This guide provides an in-depth technical comparison of the spectroscopic and crystallographic properties of 6-bromo-5-fluoroindoline-2,3-dione and its derivatives. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive analysis supported by experimental data from peer-reviewed literature, elucidating the structural nuances of this important class of heterocyclic compounds.
Introduction: The Significance of Halogenated Indoline-2,3-diones
The indoline-2,3-dione, or isatin, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] Isatin derivatives have demonstrated significant potential as antibacterial, antifungal, antiviral, and anticancer agents.[1] The introduction of halogen atoms, such as bromine and fluorine, into the isatin ring can profoundly influence the molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets.[3][4] Fluorine substitution, in particular, is a common strategy in drug design, often leading to enhanced biological activity.[3][4]
This guide focuses on this compound and its derivatives, providing a comparative analysis of their structural features as determined by modern spectroscopic and crystallographic techniques. Understanding these features at a molecular level is crucial for rational drug design and the development of novel therapeutic agents.
Synthesis of this compound Derivatives
The synthesis of this compound typically involves a multi-step process starting from appropriately substituted aniline precursors. A general synthetic route is outlined below.
Experimental Protocol: A General Synthetic Approach
A common method for the synthesis of the parent compound, 6-bromo-5-fluoroindolin-2-one, involves the reaction of 1-bromo-2,4-difluoro-5-nitrobenzene with dimethyl malonate, followed by hydrolysis and reductive cyclization.[5] N-alkylation of the resulting indoline-2,3-dione can be achieved using various alkyl halides under phase transfer catalysis (PTC) conditions, which offers a high-yield route to a diverse range of derivatives.
Comparative Spectroscopic Analysis
Spectroscopic techniques are indispensable for the structural elucidation of organic molecules.[6] A combination of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) provides a detailed picture of the molecular framework.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for determining the connectivity of atoms in a molecule. The chemical shifts, coupling constants, and signal multiplicities provide a wealth of structural information.
Table 1: Comparative ¹H and ¹³C NMR Data for Selected 6-Bromoindoline-2,3-dione Derivatives
| Compound/Derivative | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
| 6-Bromo-1-ethylindoline-2,3-dione | 7.68 (d, 1H), 7.55 (d, 1H), 3.75 (q, 2H), 1.28 (t, 3H) | 182.5, 157.8, 149.8, 139.5, 126.9, 118.2, 112.9, 34.9, 12.6 | Kharbach et al., 2017 |
| 6-Bromo-1-(prop-2-yn-1-yl)indoline-2,3-dione | 8.12 (s, 1H), 7.75 (d, 1H), 7.60 (d, 1H), 4.51 (s, 2H), 2.25 (s, 1H) | 182.2, 157.5, 150.1, 139.8, 127.2, 118.5, 113.2, 77.8, 72.9, 29.8 | Rharmili et al., 2024 |
| 6-Bromo-1-benzylindoline-2,3-dione | 7.72-7.25 (m, 7H), 4.95 (s, 2H) | 182.7, 157.9, 150.3, 139.6, 134.8, 128.9, 127.8, 127.4, 127.1, 118.4, 113.5, 43.8 | Rharmili et al., 2024 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic stretching frequencies of the carbonyl groups in the indoline-2,3-dione core are particularly informative.
Table 2: Key IR Absorption Frequencies for 6-Bromoindoline-2,3-dione Derivatives
| Compound/Derivative | C=O Stretching (cm⁻¹) | Aromatic C=C Stretching (cm⁻¹) | Reference |
| 6-Bromo-1-ethylindoline-2,3-dione | 1735, 1710 | 1605, 1470 | Kharbach et al., 2017 |
| 6-Bromo-1-(prop-2-yn-1-yl)indoline-2,3-dione | 1738, 1715 | 1608, 1465 | Rharmili et al., 2024 |
| 6-Bromo-1-benzylindoline-2,3-dione | 1736, 1712 | 1607, 1468 | Rharmili et al., 2024 |
The two distinct carbonyl stretching frequencies correspond to the C2-ketone and C3-amide carbonyl groups, respectively.
Comparative Crystallographic Analysis
Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms, bond lengths, and bond angles.
Crystal Structure of 6-Bromo-1-butylindoline-2,3-dione
The crystal structure of 6-bromo-1-butylindoline-2,3-dione reveals two independent molecules in the asymmetric unit.[7] The indoline ring system is essentially planar. A notable feature is the elongation of the C2-C3 bond connecting the two carbonyl groups, which is a common characteristic of isatin derivatives.[7] This is attributed to repulsion between the lone pairs of electrons on the adjacent oxygen atoms.[7]
Table 3: Selected Crystallographic Data for 6-Bromo-1-butylindoline-2,3-dione
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 13.3097 (2) |
| b (Å) | 11.8793 (2) |
| c (Å) | 16.2238 (2) |
| β (°) | 112.340 (1) |
| V (ų) | 2372.62 (6) |
| Z | 8 |
| C2-C3 Bond Length (Å) | 1.545 (4) and 1.558 (4) |
Data from: Acta Cryst. (2008). E64, o136[7]
The crystal packing is characterized by π-π stacking interactions between the aromatic rings of adjacent molecules, forming dimeric structures.[7]
Crystal Structure of N-Alkylated 6-Bromoindoline-2,3-dione Derivatives
A study by Rharmili et al. (2024) provides crystallographic data for several N-alkylated 6-bromoindoline-2,3-dione derivatives. These structures also exhibit the characteristic planarity of the isatin core and the elongated C2-C3 bond. The nature of the N-alkyl substituent influences the crystal packing through various intermolecular interactions, including C-H···O hydrogen bonds and halogen bonding.
Methodologies and Experimental Protocols
Spectroscopic Analysis Workflow
A standard workflow for the spectroscopic analysis of novel this compound derivatives is as follows:
Caption: Workflow for Spectroscopic Analysis.
-
Sample Preparation: Samples for NMR are typically dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). For IR, a thin film or KBr pellet is prepared. Mass spectrometry samples are introduced into the instrument, often via direct infusion or after chromatographic separation.
-
Data Acquisition: Spectra are recorded on appropriate spectrometers.
-
Data Analysis: The resulting spectra are analyzed to determine chemical shifts, coupling constants, characteristic absorption bands, and mass-to-charge ratios, which are then pieced together to confirm the molecular structure.
Single-Crystal X-ray Diffraction Workflow
The process of determining a crystal structure involves several key steps:
Caption: Workflow for X-ray Crystallography.
-
Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a saturated solution.
-
Data Collection: A selected crystal is mounted on a diffractometer, and diffraction data are collected by exposing it to a beam of X-rays.
-
Structure Solution and Refinement: The diffraction pattern is used to solve the phase problem and generate an initial electron density map. This model is then refined to best fit the experimental data.
-
Validation: The final structure is validated using established crystallographic metrics.
Conclusion and Future Outlook
The spectroscopic and crystallographic analysis of this compound and its derivatives provides invaluable insights into their molecular structure and intermolecular interactions. The data from related compounds, such as N-alkylated 6-bromoindoline-2,3-diones, serves as a robust framework for understanding this class of molecules. The planarity of the isatin core, the characteristic elongated C2-C3 bond, and the influence of substituents on crystal packing are key structural features.
The lack of detailed published data for the title compound, this compound, represents a clear research opportunity. A comprehensive analysis of this specific molecule would be a valuable addition to the field, further elucidating the impact of combined fluorine and bromine substitution on the structural and electronic properties of the isatin scaffold. Such studies are essential for the continued development of new isatin-based therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Investigation of Newly Synthesized Fluorinated Isatin-Hydrazones by In Vitro Antiproliferative Activity, Molecular Docking, ADME Analysis, and e-Pharmacophore Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 6-BROMO-5-FLUOROINDOLIN-2-ONE synthesis - chemicalbook [chemicalbook.com]
- 6. electronicsandbooks.com [electronicsandbooks.com]
- 7. 6-Bromo-1-butylindoline-2,3-dione - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 6-Bromo-5-fluoroindoline-2,3-dione
For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety of our laboratory practices. The proper handling and disposal of specialized chemical reagents are paramount to ensuring a safe research environment and maintaining environmental stewardship. This guide provides a detailed protocol for the safe disposal of 6-Bromo-5-fluoroindoline-2,3-dione, a halogenated heterocyclic compound often utilized in the synthesis of potential therapeutic agents.
Disclaimer: As of the compilation of this guide, a specific, publicly available Safety Data Sheet (SDS) for this compound (CAS No. 1374208-41-9) is not readily accessible. The following guidance is synthesized from the safety profiles of structurally similar compounds and established best practices for handling halogenated organic waste. It is imperative to consult the official SDS provided by your chemical supplier for definitive hazard information and disposal requirements.
Probable Hazard Profile and Immediate Safety Precautions
Based on the hazard classifications of analogous compounds, such as positional isomers and related fluorinated and brominated indoles, this compound should be handled as a hazardous substance with the potential to cause irritation.
Anticipated Hazards:
-
Skin Irritation: May cause redness, itching, or inflammation upon contact.[1][2]
-
Serious Eye Irritation: Can cause significant irritation or damage to the eyes.[1][2]
-
Respiratory Tract Irritation: Inhalation of dust may lead to irritation of the respiratory system.[1]
Due to its halogenated nature, thermal decomposition may produce toxic and corrosive fumes, including nitrogen oxides, carbon oxides, hydrogen bromide, and hydrogen fluoride.[1]
Immediate Safety Measures:
| Precaution | Rationale |
| Work in a Ventilated Area | All handling of solid this compound and its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[1] |
| Personal Protective Equipment (PPE) | A comprehensive PPE protocol is non-negotiable to prevent skin and eye contact. |
| Avoid Incompatible Materials | Keep away from strong oxidizing agents, with which it may react. |
| Control Ignition Sources | While not definitively classified as flammable, good laboratory practice dictates keeping the compound away from open flames and sparks. |
| Prevent Dust Generation | Minimize the creation of airborne dust when handling the solid material. |
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is essential for minimizing exposure risk.
-
Hand Protection: Wear nitrile or neoprene gloves. Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contact.
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be used when there is a significant risk of splashing.
-
Body Protection: A fully buttoned, long-sleeved laboratory coat is required to protect skin and clothing.
-
Respiratory Protection: If working outside of a fume hood or if dust generation is unavoidable, a NIOSH-approved respirator with an appropriate particulate filter is necessary. Respirator use requires prior medical clearance and fit-testing.
Step-by-Step Disposal Procedure
The guiding principle for the disposal of this compound is its classification as halogenated organic waste . Halogenated and non-halogenated waste streams must be kept separate to ensure proper and cost-effective disposal by waste management services.[3][4]
Step 1: Waste Segregation and Container Selection
-
Obtain a designated hazardous waste container specifically for "Halogenated Organic Solids" or "Halogenated Organic Liquids," depending on the form of the waste.
-
Ensure the container is made of a compatible material (e.g., high-density polyethylene for liquids) and is in good condition with a secure, leak-proof lid.
Step 2: Labeling the Waste Container
-
Before adding any waste, affix a hazardous waste label to the container.
-
The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "Waste this compound" (and any other components of a mixture, with percentages). Do not use abbreviations or chemical formulas.[3]
-
The primary hazards (e.g., "Irritant").
-
The date when the first waste was added.
-
Step 3: Transferring the Waste
-
All waste transfers must be performed inside a chemical fume hood.
-
For solid waste: Carefully transfer the solid this compound into the designated "Halogenated Organic Solids" container.
-
For solutions: Carefully pour liquid waste containing dissolved this compound into the "Halogenated Organic Liquids" container.
-
Do not fill the container beyond 90% capacity to allow for vapor expansion.[5]
-
Securely close the container lid immediately after adding waste.
Step 4: Storage of Waste Container
-
Store the waste container in a designated satellite accumulation area that is under the direct control of laboratory personnel.
-
The storage area should be cool, dry, and well-ventilated.
-
Ensure the container is stored away from incompatible materials.
Step 5: Arranging for Final Disposal
-
Once the waste container is full or has reached the institutional time limit for storage, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal by a licensed hazardous waste management company.
Diagram of Disposal Workflow
Caption: Workflow for the proper disposal of this compound.
Emergency Procedures: Spill and Exposure Management
Accidents can happen, and preparedness is key to mitigating their impact.
Spill Cleanup Protocol
-
Alert Personnel: Immediately notify others in the vicinity and your laboratory supervisor.
-
Evacuate if Necessary: For large spills or if you feel unwell, evacuate the area.
-
Control Ignition Sources: If the solvent used is flammable, eliminate any potential ignition sources.
-
Don PPE: At a minimum, wear a lab coat, safety goggles, and double-layered nitrile gloves.
-
Contain the Spill: Use an inert absorbent material (e.g., vermiculite, sand, or commercial spill pads) to cover the spill. Work from the outside in to prevent spreading.[6]
-
Collect the Waste: Carefully scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Label and Dispose: Seal and label the container of spill debris as "Hazardous Waste: Spill Cleanup Material with this compound" and arrange for its disposal through your EHS department.[6]
Personnel Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station. Seek prompt medical attention.[1]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[1]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Conclusion
The responsible disposal of this compound is a critical aspect of laboratory safety and environmental compliance. By adhering to the principles of waste segregation for halogenated compounds, utilizing appropriate personal protective equipment, and following established protocols for handling and emergency response, researchers can effectively manage the risks associated with this compound. Always prioritize safety and consult your institution's specific guidelines and the manufacturer's Safety Data Sheet.
References
Navigating the Safe Handling of 6-Bromo-5-fluoroindoline-2,3-dione: A Guide for Laboratory Professionals
This guide provides essential, immediate safety and logistical information, moving beyond a generic template to offer a structured, in-depth operational and disposal plan. The protocols herein are synthesized from best practices for handling potent powdered compounds, halogenated aromatics, and related isatin structures.[1][2][3][4][5]
Hazard Assessment and Risk Mitigation: A Proactive Stance
Given the absence of a specific SDS, a conservative approach to hazard assessment is paramount. Structurally similar compounds, such as other halogenated isatins, are known to be skin, eye, and respiratory tract irritants. The presence of bromine and fluorine substituents can also confer higher biological activity and potential for increased toxicity. Therefore, 6-Bromo-5-fluoroindoline-2,3-dione should be treated as a hazardous substance with the potential for skin and eye irritation, respiratory sensitization, and unknown systemic effects upon inhalation or ingestion.
Core Principle: All handling of powdered this compound must be conducted within a contained environment to prevent the generation and dispersal of airborne dust.[3][4] Open handling of the powder is strictly prohibited.[3]
Personal Protective Equipment (PPE): Your Last Line of Defense
While engineering controls are the primary means of protection, a robust PPE protocol is mandatory for all personnel handling this compound.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with nitrile gloves. | Provides a barrier against dermal absorption. Double-gloving minimizes the risk of exposure in case of a tear or puncture in the outer glove. |
| Eye Protection | Chemical splash goggles and a full-face shield. | Protects against splashes of solutions and airborne powder, which can cause severe eye irritation. |
| Body Protection | A disposable, solid-front lab coat with tight-fitting cuffs. | Prevents contamination of personal clothing and skin. Disposable coats eliminate the need for laundering contaminated apparel. |
| Respiratory Protection | A NIOSH-approved N95 respirator at a minimum. For larger quantities or potential for aerosolization, a powered air-purifying respirator (PAPR) is recommended. | Protects against the inhalation of fine powders, which is a primary route of exposure for potent compounds.[2][5] |
| Footwear | Closed-toe, chemical-resistant shoes. | Protects feet from spills. |
Operational Plan: From Weighing to Reaction Quenching
A step-by-step approach to handling ensures that safety is integrated into every stage of the experimental workflow.
Preparation and Weighing
-
Designated Area: All handling of the solid compound must occur in a designated area, such as a chemical fume hood or a glove box. For potent compounds, a negative pressure glove box is the preferred primary containment.[3][4]
-
Weighing Enclosure: Use a balance with a draft shield inside the fume hood or a dedicated weighing enclosure with localized exhaust ventilation.
-
Material Transfer: Do not pour the powder. Use a spatula to carefully transfer small amounts. Keep the container of the stock material closed as much as possible.
-
Surface Protection: Line the work surface with disposable bench paper to contain any minor spills.
Dissolution and Reaction Setup
-
Solvent Addition: Add the solvent to the vessel containing the weighed powder slowly to avoid splashing.
-
Closed Systems: Whenever possible, conduct reactions in a closed system to prevent the release of vapors or aerosols.
-
Temperature Control: Be aware of any potential exothermic reactions during dissolution or subsequent reaction steps.
Post-Reaction Work-up and Purification
-
Quenching: Quench reactions carefully within the fume hood. Be mindful of potential gas evolution.
-
Extractions: Perform all liquid-liquid extractions within the fume hood, ensuring the separatory funnel is properly vented.
-
Chromatography: Column chromatography should be set up and run within a fume hood to contain solvent vapors.
Decontamination and Disposal Plan: A Cradle-to-Grave Approach
Proper decontamination and disposal are critical to prevent environmental contamination and accidental exposure.
Decontamination
-
Surfaces: At the end of each procedure, decontaminate all surfaces where the compound was handled. Use a wet-wiping method with an appropriate solvent (e.g., ethanol or isopropanol) to avoid generating dust.
-
Equipment: Glassware and equipment should be rinsed with a suitable solvent. This rinsate must be collected as hazardous waste.[1]
-
PPE Removal: Remove PPE in the designated area, avoiding contact with the contaminated outer surfaces. Dispose of disposable PPE as hazardous waste.
Waste Disposal
All waste materials contaminated with this compound must be treated as hazardous waste.
| Waste Stream | Collection and Labeling | Disposal Procedure |
| Solid Waste | Collect in a dedicated, sealed container lined with a heavy-duty plastic bag. Label as "Halogenated Organic Solid Waste" with the full chemical name. | Dispose of through your institution's hazardous waste management program. Incineration at high temperatures is the preferred method for halogenated organic compounds.[6] |
| Liquid Waste | Collect all rinsates and mother liquors in a dedicated, sealed, and properly vented container. Label as "Halogenated Organic Liquid Waste" with the full chemical name and solvent composition. | Segregate from non-halogenated waste streams.[1] Dispose of through your institution's hazardous waste management program. |
| Sharps | Any contaminated needles or sharp objects must be placed in a designated sharps container. | Dispose of as hazardous sharps waste. |
Emergency Procedures: Planning for the Unexpected
Spills:
-
Small Powder Spill (inside a fume hood): Gently cover with an absorbent material. Wet the absorbent material with a suitable solvent (e.g., isopropanol) to prevent dust generation. Carefully scoop the material into a hazardous waste container. Decontaminate the area.
-
Large Spill: Evacuate the immediate area. Alert your institution's emergency response team.
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Visualizing the Workflow for Safe Handling
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
